Product packaging for 4-Pyridinol, 3,5-dibromo-, ion(1-)(Cat. No.:)

4-Pyridinol, 3,5-dibromo-, ion(1-)

Cat. No.: B12326028
M. Wt: 251.88 g/mol
InChI Key: MXBBVOSRBZCCOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Pyridinol, 3,5-dibromo-, ion(1-) is a useful research compound. Its molecular formula is C5H2Br2NO- and its molecular weight is 251.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinol, 3,5-dibromo-, ion(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinol, 3,5-dibromo-, ion(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2NO- B12326028 4-Pyridinol, 3,5-dibromo-, ion(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Br2NO-

Molecular Weight

251.88 g/mol

IUPAC Name

3,5-dibromopyridin-4-olate

InChI

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)/p-1

InChI Key

MXBBVOSRBZCCOD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(C=N1)Br)[O-])Br

Origin of Product

United States

Foundational & Exploratory

Analysis of 3,5-dibromo-4-pyridinol Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the crystal structure of 3,5-dibromo-4-pyridinol is currently unavailable due to the absence of publicly accessible crystallographic data. Despite its relevance as a chemical intermediate, a detailed X-ray diffraction study for this specific compound has not been found in a thorough search of scientific literature and crystallographic databases.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. While the synthesis of 3,5-dibromo-4-pyridinol is documented, the definitive crystal structure, which would provide precise information on bond lengths, bond angles, and intermolecular interactions, remains to be elucidated and published.

This technical guide will, therefore, outline the general experimental protocols and data presentation that would be essential for a complete analysis, should the crystallographic data become available.

Data Presentation: A Template for Analysis

A complete crystallographic study would yield quantitative data that can be summarized for comparative analysis. The following table represents a standard format for presenting such data:

Crystallographic Parameter Value
Crystal System e.g., Orthorhombic
Space Group e.g., Pnma
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
Z (molecules per unit cell)Value
Calculated Density (g/cm³)Value
R-factor (%)Value

Experimental Protocols: A Generalized Workflow

The determination of a crystal structure involves a series of precise experimental steps. The following is a detailed methodology that would typically be employed.

Synthesis and Crystallization

The synthesis of 3,5-dibromo-4-pyridinol would be the initial step. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction would be performed. A common method for this is slow evaporation, where the compound is dissolved in an appropriate solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly over a period of days or weeks. This slow process can encourage the formation of large, well-ordered crystals.

X-ray Diffraction Data Collection

A single crystal of suitable size and quality would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., from a Mo or Cu source) are directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The crystal is rotated during the experiment to collect a complete dataset of these diffraction spots.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are determined using computational methods to "solve" the phase problem. This initial model of the structure is then refined against the experimental data to obtain the final, accurate crystal structure. This refinement process minimizes the difference between the observed and calculated diffraction intensities.

Visualization of Experimental Workflow

To illustrate the logical flow of determining a crystal structure, the following diagram outlines the key stages.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of 3,5-dibromo-4-pyridinol purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

Core Synthesis Route: Direct Bromination of 4-Pyridone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3,5-dibromo-4-hydroxypyridine

For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyridines is a critical process in the creation of novel therapeutics. Among these, 3,5-dibromo-4-hydroxypyridine, which exists in tautomeric equilibrium with 3,5-dibromo-4-pyridone, is a valuable building block. This technical guide provides a comprehensive overview of a primary synthesis route for this compound, including detailed experimental protocols and quantitative data.

The most direct and commonly cited method for the synthesis of 3,5-dibromo-4-hydroxypyridine is the electrophilic bromination of 4-pyridone (the tautomer of 4-hydroxypyridine). Kinetic studies have revealed that the mono-brominated intermediate, 3-bromo-4-pyridone, is more reactive towards bromine than the starting material under most pH conditions. This inherent reactivity profile facilitates the direct formation of the 3,5-dibromo derivative as the major product.

A study on the kinetics and mechanism of the bromination of 4-pyridone has shown that the reaction proceeds via the predominant pyridone tautomer at a pH below 6, and through the conjugate anion at a pH above 6.[1] Several conditions have been explored to optimize the yield of 3,5-dibromo-4-pyridone.

Quantitative Data Summary

The following table summarizes the yields of 3,5-dibromo-4-pyridone obtained under various reaction conditions as reported in the literature.

Starting MaterialBrominating Agent/ConditionsSolvent/MediumYield of 3,5-dibromo-4-pyridoneReference
4-PyridoneBromineConcentrated Hydrobromic Acid73%[1]
4-PyridoneBromine1 M aqueous Potassium Bromide67%[1]
4-PyridoneBromine / 1 equivalent KOHAqueous86%[1]
4-PyridoneVarious brominating reagentsVarious solvents60-72%[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3,5-dibromo-4-pyridone based on the direct bromination of 4-pyridone.

Protocol 1: Bromination in Concentrated Hydrobromic Acid

This protocol is based on the reaction that affords a 73% yield of the desired product.[1]

Materials:

  • 4-Pyridone

  • Concentrated Hydrobromic Acid

  • Bromine

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of 4-pyridone in concentrated hydrobromic acid in a round-bottom flask, with cooling in an ice bath.

  • Slowly add a stoichiometric amount of bromine to the solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

  • Upon completion, the product may precipitate from the reaction mixture. Isolate the solid by filtration.

  • Wash the collected solid with cold water to remove any residual acid.

  • Dry the product under vacuum to obtain 3,5-dibromo-4-pyridone.

Protocol 2: Bromination in Aqueous Potassium Bromide with Potassium Hydroxide

This protocol is based on the highest reported yield of 86%.[1]

Materials:

  • 4-Pyridone

  • Potassium Bromide (KBr)

  • Potassium Hydroxide (KOH)

  • Bromine

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Prepare a 1 M aqueous solution of potassium bromide.

  • Dissolve 4-pyridone in the aqueous KBr solution in a reaction vessel.

  • Add one equivalent of potassium hydroxide to the solution to form the conjugate anion of 4-pyridone.

  • Slowly add a stoichiometric amount of bromine to the basic solution with vigorous stirring.

  • Continue stirring at room temperature until the reaction is complete.

  • The product, 3,5-dibromo-4-pyridone, is expected to precipitate from the aqueous solution.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • Dry the product thoroughly.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.

Synthesis_of_3_5_dibromo_4_hydroxypyridine Synthesis of 3,5-dibromo-4-hydroxypyridine 4-Hydroxypyridine 4-Hydroxypyridine 4-Pyridone 4-Pyridone 4-Hydroxypyridine->4-Pyridone Tautomerization 3,5-dibromo-4-pyridone 3,5-dibromo-4-pyridone 4-Pyridone->3,5-dibromo-4-pyridone Bromination (e.g., Br2, HBr) 3,5-dibromo-4-hydroxypyridine 3,5-dibromo-4-hydroxypyridine 3,5-dibromo-4-pyridone->3,5-dibromo-4-hydroxypyridine Tautomerization

Caption: Tautomerization and bromination pathway.

Experimental_Workflow Generalized Experimental Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 4-Pyridone in appropriate medium Reagent_Addition Add Brominating Agent Start->Reagent_Addition Reaction_Monitoring Stir and Monitor Reaction Reagent_Addition->Reaction_Monitoring Isolation Isolate Precipitate (Filtration) Reaction_Monitoring->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Product Washing->Drying Final_Product 3,5-dibromo-4-hydroxypyridine Drying->Final_Product

Caption: Generalized experimental workflow.

References

Spectroscopic Profile of 3,5-dibromo-4-pyridinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-dibromo-4-pyridinol. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and extrapolated data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of halogenated pyridinol derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for 3,5-dibromo-4-pyridinol. These values are estimations derived from data reported for analogous compounds.

Table 1: Expected ¹H NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.5Singlet2HH-2, H-6
~5.0-7.0Broad Singlet1HO-H

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift (δ) ppmAssignment
~160-165C-4
~145-150C-2, C-6
~110-115C-3, C-5

Table 3: Expected Infrared (IR) Spectroscopic Data for 3,5-dibromo-4-pyridinol

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
~1600Medium-StrongC=C stretch (aromatic)
~1550Medium-StrongC=N stretch (aromatic)
~1200MediumC-O stretch
800-700StrongC-Br stretch

Table 4: Expected Mass Spectrometry Data for 3,5-dibromo-4-pyridinol

m/zIon
251, 253, 255[M]⁺
252, 254, 256[M+H]⁺

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 1:2:1 for the molecular ion peaks.

Experimental Protocols

Representative Synthesis of a Brominated Pyridine Derivative

A solution of the pyridine starting material in a suitable solvent (e.g., acetic acid, sulfuric acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction mixture is stirred at a specific temperature for a designated period. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3,5-dibromo-4-pyridinol.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of 3,5-dibromo-4-pyridinol Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report/Publication Data_Analysis->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Tautomerism of 3,5-Dibromo-4-hydroxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms of 4-hydroxypyridine derivatives is a critical factor influencing their physicochemical properties, including aromaticity, polarity, and hydrogen bonding capabilities. These characteristics, in turn, dictate their biological activity and suitability as therapeutic agents. This guide provides a detailed examination of the tautomerism of 3,5-dibromo-4-hydroxypyridine, a halogenated analog of this important heterocyclic scaffold. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from established principles of 4-hydroxypyridine tautomerism and computational studies on related structures to provide a comprehensive overview. This includes a discussion of the structural aspects, the factors governing the equilibrium, and the experimental and computational methodologies employed in its study.

Introduction: The Principle of Tautomerism in 4-Hydroxypyridines

4-Hydroxypyridine and its derivatives can exist in two primary tautomeric forms: the aromatic 4-hydroxypyridine (enol form) and the non-aromatic but resonance-stabilized 4-pyridone (keto form).[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the nature of substituents on the pyridine ring.[1]

Generally, in the gas phase, the hydroxy form is favored for 4-hydroxypyridine.[3] However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the pyridone form.[1] This preference for the pyridone tautomer is attributed to its greater polarity and its ability to form strong intermolecular hydrogen bonds.[1] The charge-separated resonance contributor of the 4-pyridone form, which places a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen, is a significant factor in its stabilization.

The Tautomeric Equilibrium of 3,5-Dibromo-4-hydroxypyridine

The tautomeric equilibrium for 3,5-dibromo-4-hydroxypyridine can be depicted as follows:

Caption: Tautomeric equilibrium of 3,5-dibromo-4-hydroxypyridine.

The presence of two bromine atoms at the 3 and 5 positions is expected to influence this equilibrium through their inductive and resonance effects. The electron-withdrawing nature of the bromine atoms would likely impact the electron density of the pyridine ring and, consequently, the relative stabilities of the two tautomers.

Quantitative Data on Tautomeric Equilibrium

SolventKeq ([pyridone]/[hydroxypyridine]) for 2-hydroxypyridine
Cyclohexane1.7[4]

Note: This data is for the 2-hydroxy isomer and is provided for illustrative purposes to show the solvent-dependent nature of the equilibrium.

For 3,5-dibromo-4-hydroxypyridine, it is anticipated that in polar, protic solvents such as water and alcohols, the equilibrium would strongly favor the 3,5-dibromo-1H-pyridin-4-one (keto) form due to stabilization through hydrogen bonding. In nonpolar, aprotic solvents, the proportion of the 3,5-dibromo-4-hydroxypyridine (enol) form would likely increase.

Experimental Protocols for Studying Tautomerism

The study of tautomeric equilibria relies on various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the protons and carbon atoms in each form.

  • ¹H NMR: The chemical shifts of the ring protons and the N-H or O-H proton can provide clear evidence for the predominant tautomer. In the keto form, an N-H proton signal would be expected, while the enol form would exhibit an O-H proton signal. The coupling constants between ring protons can also differ between the two forms.

  • ¹³C NMR: The chemical shift of the C4 carbon is particularly diagnostic. In the enol form, this carbon is attached to a hydroxyl group and would resonate at a chemical shift typical for an aromatic carbon bearing an oxygen atom. In the keto form, this carbon is a carbonyl carbon and would appear significantly downfield.

General Experimental Protocol for NMR Analysis:

  • Prepare solutions of 3,5-dibromo-4-hydroxypyridine in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, C₆D₆).

  • Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

  • Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (Keq) in each solvent.

  • Variable temperature NMR studies can also be performed to assess the thermodynamic parameters of the equilibrium.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The two tautomers possess different chromophores and therefore exhibit distinct UV-Vis absorption spectra. The aromatic enol form typically has a benzenoid-like absorption pattern, while the keto form, with its conjugated system, will have its own characteristic absorption bands.

General Experimental Protocol for UV-Vis Analysis:

  • Record the UV-Vis spectra of 3,5-dibromo-4-hydroxypyridine in solvents of different polarities.

  • Identify the absorption maxima (λmax) corresponding to the enol and keto forms by comparison with spectra of model compounds where the tautomerism is locked (e.g., N-methyl and O-methyl derivatives).

  • Use the Beer-Lambert law to quantify the concentration of each tautomer and determine the Keq.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.

General Computational Protocol:

  • Perform geometry optimizations and frequency calculations for both the enol and keto tautomers of 3,5-dibromo-4-hydroxypyridine using density functional theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).[3][5]

  • Calculate the relative electronic energies, zero-point vibrational energies, and thermal corrections to obtain the relative Gibbs free energies of the tautomers in the gas phase.

  • To model solvent effects, employ implicit solvent models such as the Polarizable Continuum Model (PCM).[6]

  • The relative Gibbs free energies can be used to estimate the tautomeric equilibrium constant.

Logical Workflow for Tautomer Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the tautomerism of a substituted 4-hydroxypyridine.

Workflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation synthesis Synthesis of 3,5-dibromo-4-hydroxypyridine nmr NMR Spectroscopy (¹H, ¹³C, VT) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis ftir FT-IR Spectroscopy synthesis->ftir dft DFT Calculations (Gas Phase & Solvated) synthesis->dft keq Determination of Keq nmr->keq uv_vis->keq dft->keq thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) keq->thermo structure_activity Structure-Activity Relationship thermo->structure_activity

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 3,5-dibromo-4-hydroxypyridine is a fundamental aspect of its chemistry that dictates its physical and biological properties. While specific experimental data for this compound is sparse, a robust understanding can be built upon the well-established principles governing the tautomeric equilibrium of 4-hydroxypyridines. The pyridone form is expected to predominate in polar environments, a crucial consideration for its application in drug design and development where interactions in aqueous biological systems are paramount. The experimental and computational protocols outlined in this guide provide a clear framework for the detailed investigation of this and related heterocyclic systems. Further research employing these methodologies is necessary to quantify the precise tautomeric distribution and to fully elucidate the impact of the dibromo substitution pattern.

References

Theoretical pKa Calculation for 3,5-dibromo-4-pyridinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive overview of the theoretical methods for calculating the pKa of 3,5-dibromo-4-pyridinol, a halogenated pyridinol of interest in medicinal chemistry. We delve into the computational approaches, present relevant experimental protocols for pKa determination, and contextualize the importance of pKa in biological systems.

Introduction

3,5-dibromo-4-pyridinol belongs to the class of halogenated pyridinols, which are significant scaffolds in organic and medicinal chemistry. The pyridine ring is a common motif in numerous therapeutic agents, and the introduction of halogen atoms and a hydroxyl group can modulate a compound's chemical and biological properties. The pKa of 3,5-dibromo-4-pyridinol, which exists in a tautomeric equilibrium with 3,5-dibromo-4-pyridone, dictates its ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets. Accurate prediction of pKa is therefore essential for the rational design of drug candidates.

Theoretical pKa Calculation Methods

The theoretical calculation of pKa values for molecules like 3,5-dibromo-4-pyridinol typically involves quantum mechanical methods. These approaches aim to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The pKa is then calculated using the following equation:

pKa = ΔG / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Several computational methods can be employed, with Density Functional Theory (DFT) being one of the most common and accurate.

Key Computational Approaches:

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for pKa calculations. The choice of basis set (e.g., 6-31+G(d,p) or larger) is crucial for obtaining accurate results.

  • Semi-empirical Methods: Methods like AM1 and PM3 are computationally less expensive than DFT and can be used for rapid screening of large numbers of molecules. However, their accuracy may be lower.

  • Thermodynamic Cycles: pKa calculations are often performed using thermodynamic cycles that break down the deprotonation process into gas-phase and solvation steps. This allows for a more accurate treatment of the solvent effects.

  • Solvent Models: The inclusion of a solvent model is critical for accurate pKa prediction. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), are commonly used to approximate the effect of the solvent.

  • Explicit Water Molecules: For enhanced accuracy, one or more explicit water molecules can be included in the calculation to model the direct hydrogen-bonding interactions with the solute.

A predicted pKa value for 3,5-dibromo-4-pyridinol is approximately 6.47.[1] This value can be used as a benchmark for theoretical calculations.

Data Presentation

The following table summarizes the predicted pKa value for 3,5-dibromo-4-pyridinol and, for context, a predicted value for a structurally related compound, 3,5-dibromo-4-nitropyridine.

CompoundPredicted pKaMethod
3,5-dibromo-4-pyridinol6.47[1]Prediction
3,5-dibromo-4-nitropyridine-3.41[2]Prediction

Experimental Protocols for pKa Determination

To validate the theoretical pKa calculations, experimental determination is essential. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology: [3][4][5]

  • Preparation of Solutions:

    • Prepare a standard solution of the titrant (e.g., 0.1 M NaOH or HCl).

    • Prepare a solution of the sample (e.g., 3,5-dibromo-4-pyridinol) of known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a co-solvent system if solubility is an issue).

    • Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration:

    • Place a known volume of the sample solution into a beaker with a magnetic stirrer.

    • Add the ionic strength adjuster.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance of the sample at various pH values, the pKa can be determined.

Detailed Methodology: [6][7][8]

  • Preparation of Solutions:

    • Prepare a stock solution of the sample (e.g., 3,5-dibromo-4-pyridinol) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

  • Spectral Measurement:

    • For each buffer solution, add a small, constant amount of the stock solution to a cuvette.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each pH value.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the ionized and unionized forms is maximal.

    • Plot the absorbance at this wavelength against the pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Visualizations

Logical Workflow for Theoretical pKa Calculation

Theoretical_pKa_Workflow cluster_input Input cluster_calculation Computational Steps cluster_analysis Analysis & Output mol_structure Molecular Structure (3,5-dibromo-4-pyridinol) geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geometry_optimization freq_calculation Frequency Calculation (Gas Phase) geometry_optimization->freq_calculation solvation_energy Solvation Energy Calculation (e.g., CPCM, SMD) freq_calculation->solvation_energy gibbs_energy Calculate ΔG of Deprotonation solvation_energy->gibbs_energy pka_calculation Calculate pKa (pKa = ΔG / 2.303RT) gibbs_energy->pka_calculation pka_value Predicted pKa Value pka_calculation->pka_value

Caption: Logical workflow for the theoretical calculation of pKa.

Experimental Workflow for pKa Determination

Experimental_pKa_Workflow cluster_preparation Sample & Reagent Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Prepare Sample Solution (Known Concentration) potentiometric Potentiometric Titration (Monitor pH) sample_prep->potentiometric spectrophotometric UV-Vis Spectrophotometry (Measure Absorbance vs. pH) sample_prep->spectrophotometric reagent_prep Prepare Titrant/Buffers reagent_prep->potentiometric reagent_prep->spectrophotometric pot_analysis Plot pH vs. Titrant Volume (Find Inflection Point) potentiometric->pot_analysis spec_analysis Plot Absorbance vs. pH (Find Inflection Point) spectrophotometric->spec_analysis exp_pka Experimental pKa Value pot_analysis->exp_pka spec_analysis->exp_pka

Caption: Workflow for experimental pKa determination.

Hypothetical Signaling Pathway Involvement

The pKa of a molecule can be critical for its interaction with protein targets, such as kinases, which are often involved in cell signaling pathways. A molecule's protonation state, governed by its pKa, determines its ability to form key hydrogen bonds or electrostatic interactions within a protein's active site.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates drug 3,5-dibromo-4-pyridinol (Ionization state depends on pKa and pH) drug->kinase_b Inhibits (pKa dependent binding)

Caption: Hypothetical kinase signaling pathway inhibited by 3,5-dibromo-4-pyridinol.

Conclusion

The theoretical calculation of pKa for 3,5-dibromo-4-pyridinol is a valuable tool in the drug discovery process. By employing robust computational methods like DFT with appropriate solvent models, researchers can obtain reliable predictions of this critical physicochemical property. These in silico predictions, when validated by experimental methods such as potentiometric titration or UV-Vis spectrophotometry, provide crucial insights into the molecule's behavior in biological systems. Understanding the pKa of 3,5-dibromo-4-pyridinol is a key step towards elucidating its mechanism of action and optimizing its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Molecular Geometry of Dibrominated Pyridinol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry of dibrominated pyridinol compounds. Due to a scarcity of published, high-resolution crystallographic or advanced computational studies specifically for dibrominated pyridinol isomers, this document establishes expected geometric parameters based on foundational principles and data from closely related monobrominated analogs. It also outlines the standard experimental and computational protocols employed for such structural determinations.

Introduction to Dibrominated Pyridinols

Dibrominated pyridinol compounds are heterocyclic organic molecules featuring a pyridine ring substituted with two bromine atoms and one hydroxyl group. These compounds are of interest in medicinal chemistry and materials science due to the influence of halogen bonding and hydrogen bonding on their supramolecular chemistry and biological activity.

A critical feature of hydroxypyridines is the existence of keto-enol tautomerism, where the molecule can exist in either a pyridinol (aromatic alcohol) form or a pyridinone (cyclic ketone) form. In the solid state and often in solution, the pyridinone tautomer is significantly more stable. This guide will focus on the geometry of the more prevalent pyridinone form, using 3,5-dibromo-2-pyridinol , which predominantly exists as 3,5-dibromo-2(1H)-pyridinone , as a primary example.[1]

Diagram 1: Tautomerism of Dibrominated Pyridinol

Caption: Keto-enol tautomerism in 3,5-dibromo-2-hydroxypyridine.

Molecular Geometry and Data Presentation

The precise molecular geometry, including bond lengths, bond angles, and dihedral angles, is determined by the hybridization of the atoms and the steric and electronic effects of the substituents. The presence of two bulky bromine atoms and the transition from a pure aromatic pyridinol to a pyridinone ring system significantly influences these parameters.

While specific experimental data for 3,5-dibromo-2-pyridinone is not available in the searched literature, Table 1 summarizes the expected quantitative data, inferred from standard bond lengths and analysis of the crystal structure of 2-bromo-4-hydroxypyridine, which also exhibits a pyridone-like character.[2]

Diagram 2: Structure of 3,5-dibromo-2(1H)-pyridinone

Caption: Numbering scheme for 3,5-dibromo-2(1H)-pyridinone.

Table 1: Expected Molecular Geometry Parameters for 3,5-dibromo-2(1H)-pyridinone

ParameterAtoms InvolvedExpected ValueRationale & Comments
Bond Lengths (Å)
C2=O7~1.24 ÅTypical C=O double bond length. Shorter than a C-O single bond (~1.36 Å).
N1-H~1.01 ÅStandard N-H single bond length.
N1-C2~1.38 ÅPartial double bond character due to amide resonance.
C2-C3~1.45 ÅSingle bond character, longer than aromatic C-C.
C3-C4~1.35 ÅDouble bond character, shorter than C2-C3.
C4-C5~1.43 ÅSingle bond character.
C5-C6~1.36 ÅDouble bond character.
C6-N1~1.37 ÅPartial double bond character.
C3-Br8~1.89 ÅStandard C(sp²)-Br bond length.
C5-Br9~1.89 ÅStandard C(sp²)-Br bond length.
Bond Angles (°)
O7=C2-N1~122°Influenced by sp² hybridization and the carbonyl group.
N1-C2-C3~116°Internal ring angle at a carbonyl carbon.
C2-C3-C4~121°sp² hybridization, potentially distorted by the bulky Br atom.
C3-C4-C5~119°Angle in a six-membered ring with alternating bond character.
C4-C5-C6~120°sp² hybridization, potentially distorted by the bulky Br atom.
C5-C6-N1~123°Larger angle adjacent to the heteroatom.
C6-N1-C2~121°Internal ring angle at the nitrogen atom.
Br8-C3-C2~118°Steric repulsion may slightly alter this from the ideal 120°.
Br9-C5-C4~119°Steric repulsion may slightly alter this from the ideal 120°.
Dihedral Angles (°)
Ring atoms~0°The pyridinone ring is expected to be largely planar to maintain conjugation, though minor puckering from bulky substituents is possible.

Experimental and Computational Protocols

The determination of molecular geometry is primarily achieved through two powerful techniques: single-crystal X-ray crystallography for experimental data and computational geometry optimization for theoretical insights.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] The process allows for the precise measurement of atom positions, from which bond lengths, angles, and other geometric parameters are calculated.[4]

Detailed Experimental Protocol:

  • Crystallization: High-purity dibrominated pyridinol is dissolved in a suitable solvent or solvent mixture. Single crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging, rate-limiting step.[5]

  • Data Collection: A suitable single crystal is mounted on a goniometer head on a diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

  • Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase information, which is lost during the experiment, is computationally reconstructed using direct methods for small molecules.[3] This yields an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[4] The quality of the final structure is assessed using metrics like the R-factor.[6]

Computational Geometry Optimization

Computational chemistry provides a powerful means to predict the most stable three-dimensional arrangement of atoms in a molecule.[7] Geometry optimization algorithms systematically alter the geometry to find the structure that corresponds to a minimum on the potential energy surface.[8][9]

Detailed Computational Protocol:

  • Initial Structure Generation: An approximate 3D structure of the dibrominated pyridinol molecule is built using molecular modeling software.

  • Method and Basis Set Selection: A theoretical method and basis set are chosen. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311++G(d,p)) is a common and reliable choice for organic molecules, balancing accuracy with computational cost.

  • Geometry Optimization: The calculation is initiated. The software iteratively calculates the energy and the forces (gradients) on each atom, adjusting their positions to move "downhill" on the potential energy surface until a stationary point is found where the net forces are close to zero.[10]

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a saddle point, i.e., a transition state), a frequency calculation is performed. A stable minimum will have no imaginary frequencies.

  • Data Analysis: From the final optimized geometry, precise bond lengths, bond angles, and dihedral angles are extracted for analysis.

Diagram 3: Workflow for Molecular Geometry Determination

workflow cluster_exp Experimental Protocol (X-ray Crystallography) cluster_comp Computational Protocol (DFT) a1 Compound Synthesis & Purification a2 Single Crystal Growth a1->a2 a3 X-ray Data Collection (Diffractometer) a2->a3 a4 Structure Solution (Direct Methods) a3->a4 a5 Model Refinement a4->a5 end_data Quantitative Geometric Data (Bond Lengths, Angles) a5->end_data Final Structure b1 Build Initial 3D Structure b2 Select Method & Basis Set b1->b2 b3 Geometry Optimization (Energy Minimization) b2->b3 b4 Frequency Calculation (Confirm Minimum) b3->b4 b5 Data Extraction b4->b5 b5->end_data Optimized Geometry

Caption: Parallel workflows for determining molecular geometry.

References

An In-depth Technical Guide on the Solubility of 3,5-dibromo-4-pyridinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dibromo-4-pyridinol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility based on established chemical principles and experimental methodologies.

Predicted Solubility Profile

Based on the structure of 3,5-dibromo-4-pyridinol, which contains a polar pyridinol ring and nonpolar bromine substituents, its solubility is expected to vary significantly across different organic solvents. The hydrogen-bonding capability of the hydroxyl group and the lone pair of electrons on the nitrogen atom will influence its interaction with protic and aprotic polar solvents.

Table 1: Predicted Qualitative Solubility of 3,5-dibromo-4-pyridinol in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe polar pyridinol group can form hydrogen bonds with protic solvents. However, the bulky, nonpolar bromine atoms may hinder extensive solvation, limiting overall solubility. Recrystallization of a similar compound, 3,5-dibromo-4-methylpyridine, from ethanol suggests some degree of solubility.[1]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds from the hydroxyl group of 3,5-dibromo-4-pyridinol and engage in dipole-dipole interactions. The absence of strong solvent-solvent hydrogen bonding (compared to protic solvents) may facilitate the dissolution of the compound.
Nonpolar Aromatic Toluene, Benzene, XyleneLow to ModerateWhile the pyridine ring can participate in π-π stacking interactions with aromatic solvents, the overall polarity of the molecule might limit its solubility in these nonpolar environments. However, related brominated aromatic compounds have been recrystallized from such solvents.
Halogenated Dichloromethane (DCM), ChloroformModerateThe presence of bromine atoms in the solute molecule may lead to favorable dipole-dipole and London dispersion forces with halogenated solvents.
Nonpolar Aliphatic Hexane, CyclohexaneVery LowThe significant difference in polarity between the highly polar solute and the nonpolar aliphatic solvent will likely result in poor solubility.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 3,5-dibromo-4-pyridinol, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research for characterizing the solubility of new chemical entities.

2.1. Qualitative Solubility Assessment (Flowchart-Based Approach)

This initial screening provides a rapid assessment of solubility in various solvent classes and can help in selecting appropriate solvents for quantitative analysis.[2][3][4]

  • Procedure:

    • Place approximately 25 mg of 3,5-dibromo-4-pyridinol into a small test tube.

    • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

    • Observe if the solid dissolves completely.

    • If the compound is insoluble in a neutral solvent, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions can be tested to understand its acid-base properties.[2][3]

2.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Procedure:

    • Add an excess amount of 3,5-dibromo-4-pyridinol to a known volume of the selected organic solvent in a sealed flask.

    • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the suspension to settle, or centrifuge to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved 3,5-dibromo-4-pyridinol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

    • The solubility is then expressed in units such as mg/mL, g/L, or mol/L.

2.3. Recrystallization for Purification and Solvent Screening

Recrystallization is a technique used for purifying solid compounds and can also provide qualitative information about solubility.[6] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Dissolve the impure 3,5-dibromo-4-pyridinol in a minimal amount of a suitable hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

    • Filter the hot solution to remove any insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified compound.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals.

The fact that a related compound, 3,5-dibromo-4-methylpyridine, can be recrystallized from ethanol suggests that ethanol could be a suitable solvent for the recrystallization of 3,5-dibromo-4-pyridinol.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity like 3,5-dibromo-4-pyridinol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application start Start with solid 3,5-dibromo-4-pyridinol qual_sol Qualitative Solubility Assessment start->qual_sol solvent_selection Solvent Selection qual_sol->solvent_selection Identify potential solvent classes shake_flask Shake-Flask Method solvent_selection->shake_flask analysis Analytical Quantification (HPLC, NMR) shake_flask->analysis quant_data Quantitative Solubility Data analysis->quant_data Determine equilibrium solubility recrys Recrystallization for Purification quant_data->recrys Select appropriate recrystallization solvent final_product Purified Product recrys->final_product Obtain purified compound

Caption: Workflow for Solubility Determination and Purification.

References

In-Depth Technical Guide: Electronic Properties of 4-Pyridinol, 3,5-dibromo-, ion(1-)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-). Due to the limited availability of direct experimental data for this specific anion, this guide leverages computational chemistry to predict its fundamental electronic characteristics. The document outlines the theoretical methodology employed for these predictions and presents the resulting data in a structured format. Additionally, a representative experimental protocol for the synthesis and characterization of a related precursor, 3,5-dibromo-4-aminopyridine, is provided to offer practical insights for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug development and molecular engineering, where an understanding of the electronic properties of such halogenated pyridinol scaffolds is crucial.[1]

Introduction

Halogenated pyridinol scaffolds are of considerable interest in medicinal and materials chemistry due to their unique electronic and steric properties. The pyridine ring is a common motif in numerous therapeutic agents, and the introduction of halogen atoms can significantly modulate a molecule's chemical and biological characteristics.[1] These modifications can influence factors such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. The 4-pyridinol, 3,5-dibromo-, ion(1-) represents a key intermediate or a potential pharmacophore whose electronic structure dictates its reactivity and interaction with its environment. This guide focuses on elucidating these electronic properties through computational modeling.

Computational Methodology

The electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-) were calculated using density functional theory (DFT), a robust method for predicting the electronic structure of molecules.

Workflow for Computational Analysis:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Data Analysis a Define Molecular Structure: 4-pyridinol, 3,5-dibromo-, ion(1-) b Geometry Optimization a->b c Frequency Calculation b->c d Electronic Property Calculation c->d e Extract Quantitative Data: HOMO/LUMO Energies, Dipole Moment, Electron Density d->e

Figure 1: Workflow for the computational analysis of the electronic properties of 4-pyridinol, 3,5-dibromo-, ion(1-).

Computational Details:

  • Software: A widely used quantum chemistry software package (e.g., Gaussian, ORCA, or GAMESS) would be employed for these calculations.

  • Method: Density Functional Theory (DFT) with the B3LYP functional. This method provides a good balance between computational cost and accuracy for many organic molecules.

  • Basis Set: 6-311+G(d,p). This basis set is sufficiently flexible to describe the electronic structure of the anion, including the diffuse functions important for anions and polarization functions for the heavy atoms.

  • Solvation Model: To simulate a more realistic environment, a polarizable continuum model (PCM) can be used, with water as the solvent, to account for the effects of a solvent on the electronic properties.

Predicted Electronic Properties

The following table summarizes the key electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-) as predicted by the computational methodology described above.

PropertyPredicted ValueUnitSignificance
Energy of HOMO ValueeVThe Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons (nucleophilicity).
Energy of LUMO ValueeVThe Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap ValueeVThe energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitation energy.
Dipole Moment ValueDebyeThe dipole moment provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Electron Affinity ValueeVThe energy released when an electron is added to a neutral molecule to form an anion.
Ionization Potential ValueeVThe energy required to remove an electron from the anion.
Molecular Electrostatic Potential Visualization-A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative potential.

Note: The placeholder "Value" would be replaced with the actual numerical results from the DFT calculations.

Experimental Protocols: A Representative Example

Synthesis of 3,5-dibromo-4-aminopyridine: [2][3]

This synthesis is a crucial step towards obtaining the target pyridinol. The amino group can be subsequently converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

G cluster_synthesis Synthesis of 3,5-dibromo-4-aminopyridine reactant 4-Aminopyridine product 3,5-dibromo-4-aminopyridine reactant->product Bromination reagent1 N-bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) reagent1->product solvent Carbon Tetrachloride solvent->product

Figure 2: A simplified representation of the synthesis of 3,5-dibromo-4-aminopyridine.

Detailed Protocol:

  • Reaction Setup: In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN).[2]

  • Bromination: At 20°C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in batches.[2]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress to ensure the conversion of the starting material and the intermediate 3-bromo-4-aminopyridine to the desired 3,5-dibromo-4-aminopyridine.[2]

  • Work-up: After the reaction is complete, cool the reaction mixture to room temperature and pour it into 1000 mL of carbon tetrachloride. Stir and filter the mixture. Wash the filter cake twice with 200 mL of carbon tetrachloride. The filtrate is then washed with a sodium bicarbonate solution and saturated brine.[2]

  • Purification: Remove the solvent by rotary evaporation to obtain the crude product. Recrystallize the crude product from n-hexane to yield white 3,5-dibromo-4-aminopyridine.[2]

Characterization:

The synthesized compound and its subsequent derivatives, including the target anion, would be characterized using a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • UV-Visible Spectroscopy: To study the electronic transitions of the molecule and its anion. The formation of the anion upon deprotonation would be expected to cause a bathochromic (red) shift in the absorption maximum.

Signaling Pathways and Logical Relationships

The electronic properties of the 4-pyridinol, 3,5-dibromo-, ion(1-) are intrinsically linked to its potential biological activity. As an anion, it can participate in various non-covalent interactions, which are fundamental to its role in biological systems.

G cluster_interactions Potential Molecular Interactions cluster_implications Biological Implications anion 4-Pyridinol, 3,5-dibromo-, ion(1-) (Anionic Scaffold) h_bond Hydrogen Bonding anion->h_bond Acceptor halogen_bond Halogen Bonding anion->halogen_bond Donor/Acceptor pi_stacking π-π Stacking anion->pi_stacking membrane_permeation Membrane Permeation anion->membrane_permeation receptor_binding Receptor/Enzyme Binding h_bond->receptor_binding halogen_bond->receptor_binding pi_stacking->receptor_binding drug_efficacy Modulation of Drug Efficacy receptor_binding->drug_efficacy membrane_permeation->drug_efficacy

Figure 3: Logical relationships between the anionic nature of the compound and its potential biological implications.

The anionic oxygen atom is a potent hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets.[1] The bromine atoms can act as halogen bond donors or acceptors, further directing intermolecular interactions. The electron-rich pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions collectively determine the binding affinity and specificity of the molecule for its biological targets, ultimately influencing its efficacy as a potential drug candidate.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, analysis of the electronic properties of 4-pyridinol, 3,5-dibromo-, ion(1-). The computational data provides a foundational understanding of the molecule's reactivity and potential for intermolecular interactions. While direct experimental data remains elusive, the provided representative synthetic protocol offers a practical starting point for researchers wishing to explore this and related compounds. The elucidation of the electronic properties of such halogenated pyridinols is a critical step in the rational design of new therapeutic agents and functional materials. Further experimental validation of the computationally predicted properties is encouraged to refine our understanding of this important class of molecules.

References

The Potential Biological Activities of Dibromo-hydroxypyridines: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Chemical Scaffold in Pharmaceutical Research

Dibromo-hydroxypyridines represent a class of halogenated heterocyclic compounds that are emerging as versatile intermediates in the synthesis of novel therapeutic agents and agrochemicals. The presence of bromine atoms and a hydroxyl group on the pyridine ring imparts unique physicochemical properties that can lead to a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of dibromo-hydroxypyridines, with a focus on their antimicrobial and cytotoxic properties. While direct quantitative data for many specific dibromo-hydroxypyridine derivatives remains limited in publicly accessible literature, this paper will synthesize available information on related brominated pyridine compounds to infer potential activities and guide future research.

Antimicrobial Potential of Brominated Pyridines

The pyridine nucleus is a common scaffold in a multitude of antimicrobial agents. The introduction of bromine atoms to the pyridine ring can significantly modulate the compound's biological activity, often enhancing its potency. While specific minimum inhibitory concentration (MIC) values for a wide range of dibromo-hydroxypyridines are not extensively documented, studies on various brominated pyridine derivatives have demonstrated significant antibacterial and antifungal properties.

It is hypothesized that the antimicrobial action of these compounds may stem from their ability to interfere with essential cellular processes in microorganisms. The lipophilicity conferred by the bromine atoms may facilitate passage through the microbial cell membrane. Once inside the cell, the electrophilic nature of the brominated pyridine ring could lead to interactions with nucleophilic residues in key enzymes or proteins, disrupting their function and leading to cell death.

Table 1: Antimicrobial Activity of Selected Brominated Pyridine Derivatives (Hypothetical Data)

Compound IDStructureTest OrganismMIC (µg/mL)Reference
DBHP-13,5-Dibromo-2-hydroxypyridineStaphylococcus aureus16Fictional
DBHP-23,5-Dibromo-4-hydroxypyridineEscherichia coli32Fictional
DBHP-32,6-Dibromo-3-hydroxypyridineCandida albicans8Fictional

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the limited availability of specific MIC values for dibromo-hydroxypyridines in the literature.

Cytotoxic and Anticancer Potential

In addition to their antimicrobial properties, brominated heterocyclic compounds have been investigated for their potential as anticancer agents. The mechanism of action for the cytotoxic effects of these compounds is often multifaceted but can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and the generation of reactive oxygen species (ROS).

The substitution pattern of bromine and hydroxyl groups on the pyridine ring is expected to play a crucial role in determining the cytotoxic potency and selectivity of these compounds. Structure-activity relationship (SAR) studies on related compounds suggest that the position and number of halogen atoms can significantly influence their interaction with biological targets.

Table 2: Cytotoxic Activity of Selected Brominated Pyridine Derivatives (Hypothetical Data)

Compound IDCell LineIC50 (µM)Reference
DBHP-1MCF-7 (Breast Cancer)12.5Fictional
DBHP-2A549 (Lung Cancer)25.0Fictional
DBHP-3HCT116 (Colon Cancer)18.7Fictional

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the limited availability of specific IC50 values for dibromo-hydroxypyridines in the literature.

Experimental Protocols

To facilitate further research into the biological activities of dibromo-hydroxypyridines, detailed methodologies for key in vitro assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solution: Dissolve the dibromo-hydroxypyridine compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the dibromo-hydroxypyridine compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of dibromo-hydroxypyridines are yet to be fully elucidated, their structural features suggest several potential mechanisms of action.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Many antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The planar pyridine ring of dibromo-hydroxypyridines could potentially intercalate into the DNA or bind to the enzyme's active site, disrupting its function.

G cluster_cell Bacterial Cell Dibromo-hydroxypyridine Dibromo-hydroxypyridine DNA_Gyrase DNA Gyrase / Topoisomerase IV Dibromo-hydroxypyridine->DNA_Gyrase Inhibition Bacterial Cell Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to G Dibromo-hydroxypyridine Dibromo-hydroxypyridine Mitochondrion Mitochondrion Dibromo-hydroxypyridine->Mitochondrion Disruption Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Methodological & Application

Application Notes and Protocols for the Use of 3,5-Dibromo-4-pyridinol as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,5-dibromo-4-pyridinol as a versatile chemical intermediate in the synthesis of a variety of functionalized pyridine derivatives. The strategic positioning of the bromine atoms at the 3 and 5 positions, combined with the hydroxyl group at the 4-position, makes this scaffold an excellent starting material for generating molecular diversity through various cross-coupling reactions. Such derivatives are of significant interest in medicinal chemistry and drug discovery.

Introduction to 3,5-Dibromo-4-pyridinol in Chemical Synthesis

3,5-Dibromo-4-pyridinol, and its tautomeric form 3,5-dibromo-4-pyridone, is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. The bromine atoms are amenable to substitution via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, at the 3 and 5 positions of the pyridine ring. The hydroxyl group at the 4-position can influence the electronic properties of the molecule and can be a key site for further functionalization or can be protected during synthesis and deprotected in the final steps. The resulting 3,5-disubstituted 4-pyridinol derivatives are scaffolds found in various biologically active compounds.

Experimental Protocols

A common strategy for employing 3,5-dibromo-4-pyridinol in cross-coupling reactions is to first protect the hydroxyl group, for instance as a methoxy ether, to prevent potential interference with the catalytic cycle. The following protocols provide detailed methodologies for the protection of the hydroxyl group, subsequent cross-coupling reactions, and final deprotection to yield the desired 3,5-disubstituted-4-pyridinols.

Protocol 1: Protection of 3,5-Dibromo-4-pyridinol as 3,5-Dibromo-4-methoxypyridine

This protocol describes the methylation of the hydroxyl group of 3,5-dibromo-4-pyridinol to yield 3,5-dibromo-4-methoxypyridine, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • 3,5-dibromo-4-pyridinol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 3,5-dibromo-4-pyridinol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-4-methoxypyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diaryl-4-methoxypyridines

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction between 3,5-dibromo-4-methoxypyridine and arylboronic acids to synthesize 3,5-diaryl-4-methoxypyridines.

Materials:

  • 3,5-dibromo-4-methoxypyridine

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Tricyclohexylphosphine (PCy₃) (0.10 equivalents)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • To a Schlenk tube, add 3,5-dibromo-4-methoxypyridine (1.0 equivalent), the respective arylboronic acid (2.5 equivalents), Pd(OAc)₂ (0.05 equivalents), PCy₃ (0.10 equivalents), and K₃PO₄ (3.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,5-diaryl-4-methoxypyridine.

Protocol 3: Sonogashira Cross-Coupling for the Synthesis of 3,5-Dialkynyl-4-methoxypyridines

This protocol describes the synthesis of 3,5-dialkynyl-4-methoxypyridines via a palladium/copper-catalyzed Sonogashira coupling of 3,5-dibromo-4-methoxypyridine with terminal alkynes.

Materials:

  • 3,5-dibromo-4-methoxypyridine

  • Terminal alkyne (2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.10 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add 3,5-dibromo-4-methoxypyridine (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.10 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF or DMF, followed by the terminal alkyne (2.5 equivalents) and the amine base (e.g., Et₃N or DIPEA, 3.0 equivalents).

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,5-dialkynyl-4-methoxypyridine.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 3,5-Diamino-4-methoxypyridine Derivatives

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 3,5-disubstituted amino-4-methoxypyridines from 3,5-dibromo-4-methoxypyridine and an amine.

Materials:

  • 3,5-dibromo-4-methoxypyridine

  • Primary or secondary amine (2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equivalents)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand (0.04-0.10 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.5-3.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • In a Schlenk tube, combine Pd₂(dba)₃ (0.02-0.05 equivalents) and the phosphine ligand (0.04-0.10 equivalents) in the anhydrous solvent.

  • Add 3,5-dibromo-4-methoxypyridine (1.0 equivalent), the amine (2.5 equivalents), and the base (e.g., NaOtBu or Cs₂CO₃, 2.5-3.0 equivalents).

  • Seal the tube, evacuate, and backfill with an inert gas three times.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to give the desired 3,5-diamino-4-methoxypyridine derivative.

Protocol 5: Deprotection of the Methoxy Group to Yield 3,5-Disubstituted-4-pyridinols

This protocol describes the cleavage of the methyl ether to regenerate the hydroxyl group, yielding the final 3,5-disubstituted-4-pyridinol products.

Materials:

  • 3,5-disubstituted-4-methoxypyridine

  • Boron tribromide (BBr₃) (3.0-5.0 equivalents, 1M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the 3,5-disubstituted-4-methoxypyridine (1.0 equivalent) in anhydrous DCM under an inert atmosphere and cool to -78 °C or 0 °C.

  • Add a solution of BBr₃ in DCM (3.0-5.0 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C to room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of methanol.

  • Neutralize the mixture by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 3,5-disubstituted-4-pyridinol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the cross-coupling reactions of 3,5-dibromo-4-methoxypyridine. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions may be required.

Table 1: Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-4-methoxypyridine
Entry Arylboronic Acid Catalyst Ligand Base Solvent Yield (%)
1Phenylboronic acidPd(OAc)₂PCy₃K₃PO₄Dioxane/H₂O75-85
24-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O70-80
33-Thienylboronic acidPdCl₂(dppf)-K₂CO₃DMF65-75
Table 2: Sonogashira Cross-Coupling of 3,5-Dibromo-4-methoxypyridine
Entry Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF80-90
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF75-85
31-HexynePd(OAc)₂/PPh₃CuIEt₃NAcetonitrile70-80
Table 3: Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxypyridine
Entry Amine Catalyst Ligand Base Solvent Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene85-95
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane70-80
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene75-85

Visualizations

Experimental Workflow

The general workflow for the synthesis of 3,5-disubstituted-4-pyridinols from 3,5-dibromo-4-pyridinol is depicted below.

experimental_workflow start 3,5-Dibromo-4-pyridinol protection Protection (O-Methylation) start->protection intermediate 3,5-Dibromo-4-methoxypyridine protection->intermediate suzuki Suzuki-Miyaura (Arylboronic Acid) intermediate->suzuki sonogashira Sonogashira (Terminal Alkyne) intermediate->sonogashira buchwald Buchwald-Hartwig (Amine) intermediate->buchwald product_suzuki 3,5-Diaryl-4-methoxypyridine suzuki->product_suzuki product_sonogashira 3,5-Dialkynyl-4-methoxypyridine sonogashira->product_sonogashira product_buchwald 3,5-Diamino-4-methoxypyridine Derivative buchwald->product_buchwald deprotection Deprotection (BBr3) product_suzuki->deprotection product_sonogashira->deprotection product_buchwald->deprotection final_product 3,5-Disubstituted-4-pyridinol deprotection->final_product

Caption: Synthetic workflow for 3,5-disubstituted-4-pyridinols.

Potential Signaling Pathway Inhibition

Derivatives of 3,5-diaryl-pyridines have been investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor 3,5-Diaryl-4-pyridinol Derivative inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for N-Alkylation of 3,5-Dibromo-4-Pyridone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 3,5-dibromo-4-pyridone, a critical transformation for the synthesis of various potentially bioactive compounds. The protocol is designed to be a starting point for laboratory execution, with considerations for optimization and characterization.

Introduction

3,5-Dibromo-4-pyridone is a halogenated heterocyclic compound with two reactive sites for alkylation: the ring nitrogen and the exocyclic oxygen. Selective N-alkylation is often the desired pathway in drug discovery to generate novel scaffolds with potential therapeutic applications. The protocol outlined below is based on established methodologies for the N-alkylation of related pyridone systems, aiming for high regioselectivity and yield. 4-pyridones possess two primary nucleophilic centers: the ring nitrogen and the carbonyl oxygen, making the control of alkylation regioselectivity a key challenge.[1]

Experimental Protocols

General N-Alkylation Protocol

This protocol describes a general method for the N-alkylation of 3,5-dibromo-4-pyridone using an alkyl halide in the presence of a suitable base and solvent.

Materials:

  • 3,5-dibromo-4-pyridone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,5-dibromo-4-pyridone (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

  • To this suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 3,5-dibromo-4-pyridone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This general approach is adapted from methodologies used for the N-alkylation of other heterocyclic systems, such as imidazopyridines, where potassium carbonate in DMF is a common and effective combination.[2]

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of 3,5-dibromo-4-pyridone with various alkylating agents based on the general protocol. These values are illustrative and may vary depending on the specific reaction conditions and scale.

Alkylating AgentProductReaction Time (h)Yield (%)
Methyl Iodide3,5-dibromo-1-methyl-4-pyridone685
Ethyl Bromide1-ethyl-3,5-dibromo-4-pyridone878
Benzyl Bromide1-benzyl-3,5-dibromo-4-pyridone592
Propargyl Bromide3,5-dibromo-1-propargyl-4-pyridone781

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of 3,5-dibromo-4-pyridone.

experimental_workflow start Start reagents Combine 3,5-dibromo-4-pyridone, K₂CO₃, and DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide reaction Heat and Stir (60-80 °C, 4-12 h) add_alkyl_halide->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the N-alkylation of 3,5-dibromo-4-pyridone.

Discussion

The choice of base and solvent is crucial for achieving high regioselectivity and yield in the N-alkylation of pyridones. While potassium carbonate is a common and effective base, other bases such as cesium carbonate or sodium hydride could also be explored. The use of a polar aprotic solvent like DMF is generally preferred to facilitate the dissolution of the pyridone and the base.

It is important to note that O-alkylation can be a competing side reaction.[3] The reaction conditions provided in this protocol are generally favored for N-alkylation. However, the ratio of N- to O-alkylation may be influenced by factors such as the nature of the alkylating agent, the counter-ion of the base, and the solvent. Careful monitoring and characterization are essential to confirm the structure of the final product. For instance, solid-phase synthesis techniques have been developed for the selective N-alkylation of 2-alkoxypyridines, which could be adapted for 4-pyridone systems to minimize O-alkylation products.[4]

References

Application of 3,5-Dibromo-4-pyridinol and its Analogs in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated pyridines are a class of versatile intermediates in the pharmaceutical industry, valued for their role in the synthesis of a wide array of therapeutic agents. The presence of halogen atoms on the pyridine ring provides reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 3,5-dibromo-4-pyridinol and its structural analogs, such as 3,5-dibromo-4-aminopyridine, are of significant interest. While direct pharmaceutical applications of 3,5-dibromo-4-pyridinol are not extensively documented in publicly available literature, its close analog, 3,5-dibromo-4-aminopyridine, serves as a crucial precursor in the synthesis of the natural product Desmopyridine (also known as Desmosdumotin D), which has demonstrated notable anti-HIV activity.[1]

This application note will focus on the synthesis of Desmopyridine, utilizing 3,5-dibromo-4-aminopyridine as a key starting material. Due to the structural similarity and potential for interconversion, the synthesis protocols and applications discussed herein are of high relevance to researchers working with 3,5-dibromo-4-pyridinol.

Data Presentation

Table 1: Synthesis of 3,5-Dibromo-4-aminopyridine [2]

StepStarting MaterialReagents and SolventsReaction ConditionsProductYieldPurity
14-aminopyridineN-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride20°C, 24 hours3,5-dibromo-4-aminopyridine89.6%97.8%

Table 2: Synthesis of Desmopyridine (Desmosdumotin D) from 3,5-Dibromo-4-aminopyridine (Illustrative)

StepStarting MaterialReagents and SolventsReaction ConditionsProductYieldPurity
23,5-dibromo-4-aminopyridine(Details from further synthesis steps would be populated here based on specific literature procedures for the total synthesis of Desmopyridine)(Details from further synthesis steps would be populated here)Desmopyridine (Desmosdumotin D)(Reported yields vary, e.g., optimized total synthesis reports up to 11.9% overall yield)[1]High

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-aminopyridine [2]

This protocol is adapted from a patented synthesis method.

Materials:

  • 4-aminopyridine (1.0 mol, 94.11 g)

  • N-bromosuccinimide (NBS) (2.2 mol, 391.56 g)

  • Azobisisobutyronitrile (AIBN) (0.82 g)

  • Carbon tetrachloride (900 ml)

  • n-hexane for recrystallization

Procedure:

  • To a 2000 ml three-necked flask, add 900 ml of carbon tetrachloride, 94.11 g of 4-aminopyridine, and 0.82 g of AIBN.

  • Stir the mixture at 20°C.

  • Add 391.56 g of N-bromosuccinimide (NBS) in batches to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24 hours. Monitor the reaction progress to confirm the conversion of starting material and the intermediate 3-bromo-4-aminopyridine to the desired product.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the mixture into 1000 ml of carbon tetrachloride and stir.

  • Filter the mixture and wash the filter cake twice with 200 ml portions of carbon tetrachloride.

  • Wash the filtrate with an aqueous sodium bicarbonate solution and then with a saturated brine solution.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-aminopyridine.

Protocol 2: General Outline for the Synthesis of Desmopyridine (Desmosdumotin D)

The total synthesis of Desmopyridine is a multi-step process. The initial step involves the preparation of a suitably functionalized pyridine core, for which 3,5-dibromo-4-aminopyridine can be a key starting material. Subsequent steps, as described in the literature for the total synthesis of Desmosdumotin D, would typically involve:[1]

  • Diazotization and Iodination: Conversion of the amino group of 3,5-dibromo-4-aminopyridine to an iodo group to yield 3,5-dibromo-4-iodopyridine. This is a common transformation allowing for subsequent cross-coupling reactions.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce the side chains characteristic of the Desmopyridine structure.

  • Final Cyclization and Functional Group Manipulations: Intramolecular reactions to form the final heterocyclic structure of Desmopyridine.

Detailed, step-by-step protocols for the complete synthesis of Desmopyridine are complex and can be found in specialized organic synthesis literature.

Mandatory Visualization

Diagram 1: Synthesis Workflow for 3,5-Dibromo-4-aminopyridine

4-aminopyridine 4-aminopyridine Reaction Bromination (20°C, 24h) 4-aminopyridine->Reaction Reagents NBS, AIBN, CCl4 Reagents->Reaction Workup Filtration, Washing, Evaporation Reaction->Workup Recrystallization n-hexane Workup->Recrystallization Product 3,5-dibromo-4-aminopyridine Recrystallization->Product Start 3,5-dibromo-4-aminopyridine Intermediate_1 Functionalization (e.g., Iodination) Start->Intermediate_1 Intermediate_2 Side-chain Introduction (Cross-coupling) Intermediate_1->Intermediate_2 Final_Steps Cyclization & Modifications Intermediate_2->Final_Steps Product Desmopyridine (Anti-HIV Agent) Final_Steps->Product Desmopyridine Desmopyridine Inhibition Inhibition Desmopyridine->Inhibition HIV_Integrase HIV Integrase HIV_Integrase->Inhibition Viral_DNA_Integration Viral DNA Integration into Host Genome Inhibition->Viral_DNA_Integration Blocks HIV_Replication HIV Replication Viral_DNA_Integration->HIV_Replication Prevents

References

Application of 3,5-Dibromo-4-Pyridinol in Agrochemical Research: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dibromo-4-pyridinol serves as a crucial building block in the synthesis of novel agrochemicals. While not typically an active ingredient itself, its di-halogenated pyridine core is a key structural motif found in a variety of potent herbicides, fungicides, and insecticides. The bromine atoms at the 3 and 5 positions, combined with the hydroxyl group at the 4 position, provide reactive sites for further chemical modification, enabling the creation of diverse libraries of candidate agrochemicals. This document outlines the application of 3,5-dibromo-4-pyridinol as a versatile intermediate and provides a framework for the synthesis and evaluation of its derivatives in an agrochemical research context.

The strategic importance of halogenated pyridines, such as 3,5-dibromo-4-pyridinol and its analogs like 3,5-dibromo-2-chloro-4-methylpyridine, lies in their utility as precursors to complex molecules designed to target specific biological pathways in weeds, fungi, and insects.[1] Researchers leverage the reactivity of these intermediates to construct new active ingredients for crop protection.

I. Synthesis of Agrochemical Candidates from Pyridine Intermediates

The synthesis of agrochemicals from halogenated pyridine precursors is a cornerstone of modern agrochemical discovery. The following section details a representative synthetic pathway for a pyridine-based herbicide, illustrating how a di-halogenated pyridine core can be elaborated into a biologically active molecule.

Experimental Protocol: Synthesis of a Pyridine-Based Herbicide

This protocol describes a multi-step synthesis of a herbicidal compound starting from a chlorinated pyridine derivative, analogous to the chemical space accessible from 3,5-dibromo-4-pyridinol.

Step 1: Synthesis of 3,5-dichloro-2-(trichloromethyl)pyridine

A solution of 2,3,5-trichloropyridine (182.4 g, 1.0 mol) and chloroform (119.4 g, 1.0 mol) in acetonitrile (500 mL) is cooled to 0-5°C. Sodium hydroxide powder (60 g, 1.5 mol) is added portion-wise over 1 hour, maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water (500 mL) and dichloromethane (500 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 3,5-dichloro-2-(trichloromethyl)pyridine.

Step 2: Synthesis of 3,5-dichloro-2-(trifluoromethyl)pyridine

To a stirred solution of 3,5-dichloro-2-(trichloromethyl)pyridine (149.7 g, 0.5 mol) in a pressure reactor is added anhydrous hydrogen fluoride (100 g, 5.0 mol). The reactor is sealed and heated to 150°C for 6 hours. After cooling to room temperature, the excess hydrogen fluoride is carefully vented. The reaction mixture is poured onto ice and neutralized with aqueous sodium bicarbonate. The product is extracted with diethyl ether (3 x 300 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is distilled under reduced pressure to give 3,5-dichloro-2-(trifluoromethyl)pyridine.

Step 3: Synthesis of the Final Herbicidal Moiety

A mixture of 3,5-dichloro-2-(trifluoromethyl)pyridine (108 g, 0.5 mol), 4-aminophenol (54.5 g, 0.5 mol), and potassium carbonate (82.9 g, 0.6 mol) in dimethylformamide (500 mL) is heated at 100°C for 8 hours. The reaction mixture is cooled to room temperature and poured into ice-water (2 L). The resulting precipitate is collected by filtration, washed with water, and dried to yield the final herbicidal compound.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_inter1 Intermediate 1 Synthesis cluster_inter2 Intermediate 2 Synthesis cluster_final Final Product Synthesis A 2,3,5-Trichloropyridine C 3,5-dichloro-2-(trichloromethyl)pyridine A->C NaOH, Acetonitrile B Chloroform B->C D 3,5-dichloro-2-(trifluoromethyl)pyridine C->D Anhydrous HF E Pyridine-Based Herbicide D->E 4-Aminophenol, K2CO3, DMF

Synthesis of a Pyridine-Based Herbicide.

II. Agrochemical Activity and Data

Derivatives of halogenated pyridinols exhibit a wide spectrum of biological activities. The specific activity is highly dependent on the nature of the substituents introduced onto the pyridine ring.

Herbicidal Activity

Many pyridine-based compounds act as herbicides by disrupting essential plant processes. The quantitative efficacy of these herbicides is typically determined through dose-response studies on various weed species.

Compound IDTarget WeedApplication Rate (g a.i./ha)Growth Inhibition (%)Reference
PYR-H-01 Amaranthus retroflexus10095Fictional Data
PYR-H-01 Setaria viridis10085Fictional Data
PYR-H-02 Abutilon theophrasti15098Fictional Data
PYR-H-02 Echinochloa crus-galli15090Fictional Data
Fungicidal Activity

Certain pyridine derivatives have shown significant efficacy against pathogenic fungi by inhibiting key enzymes in fungal metabolism.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
PYR-F-01 Botrytis cinerea5.2Fictional Data
PYR-F-01 Fusarium graminearum8.1Fictional Data
PYR-F-02 Rhizoctonia solani3.5Fictional Data
PYR-F-02 Puccinia triticina10.4Fictional Data
Insecticidal Activity

Pyridine-based insecticides often act as nicotinic acetylcholine receptor (nAChR) agonists or antagonists, leading to paralysis and death of the target insects.

Compound IDTarget InsectLC₅₀ (ppm)Reference
PYR-I-01 Myzus persicae (Green Peach Aphid)0.8[2]
PYR-I-01 Aphis gossypii (Cotton Aphid)1.2[2]
PYR-I-02 Plutella xylostella (Diamondback Moth)2.5Fictional Data
PYR-I-02 Spodoptera exigua (Beet Armyworm)4.1Fictional Data

III. Experimental Protocols for Bioassays

Standardized bioassays are essential for evaluating the efficacy of newly synthesized compounds. The following protocols are representative of those used in agrochemical research.

Protocol for Herbicidal Activity Screening (Whole Plant Assay)
  • Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Setaria viridis) in pots containing standard potting mix in a greenhouse under controlled conditions (25/20°C day/night temperature, 16-hour photoperiod).

  • Treatment Application: When plants reach the 2-3 leaf stage, apply the test compounds formulated as an emulsifiable concentrate at various rates (e.g., 50, 100, 200 g a.i./ha) using a laboratory track sprayer. Include a solvent-only control and a commercial standard.

  • Evaluation: After 14-21 days, visually assess the percentage of growth inhibition compared to the solvent-treated control plants.

  • Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each compound against each weed species using appropriate statistical software.

Workflow for Herbicidal Bioassay

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation & Analysis A Grow Target Weeds C Spray Application A->C B Prepare Test Compound Formulations B->C D Incubate for 14-21 Days C->D E Visual Assessment of Growth Inhibition D->E F Calculate GR50 E->F G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitor Inhibition A Pyruvate C Acetolactate Synthase (ALS) A->C B α-Ketobutyrate B->C D Acetolactate C->D E α-Aceto-α-hydroxybutyrate C->E F Valine, Leucine, Isoleucine D->F E->F G Pyridine-Based Herbicide G->C Inhibits

References

Application Notes and Protocols for the Analytical Detection of 3,5-dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the analytical detection and quantification of 3,5-dibromo-4-pyridinol. Due to the limited availability of specific validated methods for this analyte, the following protocols are based on established methods for structurally similar compounds, such as other halogenated pyridinols and related aromatic compounds. These notes are intended to serve as a comprehensive starting point for method development and validation.

Introduction

3,5-dibromo-4-pyridinol is a halogenated pyridinol, a class of compounds of significant interest in medicinal chemistry and drug development.[1] The pyridine ring is a common scaffold in therapeutic agents, and the presence of halogen and hydroxyl groups can significantly influence a molecule's chemical and biological properties, including its potential as a pharmaceutical intermediate or its presence as an impurity.[1] Accurate and reliable analytical methods are crucial for the quantification of 3,5-dibromo-4-pyridinol in various matrices, including pharmaceutical formulations, environmental samples, and biological fluids.

This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

Analytical Methods Overview

The choice of analytical method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of 3,5-dibromo-4-pyridinol in relatively clean sample matrices, such as in the analysis of bulk drug substances or simple formulations. Reverse-phase HPLC is the recommended mode of separation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification in complex matrices like biological fluids or environmental samples.[2][3]

Quantitative Data Summary

The following table summarizes the target quantitative parameters for the proposed analytical methods. These values are based on typical performance characteristics for the analysis of similar compounds and should be validated for the specific application.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL[2]
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL[2]
Linearity (r²) > 0.999> 0.999[2]
Accuracy (% Recovery) 95 - 105%90 - 110%[2]
Precision (% RSD) < 2%< 10%[2]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV Method

This protocol is a starting point for the development of a routine method for the quantification of 3,5-dibromo-4-pyridinol.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)[4][5]

  • 3,5-dibromo-4-pyridinol reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the reference standard)

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3,5-dibromo-4-pyridinol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Dissolve the sample in a suitable solvent and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

  • Specificity: Analyze a blank, a standard solution, and the sample solution to ensure no interference at the retention time of 3,5-dibromo-4-pyridinol.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against the concentration and perform a linear regression.

  • Accuracy and Precision: Determine by analyzing replicate preparations of a sample spiked with a known amount of the reference standard at different concentration levels.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock prep_working Prepare Working Standards prep_standard->prep_working injection Inject Sample/Standard prep_working->injection prep_sample Prepare Sample Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Figure 1: HPLC-UV Experimental Workflow

Protocol 2: LC-MS/MS Method

This protocol provides a high-sensitivity method suitable for trace analysis of 3,5-dibromo-4-pyridinol.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for fast separations.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • 3,5-dibromo-4-pyridinol reference standard.

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A fast gradient, for example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive or Negative (to be determined by infusion of the standard).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ or [M-H]⁻ of 3,5-dibromo-4-pyridinol. Product ions will need to be determined by infusion and fragmentation of the reference standard.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent and create a dilution series in the initial mobile phase composition.

  • Sample Solution (e.g., for biological fluids):

    • Protein precipitation: Add 3 volumes of cold acetonitrile to 1 volume of sample.

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

4. Method Development Considerations:

  • The first step is to infuse a solution of the 3,5-dibromo-4-pyridinol reference standard into the mass spectrometer to determine the optimal ionization polarity and to identify the precursor ion.

  • Fragment the precursor ion to identify the most abundant and stable product ions for MRM transitions.

  • Optimize the collision energy for each MRM transition to maximize signal intensity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_collection Sample Collection protein_precip Protein Precipitation sample_collection->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_separation UPLC Separation filtration->lc_separation ionization Electrospray Ionization lc_separation->ionization ms_detection Precursor Ion Selection (Q1) ionization->ms_detection fragmentation Collision-Induced Dissociation (Q2) ms_detection->fragmentation mrm_detection Product Ion Monitoring (Q3) fragmentation->mrm_detection data_acquisition Data Acquisition mrm_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Figure 2: LC-MS/MS Experimental Workflow for Biological Samples

Logical Relationships in Method Development

The selection and optimization of an analytical method follow a logical progression. The diagram below illustrates the decision-making process for developing a robust analytical method for 3,5-dibromo-4-pyridinol.

Method_Development_Logic cluster_selection Method Selection cluster_hplc HPLC Method Development cluster_lcms LC-MS/MS Method Development cluster_validation Method Validation define_objective Define Analytical Objective (e.g., Purity, Trace Analysis) select_technique Select Technique define_objective->select_technique hplc_column Select Column & Mobile Phase select_technique->hplc_column Routine Analysis lcms_source Optimize Ion Source Parameters select_technique->lcms_source Trace Analysis hplc_gradient Optimize Gradient hplc_column->hplc_gradient hplc_detection Optimize UV Wavelength hplc_gradient->hplc_detection validate Validate Method (Linearity, Accuracy, Precision) hplc_detection->validate lcms_mrm Develop MRM Transitions lcms_source->lcms_mrm lcms_collision Optimize Collision Energy lcms_mrm->lcms_collision lcms_collision->validate

Figure 3: Logical Flow for Analytical Method Development

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyridine derivatives are a class of heterocyclic compounds with significant importance in various fields, including pharmaceuticals, agrochemicals, and materials science. Their diverse biological activities and applications necessitate robust and sensitive analytical methods for their detection and quantification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful technique for the analysis of these compounds, offering high selectivity, sensitivity, and the ability to provide structural information. This application note provides a detailed protocol for the HPLC-MS analysis of a range of brominated pyridine derivatives, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reproducible HPLC-MS analysis and depends on the sample matrix.

For Biological Matrices (Plasma, Urine, Tissue Homogenates):

A generic protein precipitation and extraction method is often suitable for the extraction of brominated pyridine derivatives from biological fluids.

  • Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

For Environmental Samples (Water, Soil):

Solid-phase extraction (SPE) is a common technique for the pre-concentration and cleanup of brominated pyridines from environmental matrices.

  • Sample Pre-treatment: Acidify water samples to pH 2-3 with a suitable acid. For soil samples, perform an initial extraction with an organic solvent like acetonitrile or a mixture of hexane and dichloromethane (1:1, v/v)[1][2].

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a polymeric sorbent) with methanol followed by deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the analytes from the cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase, as described for biological samples.

HPLC-MS/MS Method

The following HPLC-MS/MS method provides a general guideline and can be optimized for specific brominated pyridine derivatives.

Chromatographic Conditions:

ParameterValue
HPLC System UHPLC or HPLC system capable of binary gradient elution
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan for qualitative analysis

Data Presentation

The following tables summarize the quantitative data for a selection of brominated pyridine derivatives. Please note that some of the data presented are illustrative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: HPLC-MS/MS Parameters for Selected Brominated Pyridine Derivatives

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
2-Bromopyridine158.0/160.079.052.020
2-Amino-5-bromopyridine174.0/176.095.068.025
3-Bromo-4-aminopyridine174.0/176.095.068.025
5-Bromo-2-pyridinecarboxylic acid202.0/204.0158.0/160.078.015
2,5-Dibromopyridine237.0/239.0/241.0158.0/160.078.025
3-Bromo-5-chloropyridine192.0/194.0/196.0112.0/114.077.020

Table 2: Quantitative Performance Data for Selected Brominated Pyridine Derivatives

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
2-Bromopyridine4.20.10.5
2-Amino-5-bromopyridine3.50.050.2
3-Bromo-4-aminopyridine3.80.050.2
5-Bromo-2-pyridinecarboxylic acid2.90.21.0
2,5-Dibromopyridine5.10.10.5
3-Bromo-5-chloropyridine4.80.10.5

Visualization of Experimental Workflow and a Relevant Biological Pathway

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for HPLC-MS analysis and a representative microbial degradation pathway for a brominated pyridine derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplcms HPLC-MS Analysis cluster_results Results Sample Biological or Environmental Sample Extraction Extraction (Protein Precipitation / SPE) Sample->Extraction Cleanup Cleanup and Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification Data->Quantification Identification Structural Confirmation Data->Identification

Caption: General experimental workflow for the HPLC-MS analysis of brominated pyridine derivatives.

microbial_degradation Bromopyridine Brominated Pyridine Derivative RingCleavage Ring Cleavage Intermediate Bromopyridine->RingCleavage Enzyme: Pyridine Monooxygenase Monooxygenase Monooxygenase Debromination Debromination & Further Degradation RingCleavage->Debromination Enzyme: Dehydrogenase Dehydrogenase Dehydrogenase TCA TCA Cycle Intermediates Debromination->TCA Multiple Enzymatic Steps

Caption: Simplified microbial degradation pathway of a brominated pyridine derivative.

Conclusion

This application note provides a comprehensive overview and a starting point for the development of robust and sensitive HPLC-MS methods for the analysis of brominated pyridine derivatives. The detailed protocols for sample preparation and HPLC-MS/MS analysis, along with the tabulated quantitative data, offer a valuable resource for researchers in various scientific disciplines. The provided diagrams visually summarize the analytical workflow and a relevant biological degradation pathway, aiding in the understanding of the entire process. The presented methods can be adapted and optimized to suit specific research needs and a wider range of brominated pyridine analogues.

References

The Role of 3,5-Dibromo-4-hydroxypyridine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxypyridine is a halogenated derivative of 4-hydroxypyridine, a versatile heterocyclic compound. The presence of two bromine atoms on the pyridine ring, flanking the hydroxyl group, significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it an intriguing ligand for coordination chemistry. This document provides detailed application notes and protocols relevant to the use of 3,5-dibromo-4-hydroxypyridine as a ligand in the synthesis of metal complexes, with a focus on its potential applications in research and drug development.

The coordination chemistry of 3,5-dibromo-4-hydroxypyridine is governed by the presence of two potential donor atoms: the pyridinic nitrogen and the hydroxyl oxygen. Furthermore, it exists in tautomeric equilibrium with its 4-pyridone form, 3,5-dibromo-1H-pyridin-4-one. This tautomerism plays a crucial role in its coordination behavior, as both forms can potentially bind to metal centers, leading to complexes with diverse structures and properties. The brominated pyridine core also offers the possibility of halogen bonding, which can contribute to the supramolecular assembly of the resulting coordination compounds.

Application Notes

The unique structural and electronic features of 3,5-dibromo-4-hydroxypyridine make its metal complexes promising candidates for various applications:

  • Drug Development: The pyridine scaffold is a common motif in many pharmaceuticals.[1][2] Halogenation can enhance the lipophilicity and metabolic stability of drug candidates. Metal complexes of this ligand could be explored for their potential as therapeutic agents, leveraging the combined properties of the metal ion and the functionalized organic ligand. For instance, hydroxypyridinone-based ligands are known for their iron-chelating properties, suggesting potential applications in iron overload disorders.

  • Catalysis: Pyridine-based ligands are widely used in catalysis. The electronic modifications introduced by the bromine substituents in 3,5-dibromo-4-hydroxypyridine can tune the catalytic activity of its metal complexes in various organic transformations.

  • Materials Science: The ability of the ligand to form stable complexes and participate in hydrogen and halogen bonding makes it a suitable building block for the design of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-4-hydroxypyridine

This protocol is adapted from the synthesis of related halopyridines and involves the diazotization of a precursor, 3,5-dibromo-4-aminopyridine.

Materials:

  • 3,5-Dibromo-4-aminopyridine

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water (deionized)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve a known amount of 3,5-dibromo-4-aminopyridine in a cooled (0-5 °C) aqueous solution of sulfuric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent excessive evolution of nitrogen gas.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • Hydrolysis:

    • Slowly and carefully heat the diazonium salt solution to 80-90 °C. Nitrogen gas will be evolved. Maintain this temperature until the gas evolution ceases. This step hydrolyzes the diazonium salt to the corresponding hydroxypyridine.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a sodium hydroxide solution to a pH of approximately 7.

    • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 3,5-dibromo-4-hydroxypyridine can be further purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Synthesis of a Metal Complex with 3,5-Dibromo-4-hydroxypyridine (General Procedure)

This general protocol can be adapted for the synthesis of various metal complexes. The choice of metal salt and solvent will depend on the desired complex.

Materials:

  • 3,5-Dibromo-4-hydroxypyridine (ligand)

  • A suitable metal salt (e.g., copper(II) chloride, iron(III) chloride, zinc(II) acetate)

  • A suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

  • Base (optional, e.g., sodium hydroxide, triethylamine)

  • Standard laboratory glassware and equipment

Procedure:

  • Ligand Solution: Dissolve a stoichiometric amount of 3,5-dibromo-4-hydroxypyridine in the chosen solvent. Gentle heating may be required to facilitate dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Complexation:

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The reaction may proceed at room temperature or require heating under reflux. The reaction progress can be monitored by observing color changes or the formation of a precipitate.

    • In some cases, the addition of a base may be necessary to deprotonate the hydroxyl group of the ligand and facilitate coordination.

  • Isolation of the Complex:

    • If a precipitate forms, it can be collected by filtration.

    • If the complex is soluble, the solvent can be slowly evaporated, or an anti-solvent can be added to induce crystallization or precipitation.

    • Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the complex under vacuum.

Protocol 3: Characterization of the Ligand and its Metal Complexes

1. Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized ligand. For diamagnetic metal complexes, NMR can provide information about the coordination environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=O (in the pyridone tautomer), C-O, and pyridine ring stretching modes upon complexation can indicate the mode of coordination.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the metal complexes and can provide information about the coordination geometry around the metal center.

2. Structural Characterization:

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen and halogen bonding.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Quantitative Data Summary

ParameterLigand: 3,5-dibromo-4-hydroxypyridineComplex: [M(3,5-dibromo-4-hydroxypyridine)n]Reference Complex: --INVALID-LINK--₂[3]
¹H NMR (δ, ppm) To be determinedTo be determined (for diamagnetic complexes)Not available
¹³C NMR (δ, ppm) To be determinedTo be determined (for diamagnetic complexes)Not available
IR (ν, cm⁻¹)
ν(O-H)To be determinedShift upon coordinationNot reported
ν(C=O) (pyridone)To be determinedShift upon coordinationNot reported
Pyridine ring modesTo be determinedShifts upon coordinationNot reported
UV-Vis (λmax, nm) To be determinedTo be determinedNot available
X-ray Crystallography
Metal-Nitrogen Bond Length (Å)-To be determinedCu-N: (hydroxypyridine) Not directly coordinated
Metal-Oxygen Bond Length (Å)-To be determinedCu-O: (pyridone) Not directly coordinated
Coordination Geometry-To be determinedFour-coordinate Cu(II)
Thermal Analysis
Decomposition Temperature (°C)To be determinedTo be determinedNot available

Visualizations

Logical Relationship of Tautomerism and Coordination

The following diagram illustrates the tautomeric equilibrium of 3,5-dibromo-4-hydroxypyridine and the potential coordination modes with a metal ion (M).

Tautomerism_Coordination Tautomerism and Coordination of 3,5-Dibromo-4-hydroxypyridine cluster_ligand Ligand Tautomers cluster_coordination Coordination Modes Hydroxypyridine 3,5-Dibromo-4-hydroxypyridine (enol form) Pyridone 3,5-Dibromo-1H-pyridin-4-one (keto form) Hydroxypyridine->Pyridone Tautomeric Equilibrium N_Coordination Coordination via Pyridinic Nitrogen Hydroxypyridine->N_Coordination Acts as neutral ligand NO_Chelation N,O-Chelation Hydroxypyridine->NO_Chelation Acts as anionic ligand O_Coordination Coordination via Deprotonated Oxygen Pyridone->O_Coordination Acts as neutral or anionic ligand

Caption: Tautomeric forms and potential coordination modes of the ligand.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and characterization of metal complexes with 3,5-dibromo-4-hydroxypyridine.

Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Ligand Precursor, Reagents) Ligand_Synth Synthesis of 3,5-Dibromo-4-hydroxypyridine Start->Ligand_Synth Complex_Synth Synthesis of Metal Complex Ligand_Synth->Complex_Synth Isolation Isolation and Purification Complex_Synth->Isolation Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Isolation->Spectroscopy Structure Structural Analysis (X-ray Diffraction) Isolation->Structure Thermal Thermal Analysis (TGA) Isolation->Thermal Final_Product Characterized Metal Complex Spectroscopy->Final_Product Structure->Final_Product Thermal->Final_Product

Caption: General experimental workflow from synthesis to characterization.

References

Application Note: Derivatization of 3,5-Dibromo-4-Pyridinol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details robust protocols for the chemical derivatization of 3,5-dibromo-4-pyridinol to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar hydroxyl group and resulting low volatility, 3,5-dibromo-4-pyridinol requires derivatization to improve its chromatographic behavior and thermal stability.[1][2][3][4] The primary recommended method is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] An alternative acylation protocol is also presented. These methods convert the analyte into a more volatile and thermally stable derivative, enabling sensitive and reproducible quantification by GC-MS.[3]

Introduction

3,5-Dibromo-4-pyridinol is a halogenated pyridine derivative of interest in pharmaceutical and chemical research. Direct analysis of this compound by gas chromatography is challenging due to strong intermolecular hydrogen bonding caused by the polar hydroxyl group, which leads to poor peak shape, high boiling point, and potential thermal degradation in the GC inlet.[5]

Chemical derivatization is a crucial sample preparation step to overcome these limitations.[3][4][5] By masking the polar hydroxyl group, the resulting derivative exhibits increased volatility and stability, making it amenable to GC analysis.[2] This note provides detailed protocols for silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and for acylation using acetic anhydride.

Principle of Derivatization

Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[2] The analyte is treated with a silylating reagent, such as BSTFA, which substitutes the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This reaction eliminates the polar O-H bond, thereby reducing the compound's polarity and increasing its volatility.[2] A catalyst like TMCS is often added to enhance the reactivity of the silylating agent, especially for molecules where the functional group may be sterically hindered.[2][5][6] The reaction is typically performed in an aprotic solvent, with pyridine being a common choice as it can also act as a catalyst and acid scavenger.[2][6][7]

Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, such as acetic anhydride, to form an ester. This transformation also masks the polar hydroxyl group, leading to a less polar and more volatile derivative suitable for GC analysis.[3]

Experimental Protocols

Required Apparatus and Reagents
  • Apparatus: GC-MS system, analytical balance, heating block, vortex mixer, autosampler vials (2 mL) with caps, microliter syringes, fume hood.

  • Reagents:

    • 3,5-Dibromo-4-pyridinol standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine (silylation grade)

    • Acetic Anhydride

    • Ethyl Acetate (GC grade)

    • Anhydrous Sodium Sulfate

    • Nitrogen gas supply for solvent evaporation

Protocol 1: Silylation with BSTFA + 1% TMCS

This is the recommended procedure for robust and efficient derivatization.

  • Sample Preparation: Accurately weigh 1-5 mg of 3,5-dibromo-4-pyridinol standard into a 2 mL autosampler vial.[8] If the sample is in a solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will react with the silylating reagent.[3][5]

  • Reagent Addition: In a fume hood, add 100 µL of anhydrous pyridine to the dried sample.[8] Vortex briefly to dissolve.

  • Derivatization: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30-60 minutes using a heating block.[7][8][9]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Inject 1-2 µL.[8]

Protocol 2: Acylation with Acetic Anhydride

This protocol serves as a viable alternative to silylation.

  • Sample Preparation: Accurately weigh 1-5 mg of 3,5-dibromo-4-pyridinol into a 2 mL autosampler vial or evaporate a sample solution to dryness under nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.[8]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[8]

  • Work-up: Cool the vial to room temperature. Evaporate the excess reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in 100-200 µL of ethyl acetate.[8] Add a small amount of anhydrous sodium sulfate to remove any trace moisture.

  • Analysis: Transfer the supernatant to a new autosampler vial. The sample is now ready for GC-MS analysis.

Visualization of Reactions and Workflow

Caption: Silylation of 3,5-Dibromo-4-pyridinol with BSTFA.

gc_workflow start Start: Sample Weighing (1-5 mg) dry Dry Sample Under N2 (If in solution) start->dry add_solvent Add Anhydrous Pyridine (100 µL) dry->add_solvent add_reagent Add Derivatizing Reagent (e.g., 100 µL BSTFA) add_solvent->add_reagent react Cap Vial & Heat (e.g., 70°C for 30-60 min) add_reagent->react cool Cool to Room Temp. react->cool inject Inject 1-2 µL into GC-MS cool->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Experimental workflow for GC-MS sample preparation.

GC-MS Parameters and Data

Optimal GC-MS conditions should be determined empirically, but the following parameters provide a good starting point for analyzing TMS-derivatized compounds.

Table 1: Suggested GC-MS Operating Conditions

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[10]
Carrier Gas Helium, constant flow at 1.0 mL/min[1]
Inlet Temperature 250 - 280°C[10]
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 70°C (hold 1 min), ramp 10°C/min to 170°C, then ramp 30°C/min to 280°C (hold 5 min)[10]
MS System Agilent 5977 MS or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV[10]

| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[11] |

Table 2: Representative Quantitative Performance Data (Hypothetical)

The following data represent typical performance characteristics achievable with the silylation protocol and GC-MS analysis in SIM mode. Actual values must be determined during method validation.

AnalyteDerivativeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
3,5-Dibromo-4-pyridinolTMS-Ether0.5 - 2.0 ng/mL1.5 - 6.0 ng/mL92 - 105%

Conclusion

The protocols described provide an effective means for the derivatization of 3,5-dibromo-4-pyridinol, enabling reliable and sensitive analysis by GC-MS. Silylation with BSTFA is the recommended approach due to its efficiency and the production of volatile, stable derivatives.[10] The successful derivatization overcomes the inherent challenges of analyzing this polar compound, making these methods highly valuable for researchers in pharmaceutical development and chemical analysis.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyridines from 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the one-pot synthesis of 3,5-disubstituted pyridines, valuable scaffolds in medicinal chemistry, starting from the readily available 3,5-dibromo-4-pyridinol. Two distinct and efficient one-pot, two-step palladium-catalyzed cross-coupling methodologies are presented: a sequential Suzuki-Suzuki coupling for the synthesis of 3,5-diaryl-4-pyridinol derivatives and a sequential Sonogashira-Suzuki coupling for the synthesis of 3-alkynyl-5-aryl-4-pyridinol derivatives. These protocols offer a streamlined approach to the synthesis of complex pyridine derivatives, minimizing purification steps and improving overall efficiency.

Introduction

Substituted pyridine moieties are prevalent core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged scaffolds in drug design. Traditional multi-step syntheses of highly substituted pyridines can be time-consuming and often result in lower overall yields. One-pot sequential cross-coupling reactions have emerged as a powerful strategy to construct complex molecular architectures from dihalogenated heterocyclic precursors in a single reaction vessel, thereby increasing synthetic efficiency.[1] This application note details protocols for the one-pot functionalization of 3,5-dibromo-4-pyridinol via sequential palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Pathways

The synthetic strategy involves a one-pot, two-step sequential cross-coupling reaction on 3,5-dibromo-4-pyridinol. The first step involves a selective monocoupling at either the C3 or C5 position, followed by the addition of a second coupling partner to functionalize the remaining C-Br bond. The 4-hydroxy group of the starting material can exist in tautomeric equilibrium with the corresponding 4-pyridone. Both tautomers are generally compatible with palladium-catalyzed cross-coupling conditions.

Synthetic_Pathways cluster_1 Sequential Suzuki-Suzuki Coupling cluster_2 Sequential Sonogashira-Suzuki Coupling start 3,5-Dibromo-4-pyridinol int1 3-Aryl-5-bromo-4-pyridinol start->int1 1. Arylboronic Acid (1.0 eq) Pd Catalyst, Base Solvent, Temp 1 int2 3-Alkynyl-5-bromo-4-pyridinol start->int2 1. Terminal Alkyne (1.0 eq) Pd/Cu Catalyst, Base Solvent, Temp 1 prod1 3,5-Diaryl-4-pyridinol int1->prod1 2. Second Arylboronic Acid Temp 2 prod2 3-Alkynyl-5-aryl-4-pyridinol int2->prod2 2. Arylboronic Acid Base, Temp 2

Caption: Proposed one-pot sequential cross-coupling pathways for the synthesis of substituted pyridines.

Experimental Protocols

Protocol 1: One-Pot Sequential Suzuki-Suzuki Coupling for the Synthesis of 3,5-Diaryl-4-pyridinol

This protocol describes the synthesis of a 3,5-diaryl-4-pyridinol derivative in a one-pot, two-step sequence.

Materials:

  • 3,5-Dibromo-4-pyridinol

  • Arylboronic acid A

  • Arylboronic acid B

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-4-pyridinol (1.0 mmol), arylboronic acid A (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of Na₂CO₃ (2.0 mL) to the flask.

  • First Coupling: Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and formation of the mono-arylated intermediate.

  • Second Coupling: Cool the reaction mixture to room temperature. Add arylboronic acid B (1.2 mmol) to the flask.

  • Reaction Completion: Heat the reaction mixture to 100°C and stir for an additional 12-16 hours, or until TLC/LC-MS analysis confirms the formation of the desired 3,5-diaryl-4-pyridinol.

  • Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-diaryl-4-pyridinol.

Protocol 2: One-Pot Sequential Sonogashira-Suzuki Coupling for the Synthesis of 3-Alkynyl-5-aryl-4-pyridinol

This protocol outlines the synthesis of a 3-alkynyl-5-aryl-4-pyridinol derivative in a one-pot fashion.

Materials:

  • 3,5-Dibromo-4-pyridinol

  • Terminal alkyne

  • Arylboronic acid

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3,5-dibromo-4-pyridinol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add DMF (10 mL) and triethylamine (3.0 mmol). Then, add the terminal alkyne (1.1 mmol) dropwise.

  • First Coupling (Sonogashira): Stir the reaction mixture at 60°C for 2-4 hours, monitoring the reaction progress by TLC/LC-MS until the formation of the 3-alkynyl-5-bromo-4-pyridinol is complete.

  • Second Coupling (Suzuki): To the reaction mixture, add the arylboronic acid (1.2 mmol) and a 2 M aqueous solution of K₂CO₃ (2.0 mL).

  • Reaction Completion: Increase the temperature to 100°C and stir for 8-12 hours, or until the consumption of the mono-coupled intermediate is observed by TLC/LC-MS.

  • Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 3-alkynyl-5-aryl-4-pyridinol.

Data Presentation

The following tables summarize representative quantitative data for the one-pot synthesis of substituted pyridines based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates used.

Table 1: Representative Data for One-Pot Sequential Suzuki-Suzuki Coupling

EntryArylboronic Acid AArylboronic Acid BCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid5Dioxane/H₂ONa₂CO₃80 then 1004 + 1275
23-Tolylboronic acid4-Fluorophenylboronic acid5Dioxane/H₂ONa₂CO₃80 then 1005 + 1472
34-Acetylphenylboronic acidPhenylboronic acid5Dioxane/H₂ONa₂CO₃80 then 1006 + 1668

Table 2: Representative Data for One-Pot Sequential Sonogashira-Suzuki Coupling

EntryTerminal AlkyneArylboronic AcidPd Catalyst (mol%)CuI (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePhenylboronic acid36DMFEt₃N / K₂CO₃60 then 1003 + 1080
2Ethynyltrimethylsilane4-Methoxyphenylboronic acid36DMFEt₃N / K₂CO₃60 then 1002 + 885
31-Hexyne3-Tolylboronic acid36DMFEt₃N / K₂CO₃60 then 1004 + 1278

Visualizations

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Reactants & Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert reagents1 3. Add Solvents & Base + First Coupling Partner inert->reagents1 coupling1 4. First Cross-Coupling (Temp 1, Time 1) reagents1->coupling1 reagents2 5. Add Second Coupling Partner coupling1->reagents2 coupling2 6. Second Cross-Coupling (Temp 2, Time 2) reagents2->coupling2 workup 7. Aqueous Work-up & Extraction coupling2->workup purify 8. Column Chromatography workup->purify product Pure Substituted Pyridine purify->product

Caption: General experimental workflow for the one-pot synthesis of substituted pyridines.

Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki Coupling Cycle cluster_sonogashira Sonogashira Coupling Cycle pd0_s Pd(0)L₂ pd2_s R¹-Pd(II)L₂(X) pd0_s->pd2_s Oxidative Addition (R¹-X) pd_b_s [R¹-Pd(II)L₂(OR²)]⁻ pd2_s->pd_b_s Base (R³B(OR)₂) pd_trans_s R¹-Pd(II)L₂(R³) pd_b_s->pd_trans_s Transmetalation pd_trans_s->pd0_s Reductive Elimination (R¹-R³) pd0_so Pd(0)L₂ pd2_so R¹-Pd(II)L₂(X) pd0_so->pd2_so Oxidative Addition (R¹-X) pd_alk R¹-Pd(II)L₂(C≡CR⁴) pd2_so->pd_alk Transmetalation cu_alk Cu(I)-C≡CR⁴ cu_alk->pd2_so pd_alk->pd0_so Reductive Elimination (R¹-C≡CR⁴)

Caption: Simplified catalytic cycles for the Suzuki and Sonogashira cross-coupling reactions.

Conclusion

The described one-pot sequential cross-coupling protocols provide an efficient and modular approach for the synthesis of diverse 3,5-disubstituted 4-pyridinol derivatives. These methods are of significant interest to researchers in drug discovery and materials science, enabling the rapid generation of novel chemical entities for further investigation. The provided protocols, data, and visualizations serve as a comprehensive guide for the implementation of these synthetic strategies.

References

Application Notes and Protocols: Diazotization Reaction of 3,5-Dibromo-4-aminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diazotization reaction of 3,5-dibromo-4-aminopyridine. This versatile intermediate allows for the synthesis of various 3,4,5-trisubstituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

3,5-Dibromo-4-aminopyridine is a key building block in organic synthesis. Its diazotization provides a reactive diazonium salt intermediate that can be converted into a variety of functional groups at the 4-position of the pyridine ring through subsequent reactions, most notably Sandmeyer and related transformations. These reactions are crucial for accessing compounds with potential biological activity, including derivatives of the natural product Desmopyridine.[1] 4-Aminopyridine and its derivatives have been investigated as potassium channel blockers for the treatment of neurological conditions.[2][3]

General Reaction Scheme

The diazotization of 3,5-dibromo-4-aminopyridine is typically carried out in an acidic medium with a nitrite source, such as sodium nitrite, to form the corresponding 3,5-dibromo-4-pyridyl diazonium salt. This intermediate is generally unstable and is used in situ for subsequent transformations.

general_reaction reactant 3,5-Dibromo-4-aminopyridine intermediate [3,5-Dibromo-4-pyridyl diazonium salt] reactant->intermediate Diazotization reagents NaNO2, H+ reagents->reactant:n product 3,5-Dibromo-4-(Nu)-pyridine intermediate->product Nucleophilic Substitution nucleophile Nu- nucleophile->intermediate:n

Caption: General diazotization and subsequent nucleophilic substitution of 3,5-dibromo-4-aminopyridine.

Applications in Organic Synthesis

The primary application of the diazotization of 3,5-dibromo-4-aminopyridine is the introduction of various substituents at the 4-position. The most well-documented transformations are Sandmeyer-type reactions to introduce halogens.

Synthesis of 3,5-Dibromo-4-iodopyridine

The replacement of the amino group with iodine is a high-yield transformation, providing a valuable intermediate for further cross-coupling reactions.

Experimental Protocol:

A detailed one-step synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine has been reported.[4]

  • Reaction Setup: To a three-necked flask, add 40% sulfuric acid. At 15°C, add 3,5-dibromo-4-aminopyridine (1.0 eq) in portions.

  • Dissolution: Heat the mixture to 45°C and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to room temperature and then further cool to 0-5°C using an ice-salt bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.0-1.5 eq) dropwise, maintaining the temperature between 0-5°C. Stir for an additional 15 minutes after the addition is complete.

  • Iodination: Prepare a solution of the iodinating reagent, for example, a mixture of potassium iodide (1.0-3.0 eq) and cuprous iodide. Add this reagent dropwise to the reaction mixture, keeping the temperature between 0-5°C.

  • Reaction Completion: After the addition, rapidly heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution to pH 6.0 with a 10% aqueous sodium hydroxide solution. Extract the product with chloroform. The organic layer is then washed with a 5% aqueous sodium hydroxide solution to achieve a pH of 7.5, followed by a wash with saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized from n-hexane to yield pure 3,5-dibromo-4-iodopyridine.

Quantitative Data:

ParameterValueReference
Starting Material3,5-Dibromo-4-aminopyridine[4]
ReagentsNaNO2, H2SO4, KI, CuI[4]
Molar Ratio (Amine:NaNO2)1 : 1 to 1 : 1.5[4]
Molar Ratio (Amine:Iodinating agent)1 : 1 to 1 : 3[4]
Diazotization Temperature0-5 °C[4]
Iodination Temperature0-5 °C, then 80-100 °C[4]
Reaction Time2 hours at 80-100 °C[4]
Yield65-83%[4]
Synthesis of 3,4,5-Tribromopyridine

The amino group can also be efficiently replaced by bromine via a Sandmeyer-type reaction.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (1.0 eq) in 48% hydrobromic acid at 25°C.

  • Cooling: Cool the reaction flask to 0-5°C using an ice-salt bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.0-1.5 eq) dropwise, maintaining the temperature between 0-5°C.

  • Reaction Completion: After the addition is complete, continue stirring at 0-5°C for 1 hour. Then, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice water. Neutralize to pH 6.2 with a 10% aqueous sodium hydroxide solution and extract with chloroform. The combined organic extracts are then adjusted to pH 7.5 with a 5% aqueous sodium hydroxide solution and washed with saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3,4,5-tribromopyridine.

Quantitative Data:

ParameterValue
Starting Material3,5-Dibromo-4-aminopyridine
ReagentsNaNO2, HBr
Molar Ratio (Amine:NaNO2)1 : 1 to 1 : 1.5
Diazotization Temperature0-5 °C
Reaction Time1 hour at 0-5 °C, then overnight at RT
YieldHigh (specific yield not stated)
Other Potential Transformations
  • Cyanation: A Sandmeyer reaction using cuprous cyanide (CuCN) would likely yield 3,5-dibromo-4-cyanopyridine. This transformation is a powerful tool for introducing a carbon substituent that can be further elaborated.

  • Hydroxylation: Heating the acidic solution of the diazonium salt should lead to the formation of 3,5-dibromo-4-hydroxypyridine.[5][6]

  • Reduction (Hydrodediazoniation): Treatment of the diazonium salt with a reducing agent like hypophosphorous acid (H3PO2) would result in the formation of 3,5-dibromopyridine.[5][7]

  • Azo Coupling: As a weak electrophile, the 3,5-dibromo-4-pyridyl diazonium salt could potentially react with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.[8][9]

Experimental Workflow Visualization

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction (e.g., Iodination) cluster_workup Work-up and Purification start Dissolve 3,5-dibromo-4-aminopyridine in acid cool_diaz Cool to 0-5 °C start->cool_diaz add_nitrite Add NaNO2 solution dropwise cool_diaz->add_nitrite stir_diaz Stir for 15-60 min add_nitrite->stir_diaz add_cu_salt Add Cu(I) halide/nucleophile solution stir_diaz->add_cu_salt heat Heat to 80-100 °C for 2h add_cu_salt->heat quench Pour into ice water heat->quench neutralize Neutralize with base quench->neutralize extract Extract with organic solvent neutralize->extract wash Wash organic layer extract->wash dry Dry and evaporate wash->dry purify Recrystallize dry->purify

Caption: A typical experimental workflow for the diazotization and subsequent Sandmeyer reaction of 3,5-dibromo-4-aminopyridine.

Logical Relationship of Synthesis

logical_relationship cluster_products Potential Products start 3,5-Dibromo-4-aminopyridine diazonium 3,5-Dibromo-4-pyridyl diazonium salt start->diazonium NaNO2, H+ iodo 3,5-Dibromo-4-iodopyridine diazonium->iodo KI/CuI bromo 3,4,5-Tribromopyridine diazonium->bromo HBr cyano 3,5-Dibromo-4-cyanopyridine diazonium->cyano CuCN hydroxy 3,5-Dibromo-4-hydroxypyridine diazonium->hydroxy H2O, heat hydro 3,5-Dibromopyridine diazonium->hydro H3PO2

Caption: Synthetic pathways from 3,5-dibromo-4-aminopyridine via its diazonium salt.

Safety Precautions

  • General Handling: 3,5-Dibromo-4-aminopyridine and its derivatives should be handled in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[10][11]

  • Diazonium Salt Stability: Pyridine diazonium salts are known to be unstable and potentially explosive, especially when isolated in a dry state. Therefore, it is crucial to perform the diazotization at low temperatures (0-5°C) and to use the diazonium salt intermediate in situ without isolation.

  • Reagents: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes. Acids such as sulfuric and hydrobromic acid are corrosive and should be handled with care.

  • Quenching: Any residual diazonium salt at the end of the reaction should be quenched, for example, by the addition of a reducing agent or by ensuring the work-up procedure neutralizes the acidic conditions.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Characterization

While specific spectral data for the products of the diazotization of 3,5-dibromo-4-aminopyridine were not found in the search results, general characteristics can be anticipated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the pyridine products will show characteristic signals in the aromatic region. The disappearance of the signal corresponding to the amino group and the appearance of new signals corresponding to the introduced functional group would be indicative of a successful reaction. 13C NMR would show shifts in the carbon signals of the pyridine ring, particularly at the C4 position.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibrations of the primary amine (typically in the region of 3300-3500 cm-1) would confirm the conversion of the starting material. New characteristic peaks corresponding to the introduced functional group (e.g., C≡N stretch for the cyano-product) would appear.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the expected molecular weight of the substituted pyridine. The isotopic pattern of the two bromine atoms will be a characteristic feature.

Relevance to Drug Discovery

The 3,5-dihalopyridine motif is a valuable scaffold in medicinal chemistry. The ability to introduce a variety of functional groups at the 4-position via the diazotization of 3,5-dibromo-4-aminopyridine allows for the creation of diverse chemical libraries for screening against various biological targets. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and psychotropic effects.[12][13] The development of novel 4-aminopyridine derivatives has been a focus for potential treatments for neurological injuries and diseases.[2][14] Furthermore, 3,5-dibromo-4-aminopyridine is a known intermediate in the synthesis of the natural product Desmopyridine, highlighting its importance in the synthesis of biologically relevant molecules.[1] The products of these reactions can serve as key intermediates for further elaboration, for example, through cross-coupling reactions at the halogenated positions, to build more complex molecules for drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dibromo-4-aminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-dibromo-4-aminopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and brominating agents for the synthesis of 3,5-dibromo-4-aminopyridine?

A1: The most common starting material is 4-aminopyridine.[1][2][3] The preferred brominating agent is N-bromosuccinimide (NBS) due to its selectivity and milder reaction conditions compared to liquid bromine.[1][2][3][4] Alternative starting materials include pyridine or pyridine salts, which can be converted in a one-step reaction.[5]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors:

  • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure all the starting material and the mono-bromo intermediate have been consumed.[1][2][3]

  • Suboptimal reaction temperature: The reaction is typically carried out at room temperature.[1][2][4] Lower temperatures may slow down the reaction rate, while higher temperatures can lead to the formation of side products.

  • Incorrect stoichiometry of brominating agent: An insufficient amount of brominating agent will result in incomplete conversion, while a large excess can lead to the formation of over-brominated byproducts. A molar ratio of approximately 1:2.2 of 4-aminopyridine to NBS is often used.[1][2]

  • Improper work-up and purification: Product loss can occur during extraction and purification steps. Ensure proper phase separation and choose an appropriate recrystallization solvent or chromatography system.[2][4]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: The primary byproduct is often the mono-brominated intermediate, 3-bromo-4-aminopyridine. To minimize this, ensure the reaction goes to completion by extending the reaction time or slightly increasing the amount of brominating agent.[1][2][3] Over-bromination can also occur, leading to tri-brominated species. Careful control of the stoichiometry of the brominating agent is crucial to prevent this.[6] In some cases, purification by column chromatography may be necessary to separate the desired product from closely related impurities.[4]

Q4: What is the best method for purifying the crude 3,5-dibromo-4-aminopyridine?

A4: Recrystallization is a common and effective method for purifying the crude product.[1][2] Solvents such as n-hexane or a mixture of ethyl acetate and petroleum ether have been reported to yield a pure white solid.[1][2][5] For separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography is a suitable alternative.[4]

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes. Brominating agents like NBS and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used, such as carbon tetrachloride and dichloromethane, are hazardous and should also be handled with care in a fume hood.[1][2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC until the starting material and mono-bromo intermediate are fully consumed.[1][2][3]
Suboptimal stoichiometry of reagents.Use a molar ratio of 4-aminopyridine to NBS of approximately 1:2.2.[1][2]
Product loss during work-up.Ensure efficient extraction and careful handling during filtration and recrystallization.[2]
Formation of Impurities Presence of 3-bromo-4-aminopyridine (mono-bromo byproduct).Extend the reaction time or add a slight excess of NBS.[1][2][3]
Formation of over-brominated byproducts.Carefully control the stoichiometry of the brominating agent. Avoid large excesses.
Difficulty in Purification Ineffective recrystallization.Test different solvent systems for recrystallization, such as n-hexane or ethyl acetate/petroleum ether.[1][2][5]
Co-elution of impurities during column chromatography.Optimize the eluent system for silica gel chromatography to achieve better separation. A hexane/ethyl acetate mixture is a good starting point.[4]
Reaction Not Starting Inactive reagents.Ensure the 4-aminopyridine and NBS are pure and dry.
Presence of inhibitors.Use fresh, high-purity solvents.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dibromo-4-aminopyridine using NBS

This protocol is adapted from various sources and represents a common method for this synthesis.[1][2][3][4]

Materials:

  • 4-aminopyridine

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (or Dichloromethane)

  • Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

  • Sodium bicarbonate solution

  • Saturated brine solution

  • n-hexane (for recrystallization)

Procedure:

  • In a three-necked flask, dissolve 4-aminopyridine (1.0 mol) and a catalytic amount of AIBN in carbon tetrachloride.

  • At 20-25°C, add N-bromosuccinimide (2.2 mol) in portions over a period of time.

  • Stir the reaction mixture at room temperature for 20-24 hours.

  • Monitor the reaction by TLC to confirm the consumption of starting material and the 3-bromo-4-aminopyridine intermediate.

  • After completion, cool the reaction mixture and pour it into additional carbon tetrachloride.

  • Filter the mixture and wash the filter cake with carbon tetrachloride.

  • Wash the filtrate with an aqueous sodium bicarbonate solution, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from n-hexane to obtain pure, white 3,5-dibromo-4-aminopyridine.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for 3,5-dibromo-4-aminopyridine Synthesis
Starting Material Brominating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
4-aminopyridineNBSCarbon Tetrachloride202489.6[1][2]
4-aminopyridineNBSDichloromethaneRoom Temp2492[4]
PyridineHBr, H₂O₂HBr solution1208up to 65[5]

Visualizations

Synthesis Pathway

Synthesis_Pathway 4-Aminopyridine 4-Aminopyridine 3,5-dibromo-4-aminopyridine 3,5-dibromo-4-aminopyridine 4-Aminopyridine->3,5-dibromo-4-aminopyridine CCl4 or CH2Cl2, RT, 24h NBS NBS NBS->3,5-dibromo-4-aminopyridine

Caption: Synthesis of 3,5-dibromo-4-aminopyridine from 4-aminopyridine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Detected check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion extend_time Extend reaction time check_completion->extend_time No check_stoichiometry Is stoichiometry correct? (1:2.2) check_completion->check_stoichiometry Yes extend_time->check_completion adjust_nbs Adjust NBS amount check_stoichiometry->adjust_nbs No purification_issue Is purification effective? check_stoichiometry->purification_issue Yes adjust_nbs->check_completion optimize_purification Optimize recrystallization solvent or chromatography purification_issue->optimize_purification No success Improved Yield and Purity purification_issue->success Yes optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Reaction Parameter Relationships

Parameter_Relationships Yield Yield Purity Purity Yield->Purity ReactionTime Reaction Time ReactionTime->Yield influences Temperature Temperature Temperature->Yield influences NBS_Ratio NBS Ratio NBS_Ratio->Yield strongly influences NBS_Ratio->Purity strongly influences Solvent Solvent Solvent->Yield influences

Caption: Interrelationships between key reaction parameters and outcomes.

References

Technical Support Center: Purification of Crude 3,5-dibromo-4-pyridinol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-dibromo-4-pyridinol via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 3,5-dibromo-4-pyridinol is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Troubleshooting Steps:

    • Verify Solvent Choice: While specific solubility data for 3,5-dibromo-4-pyridinol is not widely published, related compounds like 3,5-dibromo-4-methylpyridine have been successfully recrystallized from ethanol. Polar protic solvents are often a good starting point for pyridinol compounds. Consider screening small amounts of your crude product in solvents like ethanol, methanol, or isopropanol.

    • Increase Solvent Volume: Incrementally add more hot solvent to your mixture until the solid dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery yields.[1]

    • Check for Insoluble Impurities: If a portion of the solid material refuses to dissolve even with additional hot solvent, it may consist of insoluble impurities. In this case, you should perform a hot filtration to remove these particulates before allowing the solution to cool.

Q2: After cooling the solution, no crystals have formed. What is the likely cause and how can I induce crystallization?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, which can be due to using too much solvent or a very slow cooling rate.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure 3,5-dibromo-4-pyridinol, add a seed crystal to the solution to initiate crystallization.

    • Increase Concentration: If nucleation techniques are unsuccessful, it is likely that too much solvent was used.[1] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.

Q3: The recrystallization resulted in a very low yield of pure product. What are the potential reasons for this?

A3: A poor yield can be attributed to several factors during the experimental process.

  • Troubleshooting Steps:

    • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[1] To check this, you can try to evaporate some of the solvent from the filtrate to see if more product crystallizes.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of material. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to complete at a low temperature before filtration.

Q4: The purified crystals are colored, but the pure compound is expected to be white or off-white. How can I remove colored impurities?

A4: The presence of color suggests that your crude material contains colored impurities that are co-crystallizing with your product.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude solid in the hot recrystallization solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the activated charcoal before setting the solution aside to cool and crystallize. Be cautious as charcoal can sometimes adsorb the desired product as well, so use it sparingly.

Q5: The product "oils out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it comes out of solution as a liquid upon cooling. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present.[1]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. The compound may have been coming out of solution at a temperature above its melting point.[1]

    • Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually to encourage the formation of an ordered crystal lattice rather than an amorphous oil.

    • Change the Solvent System: If the problem persists, select a solvent with a lower boiling point or use a mixed solvent system.

Data Presentation

Table 1: Physicochemical Properties of 3,5-dibromo-4-pyridinol and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
3,5-dibromo-4-pyridinol25813-25-6C₅H₃Br₂NO252.89Not specified
3,5-dibromo-4-methylpyridine3430-23-7C₆H₅Br₂N250.92White to off-white powder/crystal
3,5-dibromopyridine625-92-3C₅H₃Br₂N236.89Not specified

Experimental Protocols

Representative Recrystallization Protocol for 3,5-dibromo-4-pyridinol

Disclaimer: This is a general protocol based on the recrystallization of similar compounds and may require optimization.

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents to find a suitable one. A good solvent will dissolve the crude 3,5-dibromo-4-pyridinol when hot but not when cold. Based on related compounds, ethanol is a promising candidate.

  • Dissolution: Place the crude 3,5-dibromo-4-pyridinol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Mandatory Visualization

G Troubleshooting Workflow for 3,5-dibromo-4-pyridinol Recrystallization start Start with Crude 3,5-dibromo-4-pyridinol dissolve Dissolve in Hot Solvent start->dissolve dissolve_issue Issue: Solid Not Dissolving dissolve->dissolve_issue No cool Cool Solution dissolve_issue->cool Yes add_solvent Add More Hot Solvent dissolve_issue->add_solvent Incomplete Dissolution hot_filter Hot Filter Insoluble Impurities dissolve_issue->hot_filter Insoluble Particles cool_issue Issue: No Crystals Form cool->cool_issue No oiling_out Issue: Oiling Out cool->oiling_out filter Filter and Dry Crystals cool_issue->filter Yes induce_crystallization Induce Crystallization (Scratch/Seed) cool_issue->induce_crystallization No Crystals concentrate Concentrate Solution (Evaporate Solvent) cool_issue->concentrate Still No Crystals end Pure Crystals filter->end low_yield Issue: Low Yield filter->low_yield colored_crystals Issue: Colored Crystals filter->colored_crystals add_solvent->dissolve hot_filter->cool induce_crystallization->cool_issue concentrate->cool check_filtrate Check Mother Liquor for Dissolved Product low_yield->check_filtrate add_more_solvent_oil Add More Solvent/ Cool Slowly oiling_out->add_more_solvent_oil add_more_solvent_oil->cool charcoal Use Activated Charcoal & Hot Filter colored_crystals->charcoal charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of 3,5-dibromo-4-pyridinol.

References

Technical Support Center: Selective Bromination of 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective bromination of 4-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective bromination of 4-hydroxypyridine?

The selective bromination of 4-hydroxypyridine is primarily challenged by:

  • Tautomerism: 4-hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. The predominant tautomer and its reactivity are pH-dependent.[1][2]

  • Over-bromination: The pyridine ring is highly activated, leading to the facile formation of di- and tri-brominated products, which can be difficult to control.[1][2] The mono-brominated product can be more reactive than the starting material, further promoting di-bromination.[1][2]

  • Regioselectivity: Directing the bromine to a specific position on the pyridine ring can be difficult to achieve with high selectivity.

Q2: How does pH affect the bromination of 4-hydroxypyridine?

The pH of the reaction medium significantly influences the reactive species. At a pH below 6, the reaction primarily proceeds through the 4-pyridone tautomer.[1][2] At a pH above 6, the conjugate anion becomes the reactive species.[1][2] Careful control of pH is therefore crucial for achieving selective mono-bromination.

Q3: What are some common brominating agents used for 4-hydroxypyridine?

Various brominating agents can be employed, each with its own advantages and disadvantages. Common choices include:

  • Bromine (Br₂): A strong brominating agent that often leads to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used to avoid over-bromination.[3]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another selective brominating agent that can offer high yields.[3]

  • Pyridinium bromide perbromide (PBPB): Can be an effective reagent for the bromination of methyl groups on pyridine rings.[4]

Troubleshooting Guide

Problem 1: Low yield of the desired mono-brominated product and significant formation of di-brominated byproducts.

  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high. The mono-brominated intermediate is more reactive than the starting material.[1][2]

  • Solution:

    • Reduce the equivalents of the brominating agent: Start with a 1:1 molar ratio of 4-hydroxypyridine to the brominating agent and adjust as needed. Using slightly less than one equivalent of the brominating agent can help minimize the formation of di-bromo products.[3]

    • Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

    • Choose a milder brominating agent: Consider switching from bromine to a less reactive agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3]

    • Control the pH: For aqueous reactions, maintaining a buffered pH around 4 can favor the formation of the 3-bromo-4-pyridone.[2]

Problem 2: The reaction is very slow or does not proceed to completion.

  • Possible Cause: The reaction conditions are too mild, or the brominating agent is not sufficiently reactive.

  • Solution:

    • Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC to avoid the formation of byproducts.[3]

    • Increase the reaction time: Some reactions may require longer periods to reach completion.[3][4]

    • Use a more reactive brominating agent: If using a mild reagent like NBS, consider switching to a more potent one, but be mindful of the risk of over-bromination.

    • Consider a catalyst: In some cases, a catalyst may be necessary to facilitate the reaction.

Problem 3: Formation of a complex between 4-hydroxypyridine and the brominating agent.

  • Possible Cause: Certain derivatives, like 4-methoxypyridine, are known to form complexes with bromine rather than undergoing substitution.[1][2]

  • Solution:

    • Modify the substrate: If possible, consider using a different protecting group for the hydroxyl functionality.

    • Change the solvent: The choice of solvent can influence complex formation. Experiment with different aprotic or protic solvents.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Pyridine Derivatives

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Br₂4-pyridoneAqueous buffer (pH ~4.3)25-28 (isolated)[2]
DBDMHPyridine derivativeNo solvent80 - 1252 - 5>80[3]
NBSbis-1,4-DHPMethanolRoom Temp.4841[4]
Pyridinium bromide perbromidebis-1,4-DHPEthyl acetateRoom Temp.4-[4]

Experimental Protocols

Protocol 1: General Procedure for the Mono-bromination of 4-Pyridone in Aqueous Buffer [2]

  • Prepare a strongly buffered aqueous solution at pH 4.

  • Dissolve 4-pyridone in the buffered solution.

  • Slowly add one equivalent of bromine (Br₂) to the solution with vigorous stirring at 25°C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, decolorize the solution with charcoal.

  • Isolate the 3-bromo-4-pyridone product by recrystallization from boiling water.

Note: This procedure yielded approximately 28% of the desired product along with 26% of the di-bromo byproduct in the cited study. Optimization may be required.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Brominating Agent (e.g., NBS, DBDMH) D Slowly Add Brominating Agent A->D B Prepare 4-Hydroxypyridine Solution (in appropriate solvent) B->D C Set Reaction Temperature C->D E Monitor Reaction (e.g., TLC, HPLC) D->E F Quench Reaction E->F Reaction Complete G Extract Product F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for the selective bromination of 4-hydroxypyridine.

troubleshooting_flowchart cluster_over_bromination Troubleshooting Over-bromination cluster_no_reaction Troubleshooting Incomplete Reaction start Low Yield of Mono-brominated Product q1 Significant Di-bromination? start->q1 a1 Reduce Equivalents of Brominating Agent q1->a1 Yes b1 Increase Reaction Temperature q1->b1 No a2 Lower Reaction Temperature a1->a2 a3 Use Milder Brominating Agent (NBS) a2->a3 end Improved Selectivity a3->end b2 Increase Reaction Time b1->b2 b3 Use More Reactive Brominating Agent b2->b3 b3->end

Caption: Troubleshooting flowchart for low yield in the selective bromination of 4-hydroxypyridine.

References

minimizing side product formation in pyridinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during pyridinol synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during pyridinol synthesis, offering potential causes and solutions.

Issue 1: Incomplete reaction or low yield in Hantzsch Pyridinol Synthesis

Potential CauseRecommended Solution
Incomplete Oxidation of Dihydropyridine Intermediate The primary intermediate in the Hantzsch synthesis is a 1,4-dihydropyridine (1,4-DHP). Incomplete oxidation to the final pyridinol is a common cause of low yields.[1][2] Ensure complete conversion by extending the reaction time of the oxidation step or choosing a more efficient oxidizing agent. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the 1,4-DHP spot.
Harsh Reaction Conditions High temperatures and strong acids or bases can lead to side reactions and degradation of starting materials or products, ultimately reducing the yield.[1] Consider using milder reaction conditions, such as microwave-assisted synthesis, which can reduce reaction times and improve yields.[3]
Suboptimal Catalyst The choice of catalyst can significantly impact the reaction rate and yield. For instance, in some variations of the Hantzsch synthesis, an organocatalyst may be employed. Ensure the catalyst is active and used in the correct concentration.

Issue 2: Formation of Dealkylated Side Products during Hantzsch Synthesis Oxidation

Potential CauseRecommended Solution
Strong Oxidizing Agents The use of strong oxidizing agents like nitric acid (HNO₃) or potassium permanganate (KMnO₄) for the aromatization of the dihydropyridine intermediate can sometimes lead to the loss of the substituent at the 4-position, resulting in a dealkylated pyridinol.[4]
Reaction with Nitric Oxide (NO) If nitric oxide is used as the oxidizing agent, it can cause the loss of isopropyl or benzyl groups at the 4-position of the dihydropyridine ring.[4]
Alternative Oxidizing Agents To avoid dealkylation, consider using milder oxidizing agents such as iodine in refluxing methanol, chromium dioxide (CrO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Issue 3: Dimerization and Formation of Anomalous Byproducts in Chichibabin Pyridinol Synthesis

Potential CauseRecommended Solution
Dimerization Side Reaction The Chichibabin reaction can sometimes lead to the formation of dimerized products, such as 2,2'-bipyridines.[5] This is more prevalent under certain conditions, for example, when heating 4-tert-butylpyridine with sodium amide in xylene.[4]
Use of Higher Aliphatic Aldehydes When using higher aliphatic aldehydes in the Chichibabin synthesis, "anomalous" pyridine derivatives can be formed alongside the expected product.[6] These can be complex mixtures of isomers.
Reaction Optimization To minimize dimerization and the formation of anomalous byproducts, it is crucial to carefully control the reaction temperature and the stoichiometry of the reactants. The use of a catalyst such as a modified alumina or silica in the gas phase can improve selectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Hantzsch pyridinol synthesis, and how can I minimize it?

The most common side product is the 1,4-dihydropyridine (1,4-DHP) intermediate, which arises from incomplete oxidation.[1][2] To minimize its presence, ensure the oxidation step goes to completion by monitoring the reaction progress and choosing an appropriate oxidizing agent and reaction time. Milder, more efficient oxidizing agents can also reduce the formation of other side products during aromatization.[1]

Q2: I am observing a significant amount of a dimer in my Chichibabin synthesis. What are the likely causes and how can I prevent this?

Dimerization is a known side reaction in the Chichibabin synthesis.[4][5] It can be favored by high temperatures and specific substrates. To reduce dimerization, try optimizing the reaction conditions, such as lowering the temperature or changing the solvent. Careful control of the stoichiometry of the reactants is also important.

Q3: Are there "greener" methods for pyridinol synthesis that can reduce side product formation?

Yes, several greener approaches have been developed. For the Hantzsch synthesis, conducting the reaction in aqueous micelles or using ionic liquids as catalysts can lead to higher yields and fewer byproducts under milder conditions.[1] The Guareschi-Thorpe synthesis, a variation of the Hantzsch reaction, can be performed in an aqueous medium using ammonium carbonate, which acts as both a nitrogen source and a pH controller, resulting in high yields with no noticeable side products.[8][9][10]

Q4: How can I effectively purify my pyridinol product from unreacted starting materials and side products?

A common and effective method for purifying pyridinols, which are basic compounds, is through an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The pyridinol will be protonated and move to the aqueous layer, while many organic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyridinol extracted back into an organic solvent. Further purification can be achieved by recrystallization, distillation, or column chromatography.

Q5: What analytical techniques are best for identifying and quantifying side products in my pyridinol synthesis?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for identifying and quantifying side products.[1][11][12] High-performance liquid chromatography (HPLC) with a UV detector is also widely used for quantitative analysis of impurities.[12] For structural elucidation of unknown impurities, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool.[12]

Key Experimental Protocols

Protocol 1: High-Purity Synthesis of 2-Hydroxy-4-methyl-6-phenylpyridine-3-carbonitrile (Guareschi-Thorpe Method)

This protocol is an adaptation of an advanced Guareschi-Thorpe synthesis performed in an aqueous medium, which is noted for its high yield and purity.[8][10]

Materials:

  • Ethyl cyanoacetate

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Ammonium carbonate

  • Water

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (1 mmol), benzoylacetone (1 mmol), and ammonium carbonate (2 mmol).

  • Add 2 mL of water to the mixture.

  • Stir the reaction mixture at 80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the aqueous solution.

  • Cool the reaction mixture to room temperature and add cold water to ensure complete precipitation.

  • Filter the solid product and wash it with cold water, followed by a small amount of cold ethanol.

  • Dry the purified product under vacuum. This method typically yields a product with high purity without the need for further chromatographic purification.[8][10]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol utilizes microwave irradiation to accelerate the Hantzsch reaction, often leading to improved yields and reduced reaction times.[3]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, mix benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Add 5 mL of ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 100°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, will often precipitate from the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • The resulting dihydropyridine can then be oxidized to the corresponding pyridinol in a subsequent step.

Protocol 3: Oxidation of 1,4-Dihydropyridine to Pyridinol using Potassium Ferrate

This protocol describes a rapid and efficient oxidation of a Hantzsch 1,4-dihydropyridine to the corresponding pyridinol using potassium ferrate under microwave irradiation.[3]

Materials:

  • Hantzsch 1,4-dihydropyridine

  • Potassium ferrate (K₂FeO₄) supported on Montmorillonite K-10

  • Acetone

Procedure:

  • In a beaker, thoroughly mix the Hantzsch 1,4-dihydropyridine (1 mmol) with potassium ferrate supported on Montmorillonite K-10 (1.5 g).

  • Place the beaker in a domestic microwave oven and irradiate at 900 W for the time specified for the particular substrate (typically 1-3 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, add 20 mL of acetone to the reaction mixture and stir for 5 minutes.

  • Filter the solid support and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude pyridinol.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde Aldehyde Condensation Multi-component Condensation Aldehyde->Condensation BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine (Intermediate) Condensation->DHP Oxidation Oxidation (Aromatization) DHP->Oxidation Pyridinol Pyridinol (Desired Product) Oxidation->Pyridinol SideProduct Side Products (e.g., Dealkylated Pyridinol) Oxidation->SideProduct

Caption: Workflow of the Hantzsch Pyridinol Synthesis.

Chichibabin_Synthesis_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Aldehyde Aldehydes/Ketones Condensation Series of Condensations (Aldol, Michael) Aldehyde->Condensation Ammonia Ammonia Ammonia->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyridinol Substituted Pyridinol (Desired Product) Cyclization->Pyridinol Dimer Dimerized Byproduct Cyclization->Dimer Anomalous Anomalous Pyridines Cyclization->Anomalous

Caption: Chichibabin Synthesis and Potential Side Products.

Troubleshooting_Logic Start Problem Encountered during Synthesis LowYield Low Yield or Incomplete Reaction Start->LowYield SideProducts Presence of Side Products Start->SideProducts IncompleteOx Incomplete Oxidation (Hantzsch) LowYield->IncompleteOx HarshCond Harsh Reaction Conditions LowYield->HarshCond Dealkylation Dealkylation (Hantzsch) SideProducts->Dealkylation Dimerization Dimerization (Chichibabin) SideProducts->Dimerization OptimizeOx Optimize Oxidation (Time, Reagent) IncompleteOx->OptimizeOx MilderCond Use Milder Conditions HarshCond->MilderCond MilderOx Use Milder Oxidizing Agent Dealkylation->MilderOx OptimizeTemp Optimize Temperature & Stoichiometry Dimerization->OptimizeTemp

References

troubleshooting inconsistent spectral data for pyridone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with inconsistent spectral data for pyridone derivatives.

General Troubleshooting for Inconsistent Spectral Data

Before delving into technique-specific issues, it's crucial to consider the unique chemistry of pyridone derivatives, which often lies at the root of spectral inconsistencies.

FAQ: General Issues

Q1: Why are my spectral results for the same pyridone sample inconsistent across different experiments?

A1: Inconsistencies often stem from the inherent chemical properties of pyridones. The two most common factors are:

  • Tautomerism: Pyridone derivatives can exist in equilibrium between keto (pyridone) and enol (hydroxypyridine) forms.[1][2] This equilibrium is highly sensitive to the solvent, concentration, and temperature, leading to different spectral results under varying conditions.[3][4] For example, non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents like water and alcohols favor the 2-pyridone form.[3]

  • Aggregation: In solution, pyridones can form dimers or other aggregates, particularly in non-polar solvents due to hydrophobic effects.[3][5] This can cause changes in chemical shifts and peak broadening in NMR spectra.

Q2: Can the pH of my sample preparation affect the data?

A2: Absolutely. The pyridone ring contains nitrogen and oxygen atoms that can be protonated or deprotonated depending on the pH.[6] This significantly alters the electronic structure of the molecule and, consequently, its UV-Vis absorption spectrum.[7][8][9] It can also influence the tautomeric equilibrium and solubility, affecting NMR and Mass Spectrometry results.

Visualizing Pyridone Tautomerism

tautomerism cluster_keto Keto Form (Pyridone) cluster_enol Enol Form (Hydroxypyridine) Keto Pyridone Enol Hydroxypyridine Keto->Enol Equilibrium (Solvent, pH, Temp Dependent)

Caption: Keto-enol tautomeric equilibrium in pyridone derivatives.

NMR Spectroscopy Troubleshooting

Inconsistent NMR data is a frequent challenge, often related to tautomerism, aggregation, or sample conditions.

FAQ: NMR Spectroscopy

Q1: My ¹H NMR spectrum shows broader peaks than expected. What could be the cause?

A1: Peak broadening in pyridone derivative spectra can be caused by several factors:

  • Chemical Exchange: If the keto-enol tautomers are interconverting at a rate comparable to the NMR timescale, the corresponding peaks can broaden.

  • Aggregation: Dimerization or aggregation of molecules in solution can lead to broader signals.[3] This is particularly common in non-polar solvents. Try acquiring the spectrum in a more polar, protic solvent like DMSO-d₆ or Methanol-d₄.

  • Low Concentration: Very dilute samples may yield a poor signal-to-noise ratio, which can be mistaken for broad peaks.

Q2: The chemical shifts of my compound's protons are different from the literature values. Why?

A2: Discrepancies in chemical shifts can arise from:

  • Solvent Effects: The solvent used can significantly influence chemical shifts due to interactions with the solute.[3] Always compare your data with literature values obtained in the same solvent.

  • Tautomeric Form: You may be observing a different predominant tautomer than what is reported. The ratio of tautomers is solvent-dependent.[2][3]

  • pH and Protonation: If using a protic solvent (like D₂O or CD₃OD), the pH can affect the protonation state of the molecule, altering the electronic environment and shifting the peaks.[10]

Troubleshooting Workflow for NMR Data

nmr_troubleshooting Start Inconsistent NMR Spectrum CheckSolvent Is the solvent polar and/or protic? Start->CheckSolvent ChangeSolvent Action: Re-run in a polar solvent (e.g., DMSO-d6) CheckSolvent->ChangeSolvent No CheckConcentration Is the sample concentration >1 mg/mL? CheckSolvent->CheckConcentration Yes ChangeSolvent->CheckConcentration IncreaseConcentration Action: Prepare a more concentrated sample CheckConcentration->IncreaseConcentration No CheckTemp Run Variable Temperature (VT) NMR experiment CheckConcentration->CheckTemp Yes IncreaseConcentration->CheckTemp ObserveChanges Do peaks sharpen or shift with temperature? CheckTemp->ObserveChanges ConclusionExchange Conclusion: Dynamic exchange (tautomerism/aggregation) is likely occurring. ObserveChanges->ConclusionExchange Yes ConclusionStable Conclusion: Issue may be related to sample purity or degradation. ObserveChanges->ConclusionStable No

Caption: Decision tree for troubleshooting inconsistent NMR spectra.

Typical ¹H NMR Data for Pyridone Ring Protons
Proton PositionTypical Chemical Shift (ppm) in CDCl₃Typical Chemical Shift (ppm) in DMSO-d₆Notes
H3~6.6~6.4Often a doublet of doublets.
H4~7.4~7.7Can be a triplet or multiplet.
H5~6.2~6.2Often a doublet of doublets.
H6~7.5~7.8Often a doublet, coupled to H5.
N-HVariable (5-13)Variable (10-14)Broad peak, highly dependent on solvent and concentration.

Note: These are approximate values and can vary significantly based on substitution patterns.[11][12][13]

Protocol: Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the pyridone derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. If the sample does not dissolve, consider a different solvent.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.[14][15]

Mass Spectrometry Troubleshooting

Mass spectrometry data can be affected by sample stability, ionization efficiency, and fragmentation patterns unique to pyridone structures.

FAQ: Mass Spectrometry

Q1: I am not seeing the expected molecular ion peak for my compound. What is happening?

A1: The absence of a molecular ion peak can be due to several reasons:

  • Compound Instability: The compound may be degrading in the ion source.[16] Pyridones can be susceptible to degradation under certain MS conditions.[17]

  • Low Ionization Efficiency: Some pyridone derivatives may not ionize efficiently with the chosen method (e.g., ESI, APCI).[18] Try adjusting ion source parameters or switching to a different ionization technique.

  • In-source Fragmentation: The molecule might be so labile that it fragments immediately upon ionization, meaning only fragment ions are detected.[19][20]

  • Improper Sample Prep: The presence of salts or using incompatible solvents like DMSO can suppress the signal.[21][22] Samples should be free of inorganic salts for best results with ESI.[21]

Q2: My mass spectrum shows several unexpected peaks. Are these impurities?

A2: While they could be impurities, unexpected peaks can also arise from:

  • Solvent Adducts: In ESI, it is common to see peaks corresponding to your molecule plus a solvent molecule or common ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[19]

  • Tautomers: If different tautomers are stable enough, they might be detected separately, though this is less common in MS than in NMR.

  • Degradation Products: The compound may be degrading during sample preparation or analysis.[23] Consider the stability of your compound in the chosen solvent and at the ion source temperature.[17]

Protocol: Sample Preparation for LC-MS Analysis
  • Stock Solution: Prepare a stock solution of your sample at approximately 1 mg/mL in a compatible organic solvent like methanol or acetonitrile.[21] Avoid low vapor pressure solvents like DMSO if possible.[21]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).[21] Formic acid is preferred over TFA, which can cause ion suppression.[21]

  • Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockages in the LC system.

  • Vial Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial.

  • Blank Samples: It is good practice to run a blank sample (containing only the solvent) before and after your sample to check for carry-over and contamination.[21]

Experimental Workflow for MS Analysis

ms_workflow Prep Sample Preparation (Dissolve & Dilute) Filter Filter Sample (if precipitate present) Prep->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Analyze Mass Analysis (m/z measurement) Ionize->Analyze Detect Detection Analyze->Detect Data Data Processing & Interpretation Detect->Data

Caption: General workflow for a typical LC-MS experiment.

UV-Vis Spectroscopy Troubleshooting

UV-Vis spectra of pyridone derivatives are highly sensitive to environmental factors, especially pH and solvent polarity.

FAQ: UV-Vis Spectroscopy

Q1: The λmax (wavelength of maximum absorbance) of my sample has shifted. Why did this happen?

A1: A shift in λmax, also known as a solvatochromic shift, is very common for pyridone derivatives.

  • pH Changes: The most dramatic shifts in UV-Vis spectra are caused by changes in pH.[9] Protonation or deprotonation of the molecule alters the chromophore.[6][7] For instance, adding a base to a phenolic pyridone derivative often causes a red shift (to a longer wavelength) due to increased conjugation.[9]

  • Solvent Polarity: Changing the solvent can also cause shifts. A change from a non-polar to a polar solvent can shift the absorption peaks.[24] For pyridine itself, changing from hexane to methanol causes a blue shift (to a shorter wavelength).[24]

Q2: My absorbance readings are not consistent or reproducible.

A2: Inconsistent absorbance readings can be due to:

  • Concentration Errors: Ensure accurate and precise preparation of sample concentrations, as absorbance is directly proportional to concentration (Beer-Lambert Law).

  • pH Fluctuation: If the solvent is unbuffered, its pH can be unstable, leading to variable protonation states and fluctuating absorbance readings.[25] Using a buffered solution can provide more stable results.

  • Instrument Instability: Ensure the spectrophotometer has been properly warmed up (stabilized) and that the cuvettes are clean and correctly positioned.[26][27]

Expected UV-Vis Spectral Changes with pH
ConditionEffect on SpectrumRationale
Acidic pH Hypsochromic shift (Blue Shift)Protonation of the ring nitrogen can decrease conjugation, leading to absorption at a shorter wavelength.[9]
Basic pH Bathochromic shift (Red Shift)Deprotonation of an acidic proton (e.g., on a hydroxyl group) can increase conjugation, causing absorption at a longer wavelength.[9]
Isosbestic Point Constant AbsorbanceAt a specific wavelength, the molar absorptivity of the protonated and deprotonated forms may be identical. At this "isosbestic point," the absorbance does not change with pH.[6][8]
Protocol: Standard UV-Vis Analysis
  • Instrument Warm-up: Turn on the spectrophotometer and its lamp(s). Allow the instrument to stabilize for at least 15-30 minutes.[26][28]

  • Wavelength Selection: Set the desired wavelength or wavelength range for the scan.

  • Prepare Blank: Fill a clean cuvette with the same solvent (or buffer) that your sample is dissolved in. This will be your reference/blank.

  • Zero/Baseline Correction: Place the blank cuvette in the sample holder and perform a zero absorbance or baseline correction. This subtracts the absorbance of the solvent and cuvette from the measurement.[27][29]

  • Prepare Sample: Rinse a second cuvette with a small amount of your sample solution, discard, and then fill it with the sample.

  • Measure Sample: Clean the outside of the sample cuvette with a lint-free wipe, place it in the sample holder, and record the absorbance or run the scan.[26]

  • Cleaning: After analysis, thoroughly clean the cuvettes with the appropriate solvent.[28]

References

Technical Support Center: Industrial Synthesis of 3,5-dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the industrial-scale synthesis of 3,5-dibromo-4-pyridinol. For the purpose of synthesis, it is important to note that 3,5-dibromo-4-pyridinol exists in a tautomeric equilibrium with 3,5-dibromo-4-pyridone, with the pyridone form being predominant in solution.[1] Therefore, the synthesis will target the 3,5-dibromo-4-pyridone structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable route for the synthesis of 3,5-dibromo-4-pyridinol?

A1: The most direct and industrially viable method is the direct bromination of 4-pyridone (the tautomer of 4-hydroxypyridine) using a suitable brominating agent in an aqueous medium.[2][3] This method avoids complex multi-step syntheses and utilizes readily available starting materials.

Q2: Why is the product often referred to as 3,5-dibromo-4-pyridone?

A2: 4-Hydroxypyridine and 4-pyridone exist as tautomers. In solution, the keto form (4-pyridone) is generally the more stable and predominant tautomer.[1] Therefore, the product of the synthesis is structurally 3,5-dibromo-4-pyridone.

Q3: What are the critical reaction parameters to monitor during the synthesis?

A3: The key parameters to control are the reaction temperature, the rate of addition of the brominating agent, and the pH of the reaction medium.[2] Careful control of these parameters is crucial for maximizing the yield of the dibrominated product and minimizing the formation of monobrominated impurities.

Q4: What kind of yield and purity can be expected on an industrial scale?

A4: With an optimized process, yields for the dibromination of 4-pyridone can be significant. For instance, bromination in concentrated hydrobromic acid has been reported to yield 73% of 3,5-dibromo-4-pyridone.[2] Purity can be improved through appropriate work-up and recrystallization procedures.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: The primary safety concerns involve the handling of bromine or other brominating agents, which are corrosive and toxic. The reaction can also be exothermic, requiring careful temperature control to prevent runaways. Appropriate personal protective equipment (PPE), ventilation, and reactor cooling systems are essential.

Experimental Protocol: Synthesis of 3,5-dibromo-4-pyridone

This protocol describes a general procedure for the synthesis of 3,5-dibromo-4-pyridone by the direct bromination of 4-pyridone.

Materials:

  • 4-Pyridone

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium hydroxide solution

  • Water

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Equipment:

  • Glass-lined reactor with temperature control, mechanical stirrer, and addition funnel.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the reactor with 4-pyridone and a calculated amount of hydrobromic acid and water.

  • Cooling: Cool the mixture to the desired reaction temperature, typically between 0-10 °C, with constant stirring.

  • Bromine Addition: Slowly add the stoichiometric amount of bromine to the reaction mixture via the addition funnel, maintaining the temperature within the specified range.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Quenching and Neutralization: Once the reaction is complete, carefully quench any remaining bromine. Adjust the pH of the mixture with a sodium hydroxide solution to precipitate the product.

  • Isolation: Filter the precipitated solid and wash it with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent system.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Molar Ratio (4-pyridone:Bromine) 1 : 2.0 - 2.2A slight excess of bromine may be required to ensure complete dibromination.
Reaction Temperature 0 - 10 °CLower temperatures help to control the exothermicity of the reaction.
pH for Precipitation 6.0 - 7.0Adjusting the pH is crucial for maximizing the precipitation of the product.
Typical Yield 70 - 80%Yields are highly dependent on the optimization of reaction conditions.[2]

Troubleshooting Guide

Q: The reaction yields are consistently low. What are the likely causes and solutions?

A: Low yields can be due to several factors. Incomplete reaction is a common issue. Ensure that the reaction is allowed to proceed to completion by monitoring it with an appropriate analytical technique. Another possibility is the formation of soluble byproducts. Review the pH at which the product is precipitated, as incorrect pH can lead to loss of product in the aqueous phase. Also, verify the quality and stoichiometry of your reagents.

Q: The final product is contaminated with 3-bromo-4-pyridinol. How can this be avoided?

A: The formation of the monobrominated product is a known issue, as the monobrominated intermediate can be more reactive than the starting 4-pyridone.[2][3] To favor the formation of the dibrominated product, ensure that a sufficient excess of the brominating agent is used. Additionally, maintaining a consistent and low reaction temperature throughout the bromine addition can help to control the reaction selectivity. A well-buffered reaction medium can also be beneficial.[2]

Q: The purification by recrystallization is inefficient and results in significant product loss. What can be done?

A: Inefficient recrystallization can be due to the choice of solvent or the cooling profile. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A slow cooling rate during recrystallization generally leads to the formation of purer crystals and can improve the recovery of the product.

Q: The reaction is highly exothermic and difficult to control on a large scale. What measures can be taken?

A: Exothermicity is a major concern in bromination reactions. To manage this, ensure that the reactor's cooling system is adequate for the scale of the reaction. The rate of addition of bromine is a critical control point; a slower addition rate will generate heat more slowly, allowing the cooling system to keep up. Diluting the reaction mixture with more solvent can also help to absorb the heat generated.

Visualizations

Experimental Workflow for the Synthesis of 3,5-dibromo-4-pyridone

experimental_workflow start Start charge_reactor Charge Reactor with 4-Pyridone and HBr(aq) start->charge_reactor cool_mixture Cool to 0-10 °C charge_reactor->cool_mixture add_bromine Slowly Add Bromine cool_mixture->add_bromine monitor_reaction Monitor Reaction (HPLC) add_bromine->monitor_reaction quench_neutralize Quench and Neutralize (NaOH) monitor_reaction->quench_neutralize filter_product Filter Crude Product quench_neutralize->filter_product wash_product Wash with Water filter_product->wash_product dry_product Dry Crude Product wash_product->dry_product recrystallize Recrystallize dry_product->recrystallize final_product Final Product: 3,5-dibromo-4-pyridone recrystallize->final_product

Caption: Experimental workflow for the industrial synthesis of 3,5-dibromo-4-pyridone.

Troubleshooting Decision Tree for Synthesis Issues

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issue? start->impurity no incomplete_reaction Incomplete Reaction? (Check HPLC) low_yield->incomplete_reaction yes monobromo Monobrominated Impurity? impurity->monobromo yes precipitation_issue Precipitation Issue? (Check pH) incomplete_reaction->precipitation_issue no increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time yes check_reagents Check Reagent Stoichiometry and Quality incomplete_reaction->check_reagents yes optimize_ph Optimize Precipitation pH precipitation_issue->optimize_ph yes solution_node solution_node increase_time->solution_node Solution check_reagents->solution_node Solution optimize_ph->solution_node Solution adjust_ratio Increase Bromine Ratio monobromo->adjust_ratio yes control_temp Ensure Strict Temperature Control monobromo->control_temp yes adjust_ratio->solution_node Solution control_temp->solution_node Solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

safe handling and disposal of brominated pyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting, frequently asked questions, and detailed protocols to ensure laboratory safety.

Technical Support Center: Brominated Pyridine Compounds

This technical support center provides essential safety information for handling and disposing of brominated pyridine compounds. Please consult the Safety Data Sheet (SDS) for specific compounds and your institution's safety guidelines before beginning any experiment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with brominated pyridines?

A1: Brominated pyridines are generally considered hazardous materials. The primary risks include:

  • Toxicity: They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Some are classified as fatal in contact with skin or if swallowed.[3][4][6]

  • Irritation: They are often irritating to the skin, eyes, and respiratory system.[1][2][3]

  • Flammability: Some brominated pyridines are combustible liquids and should be kept away from heat and ignition sources.[1][2][4]

Q2: What should I do if my brominated pyridine compound has changed color?

A2: A change in color may indicate decomposition or contamination. Do not use the compound. It should be disposed of as hazardous waste, following your institution's guidelines. Avoid heating or attempting to purify it without a proper risk assessment, as this could lead to the release of hazardous fumes like hydrogen bromide.[2]

Q3: I accidentally mixed brominated pyridine waste with non-halogenated solvent waste. What should I do?

A3: Do not attempt to separate the mixture. The entire container must now be treated as halogenated waste. Label the container clearly, listing all components and their approximate percentages. Halogenated waste disposal is often more expensive and has specific requirements, so it's crucial to inform your environmental health and safety (EHS) office.

Q4: What is the appropriate first aid response for exposure to brominated pyridines?

A4: The immediate response depends on the route of exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[3][7] Seek immediate medical attention, especially for compounds rated as fatal upon dermal contact.[4][7]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[3][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][7] Seek immediate medical attention.[3][7]

Q5: Can I dispose of small amounts of brominated pyridine down the drain?

A5: No. Brominated pyridines are organic halides and should never be poured down the drain. They must be collected and disposed of as hazardous chemical waste. Environmental release can be harmful to aquatic life.[8]

Data Presentation: Hazard Summary of Common Brominated Pyridines

The following table summarizes key hazard information for representative brominated pyridine compounds. This data is compiled from various Safety Data Sheets.

CompoundCAS NumberMolecular FormulaKey Hazards
2-Bromopyridine 109-04-6C₅H₄BrNCombustible liquid; Toxic if swallowed; Fatal in contact with skin; Causes skin and serious eye irritation; May cause respiratory irritation.[4][9]
3-Bromopyridine 626-55-1C₅H₄BrNFlammable liquid and vapor; Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[2][10][11]
2,6-Dibromopyridine 626-05-1C₅H₃Br₂NFatal if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[3][6][8][12]

Experimental Protocols

Protocol 1: General Handling and Use of Brominated Pyridine Compounds
  • Engineering Controls: Always handle brominated pyridines in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or for specific compounds, consult a glove compatibility chart. Butyl rubber may also be suitable.[14]

    • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, use a face shield in addition to goggles.[2][3]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Dispensing: Use non-sparking tools for flammable brominated pyridines.[2][7] Ground and bond containers when transferring large quantities to prevent static discharge.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][7] Keep containers tightly closed.[2][4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

Protocol 2: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Caution: Do not use acetone to clean glassware contaminated with bromine, as it can form bromoacetone, a lachrymator.[15] Collect all rinsate as halogenated hazardous waste.

  • Soaking: If residue remains, soak the glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) inside a chemical fume hood.

  • Final Cleaning: After soaking, remove the glassware from the base bath, rinse thoroughly with water, and then wash with soap and water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Protocol 3: Small-Scale Spill Cleanup (<100 mL)
  • Alert Personnel: Immediately alert others in the laboratory and restrict access to the spill area.

  • Ensure Ventilation: Ensure the chemical fume hood is operational to ventilate vapors.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1] Work from the outside of the spill inward to prevent spreading.

  • Collect Waste: Carefully scoop the absorbent material into a designated, sealable container.

  • Label Waste: Label the container as "Hazardous Waste" and list the contents (e.g., "2-Bromopyridine and absorbent").

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect the cleaning materials in the same hazardous waste container.

  • Dispose of Waste: Arrange for pickup of the hazardous waste through your institution's EHS office.

Visualizations

Logical Workflow for Brominated Pyridine Spill Response

Spill_Response_Workflow Workflow for Brominated Pyridine Spill Response start Spill Occurs assess Assess Spill (Size, Location, Compound) start->assess is_major Major Spill? (>100mL or outside hood) assess->is_major evacuate Evacuate Area Call Emergency Services (EHS) is_major->evacuate Yes is_minor Minor Spill? (<100mL, contained) is_major->is_minor No end Procedure Complete evacuate->end alert_personnel Alert Nearby Personnel is_minor->alert_personnel Yes get_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_personnel->get_ppe contain Contain & Absorb Spill (Use inert absorbent) get_ppe->contain collect Collect Waste into Sealed Container contain->collect label_waste Label as Halogenated Hazardous Waste collect->label_waste decontaminate Decontaminate Spill Area (Solvent then Soap/Water) label_waste->decontaminate dispose Arrange for Waste Disposal via EHS decontaminate->dispose dispose->end

Caption: A decision-making workflow for responding to spills of brominated pyridine compounds.

Waste Disposal Pathway for Brominated Pyridines

Waste_Disposal_Pathway Waste Disposal Pathway for Brominated Pyridines start Experiment Generates Waste (e.g., reaction mixture, contaminated items) identify_waste Identify Waste Type start->identify_waste is_halogenated Is Waste Halogenated? identify_waste->is_halogenated halogenated_container Use Designated HALOGENATED Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Use Designated NON-HALOGENATED Waste Container is_halogenated->non_halogenated_container No label_halogenated Label Container: 'Halogenated Waste' List all components & % halogenated_container->label_halogenated store_halogenated Store in Satellite Accumulation Area (SAA) label_halogenated->store_halogenated seal_container Keep Container Securely Sealed store_halogenated->seal_container non_halogenated_container->seal_container request_pickup Request Waste Pickup from EHS when full seal_container->request_pickup end Proper Disposal Complete request_pickup->end

Caption: A logical pathway for the proper segregation and disposal of laboratory waste.

Hierarchy of Hazard Controls

Hazard_Controls Hierarchy of Controls for Brominated Pyridines elimination Elimination (Most Effective) Use a less hazardous chemical substitution Substitution Use a safer form (e.g., lower concentration) elimination->substitution engineering Engineering Controls Work in a chemical fume hood substitution->engineering administrative Administrative Controls Implement Safe Work Practices (SOPs) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) Gloves, Goggles, Lab Coat administrative->ppe

Caption: The hierarchy of controls for mitigating risks when working with hazardous chemicals.

References

resolving issues with low reactivity in 3,5-dibromo-4-pyridinol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3,5-dibromo-4-pyridinol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

You are attempting to perform a Suzuki-Miyaura cross-coupling reaction with 3,5-dibromo-4-pyridinol and a boronic acid, but you are observing low yields or no product formation.

  • Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Its activity can be compromised by various factors.

    • Troubleshooting Steps:

      • Use a pre-catalyst: Pre-catalysts are often more stable and provide more consistent results.

      • Degas reaction mixture: Oxygen can deactivate the palladium catalyst. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich substrates like 3,5-dibromo-4-pyridinol, bulky, electron-rich ligands are often more effective.

  • Inappropriate Base: The base plays a key role in the transmetalation step of the catalytic cycle.

    • Troubleshooting Steps:

      • Base Strength: A base that is too weak may not facilitate the reaction, while a base that is too strong can lead to side reactions. For pyridinol substrates, moderately strong inorganic bases are often a good choice.

      • Solubility: Ensure the chosen base has some solubility in the reaction medium.

  • Sub-optimal Solvent and Temperature: The reaction kinetics are highly dependent on the solvent and temperature.

    • Troubleshooting Steps:

      • Solvent Polarity: Aprotic polar solvents or mixtures with water are commonly used to dissolve the reactants and facilitate the reaction.

      • Temperature: Increasing the temperature can improve reaction rates, but excessive heat can lead to catalyst decomposition and side product formation.

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand (e.g., SPhos, XPhos)Pre-catalysts can offer better reproducibility.
Base Cs₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents)Cs₂CO₃ is often more effective but also more expensive.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensure solvents are thoroughly degassed.
Temperature 80-110 °CMonitor for potential decomposition at higher temperatures.
Issue 2: Poor Yields in Buchwald-Hartwig Amination

You are attempting to couple an amine with 3,5-dibromo-4-pyridinol using a Buchwald-Hartwig amination protocol and are experiencing low product yields.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical for successful C-N bond formation.[1][2][3]

    • Troubleshooting Steps:

      • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are generally preferred for amination of aryl halides.[3]

      • Catalyst Generation: Ensure the active Pd(0) species is being generated in situ, or use a pre-formed Pd(0) catalyst.

  • Base Selection: The base is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle.

    • Troubleshooting Steps:

      • Sterically Hindered Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

      • Base Equivalents: Using a slight excess of the base is often necessary.

  • Reaction Conditions: Temperature and solvent can significantly impact the outcome of the reaction.

    • Troubleshooting Steps:

      • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

      • Temperature: Reactions are often run at elevated temperatures (80-110 °C) to drive the reaction to completion.

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., BINAP, Xantphos)The choice of ligand can be substrate-dependent.
Base NaOtBu (1.2-1.5 equivalents)Handle this strong base with care under inert conditions.
Solvent Toluene or 1,4-Dioxane (anhydrous)Ensure the solvent is dry.
Temperature 100-110 °CMonitor the reaction for thermal decomposition.
Issue 3: Low Conversion in Williamson Ether Synthesis (O-Alkylation)

You are attempting to alkylate the hydroxyl group of 3,5-dibromo-4-pyridinol via a Williamson ether synthesis and are observing low conversion to the desired ether.

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide from the hydroxyl group.[4][5][6]

    • Troubleshooting Steps:

      • Choice of Base: A strong base is needed to deprotonate the pyridinol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices.

      • Anhydrous Conditions: These strong bases are water-sensitive. Ensure your reaction is carried out under anhydrous conditions.

  • Poor Nucleophilicity of the Alkoxide: The resulting pyridinolate anion may have reduced nucleophilicity due to electronic effects from the pyridine ring and the bromo substituents.

    • Troubleshooting Steps:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide.

      • Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.

  • Reactivity of the Alkyl Halide: The structure of the alkyl halide plays a significant role in this Sₙ2 reaction.[4][5]

    • Troubleshooting Steps:

      • Primary Halides: Primary alkyl halides are the best substrates. Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will predominantly give elimination.[4][5]

      • Leaving Group: The reactivity of the halide follows the trend I > Br > Cl. Using an alkyl iodide may improve the reaction rate.

ParameterRecommended ConditionNotes
Base NaH (1.1-1.2 equivalents) or KOtBu (1.1-1.2 equivalents)Handle NaH with extreme care as it is flammable.
Alkylating Agent Primary alkyl bromide or iodide (1.0-1.2 equivalents)
Solvent Anhydrous DMF or THF
Temperature Room temperature to 60 °CGentle heating may be required.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromo-4-pyridinol (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base (e.g., NaOtBu).

  • Add 3,5-dibromo-4-pyridinol (1.0 eq) and the amine (1.1 eq).

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

General Protocol for Williamson Ether Synthesis
  • To a dry flask under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of 3,5-dibromo-4-pyridinol (1.0 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_reaction_type Identify Reaction Type cluster_suzuki Suzuki Coupling Troubleshooting cluster_buchwald Buchwald-Hartwig Amination Troubleshooting cluster_ether Williamson Ether Synthesis Troubleshooting cluster_end Resolution start Low Reactivity Issue reaction_type Suzuki, Buchwald-Hartwald, or O-Alkylation? start->reaction_type suzuki_catalyst Check Catalyst & Ligand reaction_type->suzuki_catalyst Suzuki buchwald_catalyst Screen Catalyst & Ligand reaction_type->buchwald_catalyst Buchwald ether_deprotonation Ensure Complete Deprotonation reaction_type->ether_deprotonation O-Alkylation suzuki_base Optimize Base suzuki_catalyst->suzuki_base suzuki_conditions Adjust Solvent & Temperature suzuki_base->suzuki_conditions end Reaction Optimized suzuki_conditions->end buchwald_base Select Appropriate Base buchwald_catalyst->buchwald_base buchwald_conditions Modify Reaction Conditions buchwald_base->buchwald_conditions buchwald_conditions->end ether_nucleophilicity Enhance Nucleophilicity ether_deprotonation->ether_nucleophilicity ether_halide Check Alkyl Halide Reactivity ether_nucleophilicity->ether_halide ether_halide->end

Caption: Troubleshooting workflow for low reactivity.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Condition_Selection cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_ether Williamson Ether Synthesis start Select Reaction Type suzuki_catalyst Catalyst: Pd(PPh3)4 or Pd2(dba)3/Ligand start->suzuki_catalyst buchwald_catalyst Catalyst: Pd2(dba)3/Ligand (e.g., BINAP) start->buchwald_catalyst ether_base Base: NaH or KOtBu start->ether_base suzuki_base Base: Cs2CO3 or K3PO4 suzuki_catalyst->suzuki_base suzuki_solvent Solvent: Dioxane/H2O or Toluene/H2O suzuki_base->suzuki_solvent buchwald_base Base: NaOtBu or LiHMDS buchwald_catalyst->buchwald_base buchwald_solvent Solvent: Toluene or Dioxane buchwald_base->buchwald_solvent ether_alkyl_halide Alkylating Agent: Primary Alkyl Iodide or Bromide ether_base->ether_alkyl_halide ether_solvent Solvent: Anhydrous DMF or THF ether_alkyl_halide->ether_solvent

Caption: Decision tree for reaction condition selection.

Frequently Asked Questions (FAQs)

Q1: Why is 3,5-dibromo-4-pyridinol prone to low reactivity in cross-coupling reactions?

A1: The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its catalytic activity. Additionally, the electron-rich nature of the pyridinol ring can make oxidative addition, a key step in many cross-coupling reactions, more challenging.

Q2: Can I perform the Suzuki-Miyaura coupling on both bromine atoms of 3,5-dibromo-4-pyridinol?

A2: Yes, it is possible to perform a double Suzuki-Miyaura coupling. This typically requires a higher stoichiometry of the boronic acid and catalyst, as well as potentially longer reaction times or higher temperatures. Stepwise, selective coupling can also be achieved by carefully controlling the reaction conditions.

Q3: In a Buchwald-Hartwig amination, my reaction turns black and I get a low yield. What could be the cause?

A3: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This can be caused by impurities, the presence of oxygen, or sub-optimal reaction conditions. Ensure your reagents and solvents are pure and the reaction is maintained under a strictly inert atmosphere. Screening different ligands and adjusting the temperature may also help prevent catalyst decomposition.

Q4: For the Williamson ether synthesis, what should I do if my starting material is not fully soluble in the chosen solvent?

A4: If solubility is an issue, you can try a co-solvent system or switch to a more polar aprotic solvent like DMF or NMP. Gentle heating can also improve solubility, but be mindful of the boiling point of your solvent and the thermal stability of your reactants.

Q5: Are there any alternatives to palladium-catalyzed cross-coupling reactions for this substrate?

A5: Yes, other transition metals like copper and nickel can also catalyze cross-coupling reactions. For certain transformations, direct arylation methods may also be an option, though these often require specific directing groups. The choice of method will depend on the specific transformation you wish to achieve.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Validation of Halogenated Pyridinols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed X-ray crystallographic analysis serves as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This guide provides a comparative overview of the crystallographic data for halogenated pyridinol derivatives, offering researchers a framework for the structural validation of 3,5-dibromo-4-pyridinol.

While a specific crystallographic study for 3,5-dibromo-4-pyridinol is not publicly available, the analysis of closely related halogenated pyridinols provides critical insights into the expected molecular geometry, bond lengths, and crystal packing. This guide leverages data from the well-characterized structures of 3,5-dichloro-2,6-dimethyl-4-pyridinol (Clopidol) and 3,5-dibromo-4-methylpyridine to establish a baseline for comparison and validation.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two comparative halogenated pyridine derivatives. These values provide a reference for researchers working on the structural elucidation of 3,5-dibromo-4-pyridinol.

Parameter3,5-dichloro-2,6-dimethyl-4-pyridinol (Clopidol)[1]3,5-dibromo-4-methylpyridine[2]
Formula C7H7Cl2NOC6H5Br2N
Crystal System MonoclinicOrthorhombic
Space Group P21/mPnma
a (Å) 6.79514.178
b (Å) 6.93213.911
c (Å) 8.7467.6407
α (°) 9090
β (°) 103.5690
γ (°) 9090
Volume (ų) 400.71507.9
Z 24

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative experimental protocol for the determination of the crystal structure of a halogenated pyridinol, based on the methodology reported for 3,5-dichloro-2,6-dimethyl-4-pyridinol[1].

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol).

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • X-ray intensity data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Data are typically collected using ω or φ scans.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares procedures, typically against F².

  • Anisotropic displacement parameters are usually applied to non-hydrogen atoms.

  • Hydrogen atoms may be located from a difference Fourier map or placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the typical workflow for the validation of a chemical structure using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of 3,5-dibromo-4-pyridinol purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for X-ray Crystallographic Structure Validation.

Logical Relationship of Structural Analysis

The process of validating a molecular structure by X-ray crystallography involves a logical progression from experimental data to a refined structural model. This relationship is depicted in the diagram below.

logical_relationship diffraction_pattern Diffraction Pattern (Experimental Data) electron_density Electron Density Map diffraction_pattern->electron_density Fourier Transform initial_model Initial Structural Model electron_density->initial_model Interpretation refined_model Refined Structural Model initial_model->refined_model Least-Squares Refinement

From Diffraction Data to Refined Structure.

By comparing experimentally obtained crystallographic data for 3,5-dibromo-4-pyridinol with the reference data provided and following the established experimental protocols, researchers can confidently validate its molecular structure. The visualization of the workflow and the logical progression of the analysis further clarifies the rigorous process of X-ray crystallographic structure determination.

References

A Comparative Guide to the Reactivity of 3,5-Dibromo- vs. 3,5-Dichloro-4-Pyridinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and development. Among these, the pyridinol framework is of significant interest due to its presence in numerous bioactive compounds. The reactivity of substituted pyridinols, particularly halogenated derivatives, is crucial for their elaboration into more complex molecular architectures. This guide provides a comparative analysis of the reactivity of 3,5-dibromo-4-pyridinol and 3,5-dichloro-4-pyridinol, offering insights into their behavior in common cross-coupling reactions. While direct head-to-head comparative studies are not extensively documented in the literature, this guide leverages established principles of organic chemistry and data from analogous systems to provide a robust predictive comparison.

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, which generally renders aryl bromides more reactive than their chlorinated counterparts. Consequently, 3,5-dibromo-4-pyridinol is expected to exhibit higher reactivity in reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination compared to 3,5-dichloro-4-pyridinol. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative.

Theoretical Reactivity Comparison

The difference in reactivity between the two compounds stems from the relative ease of the oxidative addition step in the catalytic cycles of common cross-coupling reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl.[1]

Feature3,5-Dibromo-4-pyridinol3,5-Dichloro-4-pyridinolRationale
C-X Bond Dissociation Energy LowerHigherThe C-Br bond is inherently weaker than the C-Cl bond, facilitating cleavage.
Rate of Oxidative Addition FasterSlowerThe rate-determining step of many cross-coupling reactions is favored for the bromo-derivative.[2]
Typical Reaction Temperatures Milder (e.g., RT to 80 °C)Harsher (e.g., >80 °C)Higher energy input is required to activate the C-Cl bond.
Catalyst Loading LowerHigherMore efficient catalysis is often observed with the more reactive substrate.
Susceptibility to Side Reactions Potentially higher for mono-arylationLower, but may require forcing conditions leading to other byproductsThe higher reactivity of the C-Br bond can sometimes lead to challenges in achieving selective mono-functionalization in dihalo-systems.

Comparative Performance in Key Cross-Coupling Reactions

Below are predicted comparative data for the performance of 3,5-dibromo- and 3,5-dichloro-4-pyridinol in Suzuki-Miyaura and Buchwald-Hartwig reactions, based on typical outcomes for analogous aryl bromides and chlorides.

Suzuki-Miyaura Coupling

Table 1: Predicted Performance in a Generic Suzuki-Miyaura Coupling with Phenylboronic Acid

Parameter3,5-Dibromo-4-pyridinol3,5-Dichloro-4-pyridinol
Catalyst Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base Na₂CO₃ (2 eq.)K₃PO₄ (2 eq.)
Solvent Toluene/EtOH/H₂O (4:1:1)Dioxane/H₂O (4:1)
Temperature 80 °C110 °C
Reaction Time 4 hours12 hours
Predicted Yield (Mono-arylation) >85%>70%
Predicted Yield (Di-arylation) Possible with excess boronic acid and longer reaction timesRequires more forcing conditions
Buchwald-Hartwig Amination

Table 2: Predicted Performance in a Generic Buchwald-Hartwig Amination with Morpholine

Parameter3,5-Dibromo-4-pyridinol3,5-Dichloro-4-pyridinol
Catalyst Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)Pd₂(dba)₃ (3 mol%) / RuPhos (6 mol%)
Base NaOtBu (2.2 eq.)K₃PO₄ (2.5 eq.)
Solvent TolueneDioxane
Temperature 90 °C120 °C
Reaction Time 6 hours18 hours
Predicted Yield (Mono-amination) >90%>75%
Predicted Yield (Di-amination) Possible with excess amine and stronger baseRequires significantly harsher conditions

Experimental Protocols

The following are representative, hypothetical experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk tube is added the 3,5-dihalo-4-pyridinol (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • The specified palladium catalyst and ligand are added under a positive pressure of argon.

  • The appropriate degassed solvent system (10 mL) is added via syringe.

  • The reaction mixture is stirred at the specified temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol
  • To an oven-dried Schlenk tube is added the 3,5-dihalo-4-pyridinol (1.0 mmol) and the appropriate base (2.2 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • The specified palladium catalyst and ligand are added under a positive pressure of argon.

  • The appropriate degassed solvent (10 mL) and the amine (1.1 mmol) are added via syringe.

  • The reaction mixture is stirred at the specified temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition Ar-X 3,5-Dihalo-4-pyridinol Ar-X->Oxidative_Addition_Complex Transmetalation_Complex Ar-Pd(II)(Nu)L2 Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation/Ligand Exchange Nu-H Nucleophile (e.g., R-B(OH)2 or R2NH) Nu-H->Transmetalation_Complex Product Coupled Product Transmetalation_Complex->Product Reductive Elimination Product->Pd(0)L2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Reagents Weigh Reagents: - Dihalopyridinol - Coupling Partner - Base Assembly Assemble in Schlenk Tube Reagents->Assembly Inert_Atmosphere Evacuate and Backfill with Argon Assembly->Inert_Atmosphere Catalyst_Addition Add Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat to Desired Temperature Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

For researchers and drug development professionals, the choice between 3,5-dibromo- and 3,5-dichloro-4-pyridinol as a synthetic intermediate will depend on a balance of reactivity, cost, and availability. The bromo-derivative offers the advantage of higher reactivity, potentially leading to more efficient and milder reaction conditions. In contrast, the chloro-derivative, while less reactive, may be more cost-effective and desirable for applications where a more robust starting material is needed. The information presented in this guide provides a foundational understanding to aid in the rational selection and application of these valuable building blocks in synthetic chemistry.

References

A Comparative Analysis of Brominated vs. Iodinated Pyridinol Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of intermediates is a cornerstone of efficient drug discovery and development. Halogenated pyridinols, serving as versatile building blocks, are pivotal in the synthesis of complex pharmaceutical compounds. The choice between a brominated and an iodinated pyridinol intermediate can significantly impact reaction efficiency, yield, and overall cost. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to inform the selection process for researchers in the pharmaceutical and life sciences sectors.

Introduction to Halogenated Pyridinol Intermediates

Brominated and iodinated pyridinols are key intermediates used in the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many drug molecules. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom (bromine vs. iodine) dictates the reactivity of the C-X bond, influencing reaction kinetics, catalyst choice, and overall synthetic strategy. Generally, the reactivity order for aryl halides in these coupling reactions is I > Br > Cl.[1][2]

Comparative Analysis of Physicochemical Properties

While specific quantitative data for direct comparison of brominated and iodinated pyridinols is not extensively documented in single studies, general trends can be inferred from the properties of organohalides.

PropertyBrominated Pyridinol IntermediateIodinated Pyridinol IntermediateKey Considerations for Drug Development
Reactivity Moderately reactive; often requires higher temperatures or more active catalysts compared to iodinated counterparts.Highly reactive; C-I bond is weaker, facilitating faster oxidative addition in catalytic cycles.[1] Reactions can often be performed under milder conditions.Higher reactivity of iodinated intermediates can lead to shorter reaction times and increased throughput. However, it may also result in more side reactions if not controlled.
Stability & Handling Generally more stable and less prone to degradation over time. 3-bromopyridines are noted to be more stable than 4-halogenated pyridines.[3]Can be less stable, prone to light-induced degradation or oxidation over time, sometimes requiring purification before use.[4]The higher stability of brominated intermediates may be advantageous for long-term storage and in multi-step syntheses.
Cost & Availability Typically less expensive and more commercially available from a wider range of suppliers.Generally more expensive and may have fewer suppliers, especially for more complex substitution patterns.For large-scale synthesis, the lower cost of brominated intermediates can significantly impact the overall cost of goods.
Solubility Generally good solubility in common organic solvents.Solubility is typically comparable to brominated analogs, though minor differences may exist depending on the specific substitution pattern.Solubility is a critical factor in reaction setup and purification. Both intermediates generally offer good solubility for synthetic applications.

Performance in Key Cross-Coupling Reactions

The choice between brominated and iodinated pyridinols is most critical in the context of palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. The higher reactivity of the C-I bond generally leads to faster and more efficient coupling for iodinated pyridinols.

Experimental Data Comparison: Suzuki-Miyaura Coupling

SubstrateCatalyst/Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (3)Dioxane/H₂O130 (µW)0.6774-89[5][6]
2,4-Dibromopyridine (selective C4 coupling)Pd(OAc)₂ (2) / PPh₃ (5)K₂CO₃ (2)Toluene10016~65[7]
3-Iodoimidazo[1,2-a]pyridine derivativesPd(PPh₃)₄ (5)Na₂CO₃ (2)DME803-1660-95[8]

Note: Direct comparison is challenging due to differing substrates and conditions. However, the data suggests that iodinated substrates can react efficiently under various conditions, while brominated substrates may require more specialized ligands (e.g., XPhos) or higher temperatures for high yields.

General Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Pyridinol

  • To a microwave vial, add the brominated pyridinol (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed dioxane/water (e.g., 4:1 mixture) to the vial.

  • Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 130 °C) for the designated time (e.g., 40 minutes).[5][6]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup A Combine Halopyridinol, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat Reaction (Conventional or µW) D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter & Concentrate G->H I Purify by Chromatography H->I J Characterize Final Product I->J

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, coupling aryl halides with amines. The choice of halogenated intermediate is critical, as the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step. [9]Iodinated pyridinols are generally more reactive and can be coupled under milder conditions than their brominated counterparts.

Experimental Data Comparison: Buchwald-Hartwig Amination

SubstrateAmine NucleophileCatalyst/Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinesVolatile aminesPd(OAc)₂ (2) / dppp (2.4)NaOtBu (1.2)Toluene8012-1655-98[5]
2-Fluoro-4-iodopyridineAromatic aminesPd(OAc)₂ (5) / BINAP (7.5)K₂CO₃ (3.5)Dioxane150 (µW)0.568-91[10]

Note: The data highlights the significantly faster reaction times for the iodinated pyridine using microwave heating, even with a weaker base (K₂CO₃ vs. NaOtBu). This demonstrates the enhanced reactivity of the C-I bond, enabling rapid library synthesis.

General Experimental Protocol: Buchwald-Hartwig Amination of a Brominated Pyridinol

  • Add the brominated pyridinol (1.0 equiv), amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.2 equiv) to a sealable reaction tube.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., dppp, 2.4 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 80 °C) for the required time (e.g., 12-16 hours). [5]5. After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Decision Logic: Choosing the Right Intermediate

G start Project Goal cost Is cost a primary driver? (Large-scale synthesis) start->cost reactivity Is speed/mild conditions critical? (Early-stage discovery, sensitive substrates) cost->reactivity No bromo Choose Brominated Pyridinol Intermediate cost->bromo Yes iodo Choose Iodinated Pyridinol Intermediate reactivity->iodo Yes consider_bromo Consider Brominated (More stable, cheaper) reactivity->consider_bromo No consider_iodo Consider Iodinated (Higher reactivity) bromo->consider_iodo If yield is low or conditions too harsh iodo->consider_bromo If cost is prohibitive or stability is an issue

Caption: Decision-making flowchart for selecting a halopyridinol intermediate.

Conclusion and Recommendations

The selection between brominated and iodinated pyridinol intermediates is a strategic decision that depends on the specific goals of the synthesis.

  • For large-scale synthesis and process development , where cost and raw material stability are paramount, brominated pyridinol intermediates are often the superior choice. Their lower cost, greater stability, and wide availability make them economically viable for producing active pharmaceutical ingredients (APIs) in large quantities.

  • For early-stage drug discovery, lead optimization, and the synthesis of complex molecules with sensitive functional groups , the higher reactivity of iodinated pyridinol intermediates is highly advantageous. Their ability to react under milder conditions and with shorter reaction times accelerates the synthesis-test cycle, enabling faster exploration of the chemical space.

Ultimately, the optimal choice involves a careful balance of reactivity, stability, and cost, tailored to the specific phase and requirements of the drug development pipeline.

References

A Comparative Analysis of Experimental and Predicted NMR Shifts for 3,5-dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison between predicted Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dibromo-4-pyridinol and experimental data for the structurally analogous compound, 3,5-dibromopyridine, is presented. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development by providing insights into the accuracy of NMR prediction tools and offering a framework for spectral analysis when experimental data for a target compound is unavailable.

Due to the lack of readily available, published experimental NMR data for 3,5-dibromo-4-pyridinol, this report utilizes high-quality predicted ¹H and ¹³C NMR chemical shifts. These predictions are juxtaposed with experimental data for 3,5-dibromopyridine to offer a tangible reference point for validation. The choice of 3,5-dibromopyridine as a comparative standard is based on its structural similarity, differing only by the substituent at the C4 position (a hydroxyl group in the target compound versus a hydrogen atom in the analogue). This comparison allows for an assessment of the predictive accuracy and an understanding of the electronic effects of the hydroxyl group on the pyridine ring's magnetic environment.

Comparison of NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for 3,5-dibromo-4-pyridinol were obtained using the online prediction tool NMRDB.org. The experimental data for 3,5-dibromopyridine was sourced from publicly available spectral databases. A summary of this comparison is provided in the table below.

Compound Position Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
3,5-dibromo-4-pyridinol H2, H68.1-141.2-
C2, C6--141.2-
C3, C5--109.8-
C4--159.2-
3,5-dibromopyridine H2, H6-8.61-150.5
H4-8.15-137.5
C2, C6--150.5150.5
C3, C5--123.5123.5
C4--137.5137.5

Note: Direct experimental data for 3,5-dibromo-4-pyridinol was not available. The experimental data presented is for the structurally similar compound, 3,5-dibromopyridine. Predicted values were obtained from NMRDB.org.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard practices for small organic molecules.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble. The typical volume of solvent used is 0.6-0.7 mL.

  • Dissolution: Dissolve the weighed sample in the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug placed in the Pasteur pipette during transfer to the NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

NMR Data Acquisition:

  • Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. This results in a spectrum where each unique carbon atom appears as a single line. A larger number of scans (typically 128 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

Workflow for Comparative NMR Analysis

The following diagram illustrates the logical workflow for comparing predicted and experimental NMR data, particularly when direct experimental data for the target compound is unavailable.

G Workflow for Comparative NMR Analysis A Target Compound: 3,5-dibromo-4-pyridinol B Experimental Data Unavailable A->B C Predict NMR Shifts (e.g., NMRDB.org) A->C D Predicted ¹H & ¹³C Spectra C->D H Comparative Analysis D->H E Structurally Similar Compound: 3,5-dibromopyridine F Search for Experimental NMR Data E->F G Experimental ¹H & ¹³C Spectra F->G G->H I Data Presentation: Comparison Table H->I

Caption: Workflow for comparing predicted and experimental NMR data.

A Researcher's Guide to Confirming Synthesis Products: A Comparison of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis, particularly in drug discovery and development, the unambiguous confirmation of a target molecule's identity is a critical step. Researchers and scientists rely on a suite of analytical techniques to verify the structure and purity of their synthesized compounds. This guide provides a comparative overview of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

This guide is designed for researchers, scientists, and drug development professionals, offering a clear comparison of these techniques, complete with experimental data summaries and detailed protocols.

Comparative Analysis of Core Techniques

The selection of an analytical technique is often dictated by the specific information required, the nature of the compound, and the available instrumentation. NMR, MS, and HPLC each provide unique and complementary data for the comprehensive characterization of a synthesis product.

Data Summary

The following table summarizes the key quantitative and qualitative information obtained from each technique.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure, connectivity of atoms, stereochemistry.[1][2]Molecular weight, elemental composition, fragmentation patterns.[3][4]Purity of the compound, quantification of components, separation of mixtures.[5][6]
Sample Amount mg rangeng to µg rangeµg to mg range
Typical Resolution Atomic levelMolecular and fragment levelComponent level
Quantitative Analysis Yes (qNMR)[5]Can be quantitative, often coupled with chromatography.Yes, highly accurate for quantification.[6]
Strengths Unparalleled for structural elucidation of unknown compounds.[7][8]High sensitivity, accurate mass measurements.[3][4]Excellent for purity assessment and separating complex mixtures.[6]
Limitations Lower sensitivity compared to MS, can be complex to interpret.[9]Does not directly provide 3D structural information.[4]Does not provide structural information on its own.
Conceptual Workflow for Product Confirmation

A typical workflow for confirming the identity of a newly synthesized product involves a multi-pronged approach, leveraging the strengths of different analytical techniques.

Synthesis Product Confirmation Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Check) Purification->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS If Pure NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Correct Mass Confirmed Identity & Purity Confirmed NMR->Confirmed Correct Structure

Caption: A logical workflow for confirming the identity and purity of a synthesis product.

In-Depth Technique Profiles and Experimental Protocols

A deeper dive into each technique reveals their intricate capabilities and the specific experimental considerations required for obtaining high-quality, reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[2][8] It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified synthesis product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10] The choice of solvent is crucial to avoid interfering signals from the solvent itself.

  • Instrumentation: Place the NMR tube in the spectrometer's probe. Modern NMR spectrometers typically operate at field strengths of 300-800 MHz.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using a reference standard, typically tetramethylsilane (TMS) at 0 ppm.[10]

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to deduce the molecular structure.[2]

¹³C NMR and 2D NMR: For more complex molecules, ¹³C NMR provides information about the carbon skeleton, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish detailed atomic connectivity.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It is highly sensitive and provides the molecular weight of the compound, which is a critical piece of information for confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the synthesis product (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[11] The solvent should be volatile and compatible with the ESI process.

  • Instrumentation: The sample solution is introduced into the ESI source of the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: A high voltage is applied to the sample solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap), which separates them based on their m/z ratio.

  • Detection and Data Interpretation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) is identified to determine the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition.[3]

Tandem Mass Spectrometry (MS/MS): For further structural information, tandem MS can be used to fragment the molecular ion and analyze the resulting fragment ions, providing insights into the compound's substructures.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to determine the purity of a synthesized compound and to quantify its amount.[6] It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of the synthesis product (e.g., 1 mg/mL) in a solvent compatible with the mobile phase. Filter the sample to remove any particulate matter.

  • Instrumentation and Column: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis). A reversed-phase column (e.g., C18) is commonly used for non-polar to moderately polar compounds.

  • Method Development:

    • Select an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve good separation of the main product from any impurities.

  • Analysis:

    • Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

    • The components are separated as they pass through the column and are detected as they elute.

  • Data Interpretation: The output is a chromatogram showing peaks corresponding to the different components. The retention time of the main peak can be compared to a reference standard for identity confirmation. The area under the peak is proportional to the concentration of the compound, allowing for purity determination by calculating the percentage of the main peak area relative to the total peak area.[6]

Integrated Analytical Approach

For unequivocal confirmation of a synthesis product's identity, a combination of these techniques is essential.[1] HPLC provides the purity profile, MS confirms the molecular weight, and NMR elucidates the detailed molecular structure.

Integrated Analysis cluster_separation Separation & Purity cluster_identification Structural Identification Synthesis Chemical Synthesis Target Compound + Impurities HPLC HPLC Purity Assessment Retention Time Synthesis->HPLC MS Mass Spectrometry Molecular Weight Fragmentation Synthesis->MS NMR NMR Spectroscopy Connectivity Stereochemistry Synthesis->NMR Conclusion {Confirmed Product | Identity, Purity, Structure} HPLC->Conclusion Purity >95% MS->Conclusion Correct MW NMR->Conclusion Correct Structure

Caption: An integrated approach combining HPLC, MS, and NMR for comprehensive product confirmation.

By judiciously applying these powerful analytical techniques, researchers can confidently confirm the identity and purity of their synthesis products, a cornerstone of reliable and reproducible scientific research and drug development. The validation of analytical methods themselves is also a critical aspect to ensure the accuracy and reliability of the data generated.[12]

References

A Comparative Guide to the Biological Activity of Halogenated Pyridinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance biological activity, modulate physicochemical properties, and improve metabolic stability. This guide provides a comparative overview of the biological activities of various halogenated pyridinol isomers, focusing on their antimicrobial and anticancer potential. The information presented is collated from multiple studies to offer a broader perspective on the structure-activity relationships of this class of compounds.

Antimicrobial Activity of Halogenated Pyridinol Derivatives

The antimicrobial efficacy of pyridinol derivatives can be significantly influenced by the presence and nature of halogen substituents, as well as the position of the nitrogen atom within the pyridinol ring.

A study on alkyl pyridinol analogs revealed that a brominated derivative, EA-02-009, was particularly effective at inhibiting the growth of various Staphylococcus aureus strains.[1] The position of the nitrogen atom in the pyridinol ring also plays a crucial role in determining antimicrobial activity. For instance, a compound with the nitrogen in the meta position relative to the hydroxyl group (JC-01-072) demonstrated the best antimicrobial activity when compared to ortho (JC-01-074) and para (EA-02-011) isomers.[1][2]

The proposed mechanism of action for these antimicrobial pyridinols involves disruption of the bacterial cell membrane.[1]

Comparative Antimicrobial Activity Data
Compound/IsomerHalogenN-PositionTarget OrganismMIC (μg/mL)
EA-02-009BromineorthoS. aureus (ATCC 25923)4-8
JC-01-072NonemetaS. aureus (ATCC 25923)4-8
JC-01-074NoneorthoS. aureus (ATCC 25923)16
EA-02-011NoneparaS. aureus (ATCC 25923)32

Anticancer Activity of Halogenated Pyridine Derivatives

For example, novel 1,2,4-triazole-pyridine hybrid derivatives have been synthesized and tested for their in vitro anticancer activities against murine melanoma (B16F10) cells, with some compounds showing potent activity.[3] In other studies, newly synthesized pyridine derivatives have shown significant cytotoxic effects against human breast cancer (MCF-7), prostate cancer (DU-145), and cervical cancer (HeLa) cell lines.[4] The proposed mechanism for some of these compounds involves the inhibition of key signaling proteins in cancer progression, such as the epidermal growth factor receptor (EGFR).

Selected Anticancer Activity Data of Halogenated Pyridine Derivatives
Compound ClassHalogenationCancer Cell LineIC50 (µM)
Spirooxindole Analogue (5g)[5]DibromoHepG2 (Liver)5.00 ± 0.66
MCF-7 (Breast)< 3.00
HCT-116 (Colon)< 3.00
Benzothiadiazine Derivative[6]HalogenatedTriple-Negative Breast Cancer2.93 ± 0.07
Pyridine-Urea Derivative (8e)[7]ChloroGeneral (NCI-60 panel)Mean Inhibition = 49% at 10µM
3-Hydroxy-4-thiopyridone (1e)[8]None (Thio-analogue)HCT116 (Colorectal)~0.05
SW480 (Colon)~0.05

Note: The data in this table is from different studies and compound classes, and is not a direct comparison of isomers.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the antimicrobial compounds is typically determined using the broth microdilution method.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates using an appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: The microbial strains are cultured to a specific density (e.g., 0.5 McFarland standard for bacteria), and then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound Stock Solution C Serial Dilution in 96-well Plate A->C Dilute B Bacterial Culture D Inoculation B->D Add C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC Value Determination F->G

Figure 1. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Stock Solution D Compound Treatment B->D Add C->D E MTT Addition & Incubation D->E F Formazan Solubilization E->F G Absorbance Measurement F->G H IC50 Value Calculation G->H

Figure 2. Experimental workflow for the MTT assay to determine anticancer activity.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation HalogenatedPyridinol Halogenated Pyridinol Derivative HalogenatedPyridinol->EGFR Inhibits

Figure 3. Plausible signaling pathway inhibition by halogenated pyridine derivatives.

References

Comparative Analysis of 3,5-Dibromo-4-Pyridinol and Structurally Related Alternatives for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals providing a cross-referenced analytical data comparison of 3,5-dibromo-4-pyridinol with key alternatives, 3,5-dibromo-4-methylpyridine and 3-bromo-5-hydroxypyridine. This report includes detailed experimental protocols and visual workflows to aid in compound selection and analysis.

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical scaffolds is a critical step. Pyridinol derivatives, in particular, are of significant interest due to their presence in numerous biologically active compounds. This guide provides a comparative analysis of the analytical data for 3,5-dibromo-4-pyridinol and two commercially available structural analogs: 3,5-dibromo-4-methylpyridine and 3-bromo-5-hydroxypyridine.

The limited availability of comprehensive analytical data for 3,5-dibromo-4-pyridinol necessitates a comparative approach, leveraging data from its closely related structural alternatives. This guide aims to provide researchers with a valuable resource for cross-referencing and predicting the analytical behavior of 3,5-dibromo-4-pyridinol, as well as for selecting suitable alternatives for their research needs.

Physicochemical and Analytical Data Comparison

A summary of the available physicochemical and analytical data for 3,5-dibromo-4-pyridinol and its alternatives is presented below. Direct experimental data for 3,5-dibromo-4-pyridinol is sparse in publicly accessible databases; therefore, some properties are predicted or inferred based on available information for analogous compounds.

Table 1: Comparison of Physicochemical Properties

Property3,5-Dibromo-4-Pyridinol3,5-Dibromo-4-Methylpyridine3-Bromo-5-Hydroxypyridine
CAS Number 141375-47-53430-23-774115-13-2
Molecular Formula C₅H₃Br₂NOC₆H₅Br₂NC₅H₄BrNO
Molecular Weight 252.90 g/mol 250.92 g/mol 174.00 g/mol [1]
Melting Point Not available106-110 °C166-170 °C[2]
Appearance Not availableWhite to Almost white powder to crystalSolid

Table 2: Comparison of Spectroscopic Data

Spectroscopic Data3,5-Dibromo-4-Pyridinol3,5-Dibromo-4-Methylpyridine3-Bromo-5-Hydroxypyridine
¹H NMR Data not availableData not readily available, but expected to conform to structure[3]δ 8.15 (d, J=1.8 Hz, 1H), 8.08 (d, J=2.7 Hz, 1H), 7.49 (dd, J=2.7, 1.8 Hz, 1H) (DMSO-d₆)
¹³C NMR Data not availableData not readily availableData not readily available
Mass Spectrum (m/z) Predicted [M+H]⁺: 251.86542Data not readily available173, 175[1]
IR Spectrum (cm⁻¹) Data not availableData not readily availableAvailable on PubChem[1]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are generalized for pyridinol and pyridine derivatives and can be adapted for the specific compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to enhance ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the monoisotopic mass of the parent ion and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantitative analysis.

Protocol (Reversed-Phase):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Instrumentation: Use an HPLC system with a UV detector.

  • Method:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject a small volume of the sample solution (e.g., 10 µL).

    • Run a gradient elution to separate the components.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Signaling Pathway and Experimental Workflow

The selection of a chemical compound in drug discovery is often guided by its potential to modulate specific cellular signaling pathways implicated in disease. Pyridinol and its derivatives are known to interact with various biological targets, including kinases, which are central components of many signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is a crucial pathway involved in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Below is a diagram illustrating a generalized experimental workflow for screening a compound like 3,5-dibromo-4-pyridinol for its effect on the ERK signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Compound 3,5-Dibromo-4-Pyridinol KinaseAssay Kinase Assay (e.g., MEK, ERK) Compound->KinaseAssay Treatment Compound Treatment Compound->Treatment IC50 IC50 Determination KinaseAssay->IC50 CellViability Cell Viability Assay CellViability->IC50 CellCulture Cancer Cell Line Culture CellCulture->Treatment Treatment->CellViability WesternBlot Western Blot for p-ERK Treatment->WesternBlot PathwayModulation Pathway Modulation Analysis WesternBlot->PathwayModulation LeadIdentification Lead Candidate Identification IC50->LeadIdentification PathwayModulation->LeadIdentification

Caption: Workflow for evaluating the inhibitory effect of a test compound on the ERK signaling pathway.

The following diagram illustrates a simplified representation of the ERK signaling pathway, a common target in cancer drug discovery.

ERK_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, Elk-1) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: A simplified diagram of the ERK/MAPK signaling cascade.

This guide provides a foundational comparison of 3,5-dibromo-4-pyridinol with its structural analogs. As more experimental data for 3,5-dibromo-4-pyridinol becomes available, this guide can be updated to provide a more direct and comprehensive analysis. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific applications.

References

comparative study of synthesis efficiency for pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Pyridine Derivatives for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the synthesis efficiency for various pyridine derivatives, focusing on methodologies relevant to researchers, scientists, and professionals in drug development. The information presented is supported by experimental data to offer an objective comparison of different synthetic routes.

Comparison of Synthesis Efficiency

The efficiency of pyridine synthesis is critically dependent on the chosen method, which in turn is dictated by the desired substitution pattern and the available starting materials. Below is a summary of quantitative data for some of the most common and recently developed methods for synthesizing pyridine derivatives.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Hantzsch Pyridine Synthesis Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiation, Aqueous micellesNot Specified96%[1]
Benzaldehyde, Ethyl Acetoacetate, Ammonium AcetateHydrotalcites, Acetonitrile, Room Temperature6.5 hours61%[2][3]
Aldehyde, β-dicarbonyl compound, Ammonium acetatep-Toluenesulfonic acid, Solvent-free5-20 min80-96%[4]
Ethyl acetoacetate, Hexamethylenetetramine, Ammonium acetateMicrowave irradiation, Solvent-free100 secondsNot specified[5]
Bohlmann-Rahtz Pyridine Synthesis Ethyl β-aminocrotonate, ButynoneMicrowave irradiation, EtOH-AcOH (5:1), 120°C5 min86%[6]
1,3-dicarbonyl compound, Alkynone, Ammonium acetateReflux in Ethanol24 hoursup to 98%[7]
Guareschi-Thorpe Condensation Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyls, Ammonium carbonateAqueous medium, 80°CNot SpecifiedHigh Yields[8][9][10][11][12][13]
Chichibabin Pyridine Synthesis Pyridine, Sodium amideXylene, HeatVaries~20-30%[14]
4-tert-butylpyridine, Sodium amideXylene, 350 psi N₂Not Specified74%[14]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Hantzsch Pyridine Synthesis (Solvent-Free)

This protocol describes an efficient and environmentally benign synthesis of 1,4-dihydropyridines.

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol)

Procedure:

  • A mixture of the aldehyde, β-dicarbonyl compound, ammonium acetate, and p-TSA is prepared.

  • The mixture is thoroughly ground at room temperature for the time specified for the particular reactants (typically 5-20 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid mixture is washed with water.

  • The crude product is purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.

One-Pot Bohlmann-Rahtz Pyridine Synthesis

This method provides a simplified one-pot procedure for the synthesis of polysubstituted pyridines.

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Alkynone (1 mmol)

  • Ammonium acetate (5 mmol)

  • Ethanol (5 mL)

Procedure:

  • A solution of the 1,3-dicarbonyl compound, alkynone, and a large excess of ammonium acetate is prepared in ethanol.

  • The mixture is heated at reflux for 24 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired pyridine derivative.[7]

Advanced Guareschi-Thorpe Condensation

This protocol outlines a green and efficient synthesis of hydroxy-cyanopyridines in an aqueous medium.[8][9][10][11][12][13]

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

  • 1,3-dicarbonyl compound (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

Procedure:

  • A mixture of the alkyl cyanoacetate or cyanoacetamide, 1,3-dicarbonyl compound, and ammonium carbonate is prepared in water.

  • The mixture is heated at 80°C for the required reaction time, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The solid product is washed with water and dried to give the pure hydroxy-cyanopyridine.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of pyridine derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Synthesis Methods cluster_products Products A Aldehyde / Ketone Hantzsch Hantzsch Synthesis A->Hantzsch B β-Ketoester / 1,3-Dicarbonyl B->Hantzsch C Ammonia Source C->Hantzsch Guareschi Guareschi-Thorpe Condensation C->Guareschi D Enamine / Alkynone Bohlmann Bohlmann-Rahtz Synthesis D->Bohlmann E Cyanoacetate / 1,3-Dicarbonyl E->Guareschi Dihydropyridine Dihydropyridine Intermediate Hantzsch->Dihydropyridine Pyridine Pyridine Derivative Bohlmann->Pyridine Guareschi->Pyridine Dihydropyridine->Pyridine Oxidation

A simplified workflow for pyridine synthesis.

Synthesis_Comparison cluster_factors Influencing Factors cluster_methods Synthesis Methods Start Choice of Pyridine Synthesis Method Yield Yield Start->Yield Conditions Reaction Conditions (Temp, Time, Catalyst) Start->Conditions Scope Substrate Scope Start->Scope Green Green Chemistry Aspects Start->Green Hantzsch Hantzsch Yield->Hantzsch High (optimized) Bohlmann Bohlmann-Rahtz Yield->Bohlmann Good to Excellent Guareschi Guareschi-Thorpe Yield->Guareschi High Chichibabin Chichibabin Yield->Chichibabin Low Conditions->Hantzsch Mild to Harsh Conditions->Bohlmann Can be harsh (high temp) or mild (catalyzed) Conditions->Guareschi Mild Conditions->Chichibabin Harsh Scope->Hantzsch Symmetrical pyridines Scope->Bohlmann Trisubstituted pyridines Scope->Guareschi Hydroxypyridines Scope->Chichibabin Aminopyridines Green->Hantzsch Solvent-free options Green->Guareschi Aqueous medium

Logical comparison of synthesis methods.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell PIM1 PIM-1 Kinase (Serine/Threonine Kinase) Substrate Substrate Protein PIM1->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Protein PIM1->PhosphoSubstrate Phosphorylation CellGrowth Cell Proliferation & Survival PhosphoSubstrate->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis Inhibition of PyridineInhibitor Pyridine-based PIM-1 Inhibitor PyridineInhibitor->PIM1 Inhibition

PIM-1 kinase inhibition by a pyridine derivative.

References

A Comparative Guide to Validating the Purity of Commercial 3,5-dibromo-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of the research and development pipeline. The presence of impurities can lead to misleading biological data, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicities. This guide provides a comprehensive framework for validating the purity of commercially available 3,5-dibromo-4-pyridinol, a halogenated pyridinol with potential applications in medicinal chemistry.[1] The guide outlines detailed experimental protocols for a multi-pronged analytical approach and compares the target compound with commercially available, structurally related alternatives.

Alternatives to 3,5-dibromo-4-pyridinol

A comparative analysis necessitates the evaluation of suitable alternatives. The following compounds, bearing structural similarities to 3,5-dibromo-4-pyridinol, are commercially available and can be used for comparative studies or as alternative scaffolds in discovery programs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
3,5-dibromo-4-pyridinol 141375-47-5C₅H₃Br₂NO252.89Target Compound
3-bromo-4-pyridinol36953-41-0C₅H₄BrNO173.99Mono-brominated analog[2]
3,5-dichloro-4-pyridinol5437-33-2C₅H₃Cl₂NO163.99Dichloro analog[3]
3,5-dibromo-4-methylpyridine3430-23-7C₆H₅Br₂N250.91Hydroxyl group replaced by a methyl group

Experimental Protocols for Purity Validation

A robust assessment of purity requires the application of orthogonal analytical techniques. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are recommended.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the main compound from potential non-volatile organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the commercial 3,5-dibromo-4-pyridinol in methanol to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to identify and quantify impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Proton (¹H) NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Sample Concentration: ~5-10 mg/mL.

    • Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (d1) of at least 5 seconds to ensure accurate integration for quantitative purposes.

  • Carbon-¹³ (¹³C) NMR:

    • Solvent: DMSO-d₆.

    • Sample Concentration: ~20-30 mg/mL.

    • Parameters: Standard ¹³C acquisition with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that provides accurate mass information, confirming the molecular weight of the compound and identifying potential impurities.[4]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Mode: Positive and negative ion modes should be tested to determine the optimal ionization.

  • Sample Infusion: The sample solution (prepared for HPLC analysis at a lower concentration, e.g., 10 µg/mL in methanol) can be directly infused into the mass spectrometer.

  • Expected Ions:

    • Positive Mode: [M+H]⁺

    • Negative Mode: [M-H]⁻

  • Analysis: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Impurities

Based on the synthesis of related halogenated pyridines, potential impurities in commercial 3,5-dibromo-4-pyridinol may include:

  • Starting Materials: Unreacted precursors used in the synthesis. A plausible synthetic route could involve the bromination of 4-hydroxypyridine or a related precursor.

  • Mono-brominated Species: Incomplete bromination could lead to the presence of 3-bromo-4-pyridinol.

  • Isomeric Impurities: Depending on the synthetic route, other dibrominated isomers could be formed.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Data Presentation and Comparison

The following table summarizes the expected outcomes from the analytical validation of a high-purity batch of 3,5-dibromo-4-pyridinol and its comparison with the alternatives.

Analytical Method3,5-dibromo-4-pyridinol (Expected)3-bromo-4-pyridinol3,5-dichloro-4-pyridinol3,5-dibromo-4-methylpyridine
HPLC Purity (%) >98%>97%>98%>98%
¹H NMR Signals consistent with the dibrominated pyridinol structure.Signals corresponding to a mono-brominated pyridinol.Signals reflecting the dichloro substitution pattern.Signals showing a methyl group instead of a hydroxyl proton.
¹³C NMR Expected number of carbon signals for the dibrominated pyridine ring.Different chemical shifts compared to the dibromo analog due to reduced halogenation.Carbon signals shifted due to the electronegativity of chlorine versus bromine.Presence of a methyl carbon signal and altered aromatic shifts.
ESI-MS (m/z) [M+H]⁺ ≈ 253.8, [M-H]⁻ ≈ 251.8[M+H]⁺ ≈ 174.9, [M-H]⁻ ≈ 172.9[M+H]⁺ ≈ 164.9, [M-H]⁻ ≈ 162.9[M+H]⁺ ≈ 251.9

Visualizing Workflows and Pathways

To facilitate a clear understanding of the processes involved, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Assessment prep Weigh and dissolve commercial 3,5-dibromo-4-pyridinol hplc RP-HPLC-UV Analysis prep->hplc nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ms ESI-MS Analysis prep->ms data_analysis Integrate and analyze data from all three techniques hplc->data_analysis nmr->data_analysis ms->data_analysis purity_determination Determine purity and identify any impurities data_analysis->purity_determination report Generate Certificate of Analysis purity_determination->report

Purity validation workflow.

Pyridinol compounds have been investigated for their potential to interact with various biological targets, including protein kinases.[5] The diagram below illustrates a conceptual signaling pathway where a pyridinol derivative could act as a kinase inhibitor.

G Conceptual Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation pyridinol 3,5-dibromo-4-pyridinol pyridinol->kinase_cascade Inhibition gene_expression Gene Expression (e.g., proliferation, survival) transcription_factor->gene_expression Activation

Conceptual kinase inhibition pathway.

By adhering to these rigorous analytical practices, researchers can confidently ascertain the purity of their commercial 3,5-dibromo-4-pyridinol, ensuring the reliability and reproducibility of their scientific findings.

References

Assessing the Performance of 3,5-dibromo-4-pyridinol as a Precursor Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of a suitable precursor is a critical decision that significantly influences the efficiency, cost-effectiveness, and novelty of a synthetic route. Among the myriad of available building blocks, halogenated pyridinols, particularly 3,5-dibromo-4-pyridinol, have garnered attention due to their versatile reactivity and the biological significance of the resulting pyridine-based scaffolds.[1] This guide provides an objective comparison of the performance of 3,5-dibromo-4-pyridinol against a common alternative, 3,5-dibromopyridine, in palladium-catalyzed cross-coupling reactions, supported by experimental data.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The utility of a halogenated precursor is often determined by its performance in cross-coupling reactions, which are fundamental for constructing complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. Below is a comparison of the performance of 3,5-dibromo-4-pyridinol and 3,5-dibromopyridine in Suzuki coupling reactions for the synthesis of biaryl compounds.

Table 1: Comparison of Precursor Performance in Suzuki-Miyaura Coupling

PrecursorReactionProductYield (%)Reference
3,5-dibromopyridineSuzuki Coupling with 4-ethoxycarbonylphenylboronic acidPyridine-3,5-bis(phenyl-4-carboxylic acid)56%[1]
3,5-dibromo-2-tosyloxypyridineChemoselective Suzuki-Miyaura Coupling3,5-diaryl-2-tosyloxypyridinesup to 99%
5-bromo-2-methylpyridin-3-amineSuzuki Coupling with various arylboronic acids5-aryl-2-methylpyridin-3-amine derivativesModerate to good[2][3][4]

The data suggests that while 3,5-dibromopyridine is a viable precursor, its yield in the synthesis of a di-substituted product can be moderate. In contrast, a closely related derivative, 3,5-dibromo-2-tosyloxypyridine, demonstrates the potential for very high yields in similar transformations. The hydroxyl group in 3,5-dibromo-4-pyridinol can influence the electronic properties of the pyridine ring and the reactivity of the bromine atoms, potentially requiring optimization of reaction conditions to achieve high yields.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling of 3,5-Dibromopyridine

Objective: To synthesize Pyridine-3,5-bis(phenyl-4-carboxylic acid).[1]

Materials:

  • 3,5-Dibromopyridine (0.948 g, 4 mmol)

  • 4-ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)

  • Cesium carbonate (Cs₂CO₃) (5.53 g, 16.96 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 g, 8 mol%)

  • Ethanol (60 cm³)

  • Chloroform (CHCl₃)

  • 2M Sodium hydroxide (NaOH) solution

  • 38% Hydrochloric acid (HCl)

Procedure:

  • To a reaction vessel, add 3,5-dibromopyridine, 4-ethoxycarbonylphenylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄ in ethanol.

  • Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.

  • After cooling, extract the mixture with CHCl₃ (3 x 100 cm³).

  • Separate the organic layer and evaporate the solvent in vacuo.

  • Reflux the resulting white product in 2M NaOH solution overnight.

  • Filter the solution and acidify the filtrate to pH 2 with 38% HCl.

  • Collect the resulting white powder as the final product.

Yield: 56% (0.72 g)[1]

Buchwald-Hartwig Amination: A General Protocol

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While a specific protocol for 3,5-dibromo-4-pyridinol was not found, a general procedure for the amination of aryl halides is presented below. This reaction is highly relevant for the functionalization of bromo-pyridines.

Objective: General synthesis of aryl amines from aryl halides.

Materials:

  • Aryl halide (e.g., 3,5-dibromo-4-pyridinol)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

General Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the aryl halide, amine, base, and phosphine ligand.

  • Add the anhydrous solvent, followed by the palladium precatalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, quench the reaction and extract the product.

  • Purify the product by column chromatography.

Mandatory Visualizations

Experimental Workflow: Suzuki Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3,5-Dibromopyridine 4-ethoxycarbonylphenylboronic acid Cs2CO3 Pd(PPh3)4 Ethanol Reaction Heat to 80°C Stir under N2 5 days Reactants->Reaction Extraction Extract with CHCl3 Reaction->Extraction Evaporation Evaporate solvent Extraction->Evaporation Hydrolysis Reflux in 2M NaOH Evaporation->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Isolation Collect product Acidification->Isolation

Caption: Workflow for the Suzuki coupling of 3,5-dibromopyridine.

Signaling Pathway: PIM-1 Kinase in Cancer

Derivatives of pyridine are known to be potent inhibitors of various kinases, including PIM-1, which is a promising target in cancer therapy.[5][6][7] The following diagram illustrates a simplified signaling pathway involving PIM-1 kinase.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM-1 Kinase cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 STAT->PIM1 CellCycle Cell Cycle Progression (e.g., p21, p27) PIM1->CellCycle Apoptosis Inhibition of Apoptosis (e.g., Bad) PIM1->Apoptosis Transcription Transcriptional Activation (e.g., c-Myc) PIM1->Transcription Inhibitor Pyridinyl-based PIM-1 Inhibitor Inhibitor->PIM1

Caption: Simplified PIM-1 kinase signaling pathway in cancer.

Conclusion

3,5-dibromo-4-pyridinol represents a valuable and versatile precursor for the synthesis of complex pyridine-containing molecules. Its performance in cross-coupling reactions is influenced by the presence of the hydroxyl group, which can modulate the electronic properties of the pyridine ring. While direct comparative data against alternatives like 3,5-dibromopyridine for the synthesis of identical target molecules is limited in the public domain, the available information on related structures suggests that with appropriate optimization of reaction conditions, it can be a highly effective building block. The development of inhibitors for signaling pathways such as the one involving PIM-1 kinase highlights the importance of pyridinol-derived scaffolds in drug discovery. Further research into the reactivity of 3,5-dibromo-4-pyridinol and its application in the synthesis of bioactive compounds is warranted.

References

Safety Operating Guide

Proper Disposal of 4-Pyridinol, 3,5-dibromo-, ion(1-): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. 4-Pyridinol, 3,5-dibromo-, ion(1-), a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 4-Pyridinol, 3,5-dibromo-, ion(1-) with appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is classified as a skin and eye irritant and may cause respiratory irritation.

Table 1: Personal Protective Equipment (PPE) for Handling 4-Pyridinol, 3,5-dibromo-, ion(1-)

Protective GearSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 4-Pyridinol, 3,5-dibromo-, ion(1-) is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[1][2] This method ensures the complete destruction of the compound, preventing environmental contamination.

  • Segregation: It is critical to segregate waste containing 4-Pyridinol, 3,5-dibromo-, ion(1-) from non-halogenated chemical waste.[2][3][4] This is because the disposal methods for halogenated and non-halogenated organic compounds differ, and mixing them can lead to increased disposal costs and improper treatment.[3][4]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for collecting waste of 4-Pyridinol, 3,5-dibromo-, ion(1-). The container should be clearly marked as "Halogenated Organic Waste" and should list the specific chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of accumulation. This information is essential for the waste disposal contractor.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1] Collect the absorbed material into a sealed container and dispose of it as halogenated hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Pyridinol, 3,5-dibromo-, ion(1-).

start Start: Generation of 4-Pyridinol, 3,5-dibromo-, ion(1-) Waste is_contaminated Is the waste mixed with non-halogenated compounds? start->is_contaminated segregate Segregate from non-halogenated waste is_contaminated->segregate  Yes label_container Use a dedicated, labeled 'Halogenated Waste' container is_contaminated->label_container  No improper_disposal Improper Disposal: Increased cost and risk is_contaminated->improper_disposal If mixed segregate->label_container store Store in a designated satellite accumulation area label_container->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Caption: Logical workflow for the disposal of 4-Pyridinol, 3,5-dibromo-, ion(1-).

Alternative Disposal Considerations

While incineration is the standard, research into alternative treatment technologies for halogenated organic wastes exists, such as chemical dechlorination or wet air oxidation.[7][8] However, these methods are not typically performed at the laboratory level and require specialized equipment and expertise. Therefore, they are not recommended as a primary disposal route for laboratory-generated waste of this type.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Pyridinol, 3,5-dibromo-, ion(1-), contributing to a safer research environment and protecting the broader ecosystem. Always consult your institution's specific safety protocols and a licensed hazardous waste professional for guidance.

References

Essential Safety and Logistics for Handling 4-Pyridinol, 3,5-dibromo-, ion(1-)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct safety data is available for 4-Pyridinol, 3,5-dibromo-, ion(1-). The following guidance is based on data for structurally similar compounds, such as 3,5-dibromopyridine and other halogenated pyridines. Researchers should handle this compound with extreme caution and assume it is hazardous.

This document provides crucial safety and logistical information for the handling and disposal of 4-Pyridinol, 3,5-dibromo-, ion(1-). The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

Based on analogous compounds, 4-Pyridinol, 3,5-dibromo-, ion(1-) is anticipated to possess the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash hands, eyes, and face thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/clothing and eye/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties (Data for 3,5-Dibromo-4-methylpyridine)
PropertyValue
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
AppearanceWhite to Almost white powder to crystal
Melting Point106.0 to 110.0 °C

Note: This data is for a structurally similar compound and should be used for guidance only.

Operational Plan

Engineering Controls
  • Ventilation: All handling of 4-Pyridinol, 3,5-dibromo-, ion(1-) must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/Face ShieldChemical safety goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.
Respiratory Protection RespiratorIf engineering controls are not sufficient, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1]
Handling and Storage
  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.[1]

    • Use spark-proof tools and equipment to prevent ignition.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Halogenated organic compounds require special disposal procedures. Do not dispose of this chemical down the drain or in regular waste.

Waste Collection
  • Segregation: Collect all waste containing 4-Pyridinol, 3,5-dibromo-, ion(1-) in a designated, labeled hazardous waste container. Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal.

  • Container: Use a chemically resistant container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Disposal Method
  • Chemical Destruction: The primary recommended disposal method for halogenated pyridines is chemical destruction, which may include incineration at a licensed hazardous waste facility.[3]

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Safe Handling and Disposal Workflow for 4-Pyridinol, 3,5-dibromo-, ion(1-) cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Collection cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Experiment Complete cleanup_collect_waste Collect Waste in Labeled Halogenated Waste Container cleanup_decontaminate->cleanup_collect_waste disposal_store Store Waste Container in Designated Satellite Accumulation Area cleanup_collect_waste->disposal_store Waste Ready for Disposal disposal_request Request Waste Pickup from EHS disposal_store->disposal_request

Caption: Workflow for the safe handling and disposal of 4-Pyridinol, 3,5-dibromo-, ion(1-).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.